Dimethyl oxalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVENUNSWAXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)2C2O4, C4H6O4 | |
| Record name | dimethyl oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyl_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060287 | |
| Record name | Ethanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline] | |
| Record name | Methyl oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8349 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.14 [mmHg] | |
| Record name | Methyl oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8349 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
553-90-2 | |
| Record name | Dimethyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ3Q79344S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Oxalate from Oxalic Acid and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl oxalate (B1200264) from oxalic acid and methanol (B129727), focusing on the direct esterification method. It includes detailed experimental protocols, a summary of key reaction parameters, and visualizations of the chemical processes involved. This document is intended to serve as a practical resource for professionals in research and development.
Introduction
Dimethyl oxalate is a versatile chemical intermediate with applications in various fields, including pharmaceuticals, agrochemicals, and polymer synthesis. One common and well-established method for its preparation is the direct esterification of oxalic acid with methanol, a reaction catalyzed by a strong acid. This process, known as Fischer esterification, is a reversible reaction where the equilibrium can be shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction.
While other industrial routes exist, such as the oxidative carbonylation of methanol, direct esterification remains a valuable method, particularly for laboratory-scale synthesis, due to its simplicity and reliance on readily available starting materials.
Reaction Mechanism and Kinetics
The synthesis of this compound from oxalic acid and methanol proceeds via a Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.
Reaction Equation:
(COOH)₂ + 2 CH₃OH ⇌ (COOCH₃)₂ + 2 H₂O
The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The catalyst protonates a carbonyl oxygen of oxalic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction proceeds in two steps, with the formation of the monoester, monomethyl oxalate, as an intermediate.
// Reactants OxalicAcid [label="Oxalic Acid\n(COOH)₂"]; Methanol1 [label="Methanol\n(CH₃OH)"]; H_plus [label="H⁺ (catalyst)", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates ProtonatedOxalic [label="Protonated\nOxalic Acid"]; Tetrahedral1 [label="Tetrahedral\nIntermediate 1"]; MonomethylOxalate [label="Monomethyl Oxalate"]; ProtonatedMonoester [label="Protonated\nMonomethyl Oxalate"]; Tetrahedral2 [label="Tetrahedral\nIntermediate 2"];
// Products DimethylOxalate [label="this compound\n(COOCH₃)₂"]; Water1 [label="H₂O"]; Water2 [label="H₂O"]; Methanol2 [label="Methanol\n(CH₃OH)"];
// Pathway OxalicAcid -> ProtonatedOxalic [label="+ H⁺"]; ProtonatedOxalic -> Tetrahedral1 [label="+ CH₃OH"]; Tetrahedral1 -> MonomethylOxalate [label="- H₂O, - H⁺"]; MonomethylOxalate -> ProtonatedMonoester [label="+ H⁺"]; ProtonatedMonoester -> Tetrahedral2 [label="+ CH₃OH"]; Tetrahedral2 -> DimethylOxalate [label="- H₂O, - H⁺"];
// Catalyst Regeneration H_plus_out1 [label="H⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; H_plus_out2 [label="H⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; Tetrahedral1 -> H_plus_out1 [style=invis]; Tetrahedral2 -> H_plus_out2 [style=invis];
// Reactant Inputs {rank=same; OxalicAcid; Methanol1; H_plus} {rank=same; DimethylOxalate; Water1; Water2} }
Data Presentation: Reaction Parameters and Yields
The yield of this compound is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Catalyst on this compound Yield
| Catalyst | Reactant Ratio (Methanol:Oxalic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 2.5:1 | Reflux | 1 | 68-76 | Organic Syntheses[1] |
| Sulfuric Acid | 2.47:1.01 | Not specified | Not specified | 74.7 | Brainly[1] |
| Hydrogen Chloride | Not specified | Not specified | Not specified | Mentioned as a catalyst | Organic Syntheses[1] |
Table 2: Effect of Reactant Molar Ratio on Esterification Yield (General Trends)
| Reactant Ratio (Alcohol:Acid) | General Effect on Yield | Rationale |
| Increased | Increases | Shifts the reaction equilibrium towards the products (Le Chatelier's Principle). |
| Decreased | Decreases | Limits the extent of the forward reaction. |
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₄ |
| Molar Mass | 118.09 g/mol |
| Melting Point | 53-55 °C |
| Boiling Point | 166-167 °C |
| Appearance | Colorless or white solid |
| Solubility | Soluble in water |
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of this compound.
Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Anhydrous oxalic acid: 90 g (1 mole)
-
Methanol: 100 mL (approximately 79 g, 2.5 moles)
-
Concentrated sulfuric acid: 35 mL
-
Hot methanol (for rinsing)
-
Redistilled methanol (for recrystallization)
Equipment:
-
500-mL Pyrex flask
-
Mechanical stirrer
-
Separatory funnel
-
Reflux condenser (optional, if heating is prolonged)
-
Heated glass funnel
-
15-cm filter paper
-
500-mL wide-mouthed Erlenmeyer flask
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
-
Beakers
Procedure:
-
Reaction Setup: In a 500-mL Pyrex flask equipped with a mechanical stirrer and a separatory funnel, combine 90 g of anhydrous oxalic acid and 100 mL of methanol.
-
Catalyst Addition: While stirring the mixture rapidly, slowly add 35 mL of concentrated sulfuric acid from the separatory funnel. The addition should be slow to prevent excessive heat generation.
-
Reaction: If necessary, gently heat the mixture to near boiling to ensure all the oxalic acid dissolves. The major part of the reaction is completed within a few minutes.[1]
-
Initial Filtration: Filter the hot reaction mixture rapidly through a pre-heated glass funnel with a 15-cm filter paper into a 500-mL wide-mouthed Erlenmeyer flask.
-
Rinsing: Rinse the reaction flask with 40 mL of hot methanol and pour this rinsing through the filter paper to collect any remaining product.
-
Crystallization: Allow the filtrate to stand at 15°C for several hours, or overnight, to allow for complete crystallization of the this compound.
-
First Filtration and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold methanol, and press them as dry as possible between filter papers.
-
Second Crop of Crystals: Cool the filtrate to approximately -10°C in an ice-salt bath to obtain a second crop of crystals. Filter these rapidly and dry as before.
-
Purification by Recrystallization: Dissolve the combined crude product in 100 mL of hot redistilled methanol. Filter the hot solution through a warm funnel to remove any insoluble impurities.
-
Final Crystallization and Collection: Allow the filtrate to cool and crystallize. After several hours, collect the pure crystals by suction filtration. A second crop can be obtained by chilling the filtrate.
-
Drying: Dry the purified this compound crystals. The final product should have a melting point of 52.5–53.5°C. The expected yield is 80–90 g (68–76% of the theoretical amount).[1]
// Nodes Reactants [label="1. Mix Anhydrous Oxalic Acid\nand Methanol"]; Catalyst [label="2. Add Concentrated H₂SO₄\n(catalyst)"]; Reaction [label="3. Heat to Near Boiling"]; HotFiltration [label="4. Hot Filtration"]; Crystallization1 [label="5. Cool to 15°C for\nInitial Crystallization"]; Filtration1 [label="6. Suction Filtration of\nCrude Product"]; Crystallization2 [label="7. Cool Filtrate to -10°C\nfor Second Crop"]; Filtration2 [label="8. Suction Filtration of\nSecond Crop"]; Purification [label="9. Recrystallization from\nHot Methanol"]; FinalProduct [label="10. Pure this compound\nCrystals", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Reactants -> Catalyst; Catalyst -> Reaction; Reaction -> HotFiltration; HotFiltration -> Crystallization1; Crystallization1 -> Filtration1; Filtration1 -> Crystallization2 [label="Filtrate"]; Crystallization2 -> Filtration2; Filtration1 -> Purification [label="Crude Crystals"]; Filtration2 -> Purification [label="Crude Crystals"]; Purification -> FinalProduct; }
Alternative Catalysts and Future Outlook
While sulfuric acid is a common and effective catalyst, research into alternative catalysts is ongoing, with a focus on improving yields, reducing environmental impact, and simplifying purification.
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer potential advantages over homogeneous catalysts like sulfuric acid. These include ease of separation from the reaction mixture, reusability, and reduced corrosivity. While specific data for this compound synthesis is limited, studies on other esterification reactions have shown high conversions using these catalysts.
-
Other Homogeneous Catalysts: Hydrochloric acid and p-toluenesulfonic acid are also effective catalysts for Fischer esterification.
The development of more efficient and environmentally friendly catalytic systems will be crucial for the future of this compound synthesis. Further research is needed to provide a direct comparison of these alternative catalysts with traditional methods for the specific synthesis of this compound from oxalic acid and methanol.
Conclusion
The synthesis of this compound from oxalic acid and methanol via Fischer esterification is a robust and well-documented method suitable for laboratory and potentially larger-scale production. The use of a strong acid catalyst, such as sulfuric acid, in conjunction with an excess of methanol, drives the reaction to produce good yields of the desired product. The purification of this compound is readily achieved through crystallization. This technical guide provides researchers and professionals with the fundamental knowledge and detailed protocols necessary to successfully synthesize this important chemical intermediate. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl oxalate (B1200264) (DMO) is a diester of oxalic acid with the chemical formula C₄H₆O₄. It presents as a white crystalline solid at room temperature and is a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl oxalate, including detailed experimental protocols for their determination. Spectroscopic data are presented and analyzed, and key chemical reactions, including those relevant to the pharmaceutical industry, are discussed and visualized. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound in their work.
Physical Properties
The physical properties of this compound are critical for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the tables below, followed by detailed experimental protocols for their determination.
General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molar Mass | 118.09 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | 163.5-167 °C | [2] |
| Flash Point | 75 °C | [3] |
| Autoignition Temperature | 480 °C | [3] |
Solubility and Density
| Property | Value | Conditions | Reference(s) |
| Solubility in Water | Soluble | 25 °C | [2] |
| Solubility in Ethanol (B145695) | Soluble (50 mg/mL) | [3] | |
| Solubility in Ether | Soluble | [4] | |
| Density | 1.148 g/cm³ | 25 °C | [3] |
Spectroscopic and Other Properties
| Property | Value | Reference(s) | | :--- | :--- | | Refractive Index (n_D) | 1.39 |[3] | | Vapor Pressure | 3 hPa | at 20 °C | | Log P | -0.17 | |
Chemical Properties and Reactivity
This compound is a versatile chemical intermediate that participates in a variety of reactions, making it a valuable building block in organic synthesis.
Hydrolysis
This compound can be hydrolyzed to oxalic acid and methanol (B129727). This reaction is reversible and can be catalyzed by either acid or base.
Transesterification
It can undergo transesterification with other alcohols in the presence of a catalyst to form different oxalate esters. For instance, reaction with ethanol yields diethyl oxalate.
Reduction
The hydrogenation of this compound is an important industrial process for the production of ethylene (B1197577) glycol. This reaction is typically carried out at high pressure and temperature over a copper-based catalyst.
Condensation Reactions
This compound is a useful reagent in Claisen condensation reactions. For example, it condenses with o-phenylenediamine (B120857) to produce quinoxalinedione, a heterocyclic scaffold found in various biologically active molecules.[2] This reactivity is of particular interest in medicinal chemistry and drug development.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
-
Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure :
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 50 °C), the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid has melted is the final melting point. A narrow melting range (1-2 °C) is indicative of high purity.
-
Determination of Boiling Point
The boiling point is determined at atmospheric pressure using a distillation method.
-
Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure :
-
A sample of this compound is placed in the distillation flask along with a few boiling chips.
-
The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
-
Determination of Density
The density of solid this compound can be determined by the displacement method.
-
Apparatus : Analytical balance, graduated cylinder, a liquid in which this compound is insoluble (e.g., a saturated hydrocarbon).
-
Procedure :
-
A known mass of this compound is weighed on the analytical balance.
-
A known volume of the inert liquid is placed in the graduated cylinder.
-
The weighed this compound is carefully added to the graduated cylinder, and the new volume is recorded.
-
The volume of the this compound is the difference between the final and initial volumes.
-
The density is calculated by dividing the mass of the sample by its volume.
-
Determination of Solubility
-
Apparatus : Test tubes, analytical balance, volumetric flasks, various solvents.
-
Procedure :
-
A known mass of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a test tube at a specific temperature (e.g., 25 °C).
-
The mixture is agitated until saturation is reached (i.e., no more solid dissolves).
-
The undissolved solid is separated by filtration or centrifugation.
-
A known volume of the saturated solution is taken, and the solvent is evaporated to determine the mass of the dissolved this compound.
-
Solubility is expressed as grams of solute per 100 mL of solvent.
-
Spectroscopic Analysis
-
Instrument : Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation : A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis : The IR spectrum of this compound is characterized by a strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. Another significant absorption is observed in the 1300-1000 cm⁻¹ region due to C-O stretching.[5][6][7]
-
Instrument : Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis : The ¹H NMR spectrum of this compound is simple, showing a single sharp peak (a singlet) around 3.9 ppm.[8] This signal corresponds to the six equivalent protons of the two methyl groups. The ¹³C NMR spectrum will show two distinct signals: one for the carbonyl carbons and another for the methyl carbons.
-
Instrument : Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Sample Preparation : The sample is introduced into the instrument, where it is vaporized and ionized.
-
Analysis : The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 118.[1][9] Common fragmentation patterns for esters will also be observed, such as the loss of a methoxy (B1213986) group (-OCH₃) leading to a peak at m/z = 87, and a prominent peak at m/z = 59 corresponding to the [COOCH₃]⁺ fragment.[1][9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key chemical pathways involving this compound.
Synthesis of this compound
Caption: Esterification of oxalic acid with methanol to produce this compound.
Hydrolysis of this compound
Caption: Reversible hydrolysis of this compound to oxalic acid and methanol.
Reduction to Ethylene Glycol
Caption: Catalytic hydrogenation of this compound to ethylene glycol.
Synthesis of Quinoxalinedione
Caption: Condensation of this compound with o-phenylenediamine.
Conclusion
This compound is a fundamental chemical with well-defined physical and chemical properties that make it a valuable reagent in both industrial and research settings. Its utility in organic synthesis, particularly in the formation of key intermediates for the pharmaceutical and polymer industries, underscores its importance. This guide provides essential data and methodologies to support the safe and effective use of this compound in a laboratory and research environment.
References
- 1. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound ReagentPlus , 99 553-90-2 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. This compound(553-90-2) 1H NMR spectrum [chemicalbook.com]
- 9. Ethanedioic acid, dimethyl ester [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dimethyl Oxalate (B1200264) (CAS 553-90-2)
Introduction
Dimethyl oxalate (DMO), identified by CAS number 553-90-2, is the dimethyl ester of oxalic acid with the chemical formula C₄H₆O₄.[1] It presents as a colorless or white solid and is a crucial intermediate in various industrial and synthetic processes.[1][2] This compound is valued for its high purity and versatile reactivity, making it an indispensable building block in organic synthesis, pharmaceuticals, agrochemicals, and polymer chemistry.[3][4] Its applications range from serving as a precursor for significant industrial chemicals like ethylene (B1197577) glycol and dimethyl carbonate to acting as a specialty solvent, plasticizer, and a less toxic methylating agent compared to traditional reagents like methyl iodide.[1][2][5] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental protocols relevant to a technical audience.
Chemical and Physical Properties
This compound is a colorless monoclinic crystalline solid at standard conditions.[6] It is soluble in alcohol and ether, and slightly soluble in water, decomposing in hot water.[6][7] Its key physical and chemical properties are summarized below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 553-90-2 | [1] |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molar Mass | 118.088 g·mol⁻¹ | [1] |
| InChI Key | LOMVENUNSWAXEN-UHFFFAOYSA-N | [8] |
| SMILES | COC(=O)C(=O)OC | [8] |
| Physical Properties | ||
| Appearance | White crystals / Colorless monoclinic crystal | [1][6] |
| Melting Point | 50-55 °C | [1][9] |
| Boiling Point | 163-167 °C | [1][10] |
| Density | 1.148 g/mL at 25 °C | [9] |
| Vapor Pressure | 1.14 mmHg at 25 °C | [10] |
| Refractive Index (n20/D) | 1.39 | [9][11] |
| Solubility | ||
| Water | 60.3 g/L at 25 °C | [6][10] |
| Ethanol | Soluble (50 mg/mL) | [7][11] |
| Ether | Soluble | [6][9] |
| Safety Data | ||
| Flash Point | 75 °C (167 °F) | [6][10] |
| Hazard Class | 6.1(b) | [6] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the direct esterification of oxalic acid and the oxidative carbonylation of methanol (B129727).
Esterification of Oxalic Acid
This traditional method involves the reaction of oxalic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.[1] To prevent the hydrolysis of the ester product, anhydrous oxalic acid is often used.[12]
Reaction: 2 CH₃OH + (COOH)₂ --H₂SO₄--> (COOCH₃)₂ + 2 H₂O[1]
Oxidative Carbonylation of Methanol
This modern industrial route has gained significant interest as it utilizes C1 precursors (carbon monoxide and methanol).[1] The reaction is catalyzed by palladium complexes and involves methyl nitrite (B80452) as an intermediate, which is recycled in the process.[1][13] This method is advantageous as it avoids the use of oxalic acid directly.
Reaction: 4 CH₃OH + 4 CO + O₂ --Catalyst--> 2 (COOCH₃)₂ + 2 H₂O
The diagram below illustrates the primary synthesis workflows for this compound.
Caption: Primary synthesis routes for this compound.
Key Chemical Reactions and Applications
This compound is a versatile reagent used in a wide array of chemical transformations and industrial applications.[1][3]
-
Hydrogenation to Ethylene Glycol: A significant industrial application is the high-yield (over 94%) catalytic hydrogenation of DMO to produce ethylene glycol (MEG), a key component in polyester (B1180765) fibers and resins.[1][11]
-
Decarbonylation to Dimethyl Carbonate: DMO can be decarbonylated to produce dimethyl carbonate (DMC), a green solvent and reagent.[1]
-
Condensation Reactions: It readily undergoes condensation reactions. For instance, with diamines, it forms cyclic diamides, such as the reaction with o-phenylenediamine (B120857) to produce quinoxalinedione.[1]
-
Transesterification: DMO can be transesterified with other alcohols. For example, reaction with phenol (B47542) yields diphenyl oxalate, a precursor to diphenyl carbonate.[1]
-
Methylating Agent: this compound can serve as a methylating agent and is notably less toxic than alternatives like dimethyl sulfate (B86663) or methyl iodide.[1][5]
-
Polymer Synthesis: It is a monomer used in oxalate metathesis polymerization (OMP) with various diols to produce polyoxalates, a class of polyesters.[14][15]
-
Pharmaceutical and Agrochemical Synthesis: DMO is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and various pesticides and herbicides.[3][16][17]
The following diagram illustrates the central role of this compound in producing other valuable chemicals.
Caption: Major industrial uses of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific outcomes. Below are protocols for the synthesis of DMO and its subsequent hydrolysis.
Protocol 1: Synthesis of this compound via Esterification
This protocol is adapted from the procedure described in Organic Syntheses.[18]
Materials:
-
Anhydrous Oxalic Acid (1 mole)
-
Anhydrous Methanol (excess, e.g., 5 moles)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 moles)
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, filtration apparatus, recrystallization setup.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine anhydrous oxalic acid and anhydrous methanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture with vigorous stirring and cooling to manage the exothermic reaction.[18]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2.5-3 hours.[12] The reaction progress can be monitored by techniques like TLC.
-
Isolation: After cooling, the major portion of the product crystallizes out. Cool the mixture further in an ice bath to maximize crystallization.
-
Filtration: Collect the crude this compound crystals by vacuum filtration.
-
Purification: Dissolve the crude product in a minimal amount of hot methanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to recrystallize.[18]
-
Drying: Collect the purified crystals by filtration and dry them in a desiccator or a vacuum oven at a low temperature. A typical yield of 68-76% can be expected.[18]
The general workflow for this experimental procedure is visualized below.
Caption: A typical lab procedure for DMO synthesis.
Protocol 2: Kinetic Study of this compound Hydrolysis
The hydrolysis of this compound is an autocatalytic consecutive reaction, proceeding through a monomethyl oxalate (MMO) intermediate.[19][20]
Reaction Pathway:
-
(COOCH₃)₂ + H₂O ⇌ HOOC-COOCH₃ + CH₃OH (Formation of MMO)
-
HOOC-COOCH₃ + H₂O ⇌ (COOH)₂ + CH₃OH (Formation of Oxalic Acid)
The reaction is initially driven by water, but as oxalic acid is formed, it catalyzes both steps of the hydrolysis.[19][20]
Materials:
-
This compound (DMO)
-
Deionized Water
-
Isothermal Batch Reactor
-
Analytical equipment (e.g., HPLC or titration setup) to measure concentrations of DMO, MMO, and oxalic acid.
Procedure:
-
Reactor Setup: Charge the isothermal batch reactor with a known initial molar ratio of water to DMO (R(W/DMO)).
-
Temperature Control: Bring the reactor to the desired experimental temperature (e.g., 328.15–358.15 K).[19]
-
Sampling: At regular time intervals, withdraw samples from the reactor.
-
Quenching: Immediately quench the reaction in the sample (e.g., by rapid cooling or dilution) to stop further hydrolysis.
-
Analysis: Analyze the concentration of DMO, MMO, and oxalic acid in each sample using a pre-calibrated analytical method.
-
Data Processing: Plot the concentrations of reactants and products as a function of time to determine the reaction rates and kinetic parameters. The rate of hydrolysis increases significantly with temperature and the initial water-to-DMO ratio.[19][20]
The two-step hydrolysis mechanism is depicted in the following diagram.
Caption: The two-step reaction pathway for DMO hydrolysis.
Safety and Handling
This compound is a combustible solid and requires careful handling.[6][9] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6][9]
Table 2: Hazard and Safety Information for this compound
| Category | Information | Reference(s) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [21][22] |
| GHS Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [21][23] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and appropriate protective clothing should be worn. Use a NIOSH/MSHA-approved respirator if dust exposure is likely. | [21][24] |
| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Ingestion: Give 2-4 cupfuls of milk or water if the victim is conscious. Inhalation: Remove to fresh air. Seek immediate medical attention for all routes of exposure. | [21][24] |
| Storage | Store in a cool, dry, well-ventilated area below +30°C. Keep container tightly closed and away from sources of ignition and incompatible substances. | [6][9][24] |
Conclusion
This compound is a chemical of significant industrial and academic interest. Its role as a key C1 building block for producing high-value chemicals like ethylene glycol and dimethyl carbonate highlights its importance in modern chemical manufacturing. For researchers in organic synthesis and drug development, its utility as a versatile intermediate, a building block for complex molecules, and a safer methylating agent provides numerous opportunities for innovation. A thorough understanding of its properties, synthetic routes, and reaction chemistry, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this valuable compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Sciencemadness Discussion Board - Possible OTC, 'safe' methylating agents - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 553-90-2 [chemicalbook.com]
- 10. This compound, 553-90-2 [thegoodscentscompany.com]
- 11. This compound ReagentPlus , 99 553-90-2 [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
- 13. CN102001938B - Process and production system for synthesizing this compound or diethyl oxalate and coproducing oxalic acid - Google Patents [patents.google.com]
- 14. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. This compound [anshulchemicals.com]
- 17. This compound | CAS 553-90-2 | Applications | Connect Chemicals [connectchemicals.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fishersci.fr [fishersci.fr]
- 22. This compound or Methyl Oxalate Manufacturers, with SDS [mubychem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility of Dimethyl Oxalate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyl oxalate (B1200264) in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where dimethyl oxalate is utilized as a reagent, intermediate, or solvent.
Core Concepts: Solubility of this compound
This compound, the dimethyl ester of oxalic acid, presents as a colorless, crystalline solid. Its solubility is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation design. The molecule's polarity, stemming from the two ester groups, allows for a degree of solubility in both polar and non-polar solvents. However, its crystalline nature and the potential for hydrolysis in aqueous solutions are important considerations.
Data Presentation: Quantitative Solubility of this compound
The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.
Table 1: Solubility in Water
| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Citation |
| 25 | 6.0 | 0.51 | [1][2] |
| 25 | ~5.9 | ~0.50 | [1] |
| -0.5 | 4.2 (in g/100g of water) | ~0.36 | [3] |
Note: One source describes the solubility as being soluble in about 17 parts of water, which calculates to approximately 5.88 g/100 mL.[1]
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Citation |
| Ethanol | Not Specified | 5.0 | 0.42 | [1][2] |
| Formic acid (95%) | 20.2 | 22.58 (in g/100g of solvent) | ~1.91 | [3] |
| Pyridine | 20 | 4.8 (in g/100g of solvent) | ~0.41 | [3] |
Table 3: Qualitative Solubility
| Solvent | Solubility Description | Citation |
| Alcohols | Soluble / Miscible | [1][4] |
| Methanol | Soluble | [3] |
| Diethyl Ether | Soluble / Miscible | [1][3][4] |
| Acetone | Soluble | [3] |
| Chloroform | Soluble | [1][3] |
| Benzene | Soluble | [1] |
Experimental Protocols: Determining the Solubility of this compound
While a specific, standardized protocol for the determination of this compound solubility is not extensively documented, established methods for solid organic compounds are applicable. The most common and reliable method is the isothermal shake-flask method .
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity, crystalline)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of the solvent in a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 72 hours is a common range.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature during this step to prevent any changes in solubility.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.
-
Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining this compound.
-
Chromatographic Analysis (HPLC/GC): Dilute the filtered solution to a known volume and analyze it using a pre-calibrated HPLC or GC instrument. This is often the preferred method due to its accuracy and sensitivity.
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the measured concentration and the volume of the aliquot taken. Repeat the experiment at least in triplicate to ensure reproducibility.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of this compound solubility using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination.
References
Crystal Structure and Molecular Configuration
An In-depth Technical Guide on the Crystal Structure of Dimethyl Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of dimethyl oxalate, an organic compound with the formula (CO₂CH₃)₂. The information presented herein is compiled from foundational crystallographic studies and is intended to serve as a detailed reference for researchers in chemistry, materials science, and pharmaceutical development.
The crystal structure of this compound has been determined by X-ray analysis.[1] In the solid state, the molecule adopts a planar trans-trans configuration, which is considered the structure of least steric interference.[1] This planarity is a key feature of its solid-state conformation. The crystal system is monoclinic, and the space group is uniquely determined as P2₁/n.[1] Infrared spectra of crystalline this compound confirm that only the trans form is populated in the relaxed crystal lattice.[2][3] The presence of two molecules per unit cell leads to observable Davydov splitting for several bands in the IR spectrum.[2][3]
Crystallographic Data
The unit cell parameters and other crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 3.90 ± 0.04 Å |
| b | 11.88 ± 0.04 Å |
| c | 6.21 ± 0.04 Å |
| β | 103.5 ± 0.5° |
| Molecules per unit cell (Z) | 2 |
| Calculated Density | 1.39 g/cm³ |
| Observed Density | 1.4 g/cm³ |
| Molecular Symmetry | Centric |
Table 1: Crystallographic data for this compound.[1]
Intermolecular and Intramolecular Geometry
The precise determination of bond lengths and valency angles provides insight into the molecular geometry of this compound in its crystalline form. The molecule's planarity is notable, with the carbon and oxygen atoms of the oxalate group lying nearly in the same plane.[1]
| Bond / Angle | Atoms | Length (Å) / Angle (°) |
| Bond Lengths | ||
| C1-C1' | 1.53 ± 0.08 | |
| C1-O1 (C=O) | 1.19 | |
| C1-O2 (C-O) | 1.31 | |
| O2-C2 (O-CH₃) | 1.46 ± 0.05 | |
| Valency Angles | ||
| O1-C1-C1' | 125° | |
| O2-C1-C1' | 110° | |
| O1-C1-O2 | 125° | |
| C1-O2-C2 | 118° ± 3° |
Table 2: Key bond lengths and valency angles of this compound.[1]
Intermolecular forces also play a role in the crystal packing. Weak associations, potentially a form of polarization bonding, are suggested to exist between the carbonyl oxygen atoms and the methyl groups of neighboring molecules, influencing properties like the melting point.[1][3]
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental steps, from sample preparation to data collection and analysis.
Sample Preparation and Crystallization
-
Synthesis and Purification : this compound can be synthesized by the esterification of anhydrous oxalic acid with methanol, using sulfuric acid as a catalyst.[4][5]
-
Recrystallization : The synthesized this compound is purified by recrystallization from dry methyl alcohol to obtain single crystals suitable for X-ray diffraction.[1] The resulting crystals are soft, volatile, monoclinic prisms.[1]
-
Crystal Mounting : Due to their volatile nature, a single crystal of approximately 0.05 cm in cross-section is selected and enclosed in a thin-walled Lindemann glass tube to prevent evaporation during the experiment.[1]
X-ray Diffraction Data Collection
-
Instrumentation : The unit-cell dimensions are measured from rotation photographs taken about the principal axes of the crystal.[1] This involves mounting the crystal on a goniometer head, which allows for precise orientation in the X-ray beam.
-
Data Acquisition : The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector (historically photographic film, now typically electronic detectors). A series of diffraction patterns are collected as the crystal is rotated.
-
Intensity Measurement : The intensities of the diffraction spots are measured. These intensities are proportional to the square of the structure factor amplitudes.
Structure Determination and Refinement
-
Space Group Determination : The systematic absences in the diffraction pattern are used to uniquely determine the space group, which for this compound is P2₁/n.[1]
-
Structure Solution : The collected intensity data is used to solve the phase problem and generate an initial electron density map of the unit cell. For a molecule with a center of symmetry like this compound, this process can be more straightforward.
-
Model Refinement : The initial model of the structure is refined using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed structure factors and those calculated from the model.[1]
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of this compound.
Figure 1: Workflow for Crystal Structure Determination.
Figure 2: Molecular Structure of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxalate
This guide provides a comprehensive overview of the spectroscopic data for dimethyl oxalate (B1200264), tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and a visualization of the mass spectral fragmentation pathway are also included.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For dimethyl oxalate, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a single sharp peak, indicative of the chemical equivalence of the six protons in the two methyl groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.84 | Singlet | 6H | -OCH₃ |
Experimental Protocol: The ¹H NMR spectrum can be acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). A deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is used to dissolve the sample.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the methyl carbons and the carbonyl carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 52.9 | -OCH₃ |
| 157.9 | C=O |
Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same NMR spectrometer as the ¹H NMR.[2] Chloroform-d (CDCl₃) is a common solvent for this analysis.[2] Chemical shifts are referenced to the solvent peak or an internal standard like TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the C=O and C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1730 - 1780 | Strong | C=O stretch (ester) |
| 1440 | Medium | C-H bend (methyl) |
| 1200 - 1300 | Strong | C-O stretch (ester) |
Note: The C=O stretching frequency can show multiple bands due to the presence of different rotational isomers (conformers) in the liquid or solution phase.[3] In the crystalline state, where the planar trans structure is fixed, these complexities are reduced.[4][5]
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent like carbon tetrachloride (CCl₄).[3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 118 | ~2 | [M]⁺ (Molecular Ion) |
| 59 | 100 | [CH₃O-C=O]⁺ |
| 31 | ~5 | [OCH₃]⁺ |
| 15 | ~32 | [CH₃]⁺ |
Experimental Protocol: The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and bombarded with electrons (typically at 70 eV).[7] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer and detected.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization primarily involves the cleavage of the C-C bond and the C-O bonds. The base peak at m/z 59 corresponds to the stable methoxycarbonyl cation.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
This guide provides a foundational understanding of the key spectroscopic data for this compound. For more in-depth analysis or specific applications, it is recommended to consult the primary literature and spectral databases.
References
- 1. This compound(553-90-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(553-90-2) 13C NMR spectrum [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermodynamic properties of dimethyl oxalate (B1200264). The information is presented in a structured format to facilitate easy reference and comparison, with detailed experimental protocols for the cited methodologies.
Core Thermodynamic and Physical Properties
Dimethyl oxalate (C₄H₆O₄, CAS No: 553-90-2) is a diester of oxalic acid with a molecular weight of 118.088 g/mol .[1][2] It exists as a colorless to white crystalline solid at standard conditions.[1][3]
Quantitative Thermodynamic Data
The following tables summarize the critical thermodynamic parameters for this compound, compiled from various experimental studies.
| Property | Value | Units | Notes and References |
| Enthalpy of Formation (Solid, 298.15 K) | -756.5 ± 0.3 | kJ/mol | Determined by calorimetry.[4] Another study reports -756.73 ± 0.31 kJ/mol via hydrolysis.[2] |
| Enthalpy of Formation (Gas, 298.15 K) | -681.3 ± 0.6 | kJ/mol | Calculated from the enthalpy of formation of the solid and the sublimation enthalpy.[4] A corrected molar value of -681.5 ± 0.8 kJ/mol has also been reported.[5] |
| Enthalpy of Combustion (Solid, 298.15 K) | -1675.2 ± 0.63 | kJ/mol | Determined by bomb calorimetry.[2] |
| Enthalpy of Sublimation (298.15 K) | 75.2 ± 0.5 | kJ/mol | A mean value obtained from calorimetric and head space analysis, correlation gas chromatography, and fusion enthalpy measurements.[4][5] |
| Enthalpy of Vaporization (384 K) | 49.4 ± 0.2 | kJ/mol | Determined from vapor pressure data.[4] |
| Enthalpy of Fusion | 21.3 ± 0.4 | kJ/mol | Measured using Differential Scanning Calorimetry (DSC).[4] |
| Liquid Heat Capacity (283.15 - 323.15 K) | Cp(l) = 0.212 + 0.0044t | J/(kmol·K) | Where t is in Celsius.[6] |
Physical Properties
| Property | Value | Units | Reference(s) |
| Melting Point | 53 - 55 | °C | [1] |
| Boiling Point | 166 - 167 | °C | [1] |
| Vapor Pressure | 1.140 | mmHg at 25 °C | [3] |
| 3 | hPa at 20 °C | [1] | |
| Density | 1.148 | g/cm³ at 54 °C | [7] |
Vapor Pressure Data (Antoine Equation)
The vapor pressure of this compound can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Temperature Range (K) | A | B | C | Reference |
| 293 to 436.5 | 5.04585 | 1994.334 | -41.204 | [8][9] |
Experimental Protocols
Detailed methodologies for determining the key thermodynamic properties of this compound are outlined below. These protocols are synthesized from established procedures for solid organic compounds.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.
Methodology:
-
Sample Preparation:
-
Bomb Assembly and Charging:
-
Calorimeter Setup:
-
Combustion and Data Acquisition:
-
Calculation:
-
The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[13]
-
The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire.[13]
-
The enthalpy of combustion at constant volume (ΔU) is converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law.[12]
-
Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the enthalpy of phase transitions.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed.
-
-
Instrument Setup:
-
An empty, sealed aluminum pan is used as a reference.
-
The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
-
A temperature program is set, typically involving a heating ramp (e.g., 10 °C/min) that encompasses the melting point of this compound.
-
-
Data Acquisition:
-
The sample and reference are heated according to the temperature program.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of this compound.
-
The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[4]
-
Determination of Enthalpy of Vaporization via Correlation Gas Chromatography
Correlation gas chromatography is a technique used to determine the vaporization enthalpy of a compound by relating its retention time to the known vaporization enthalpies of a series of standards.
Methodology:
-
Standard and Sample Preparation:
-
A series of standard compounds with well-established vaporization enthalpies (e.g., n-alkanes) are selected.
-
A solution containing the standards and this compound is prepared in a suitable solvent.
-
-
Gas Chromatography (GC) Setup:
-
Data Acquisition:
-
The mixed solution is injected into the GC at each isothermal temperature.
-
The retention times for each standard and for this compound are recorded.
-
The retention time of a non-retained compound (e.g., methane (B114726) or the solvent) is also measured to calculate the adjusted retention times.[14]
-
-
Data Analysis:
-
A correlation is established between the natural logarithm of the adjusted retention times of the standards and their known vaporization enthalpies at each temperature.
-
The vaporization enthalpy of this compound is then determined from its retention time using this correlation.
-
By performing the experiment at multiple temperatures, the temperature dependence of the vaporization enthalpy can also be investigated.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethanedioic acid, dimethyl ester [webbook.nist.gov]
- 3. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. umsl.edu [umsl.edu]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. This compound [stenutz.eu]
- 8. Ethanedioic acid, dimethyl ester [webbook.nist.gov]
- 9. Ethanedioic acid, dimethyl ester [webbook.nist.gov]
- 10. scribd.com [scribd.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. chemistry.montana.edu [chemistry.montana.edu]
- 13. biopchem.education [biopchem.education]
- 14. umsl.edu [umsl.edu]
An In-depth Technical Guide to the Discovery and History of Dimethyl Oxalate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl oxalate (B1200264) (DMO) is a pivotal C2 chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its production has evolved significantly, driven by the demand for more efficient, economical, and environmentally benign processes. This technical guide provides a comprehensive overview of the discovery and historical development of dimethyl oxalate synthesis, focusing on the two core methodologies: the classical esterification of oxalic acid and the modern oxidative carbonylation of carbon monoxide. This document delves into the detailed experimental protocols of key synthesis methods, presents comparative quantitative data, and illustrates the underlying reaction mechanisms through detailed diagrams.
Historical Perspective and Discovery
The synthesis of this compound has a history rooted in the classical methods of organic chemistry, evolving with the advancements in catalysis and industrial chemical processes. The two primary approaches to its synthesis represent a shift from traditional esterification reactions to more atom-economical, feedstock-flexible industrial processes.
The Era of Esterification
The earliest methods for producing this compound relied on the direct esterification of oxalic acid with methanol (B129727). This approach is a classic example of Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[1] Early preparations involved heating oxalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride, to facilitate the reaction and remove the water formed as a byproduct.[2][3]
Historically, various techniques were employed to drive the reversible esterification reaction towards the product side. These included distilling the mixture of oxalic acid, methanol, and sulfuric acid, or using anhydrous oxalic acid to prevent hydrolysis of the newly formed ester.[2][4] Other early methods involved the methanolysis of diethyl oxalate and passing methanol vapors through hydrated oxalic acid.[2] While effective for laboratory-scale synthesis, these methods often suffered from drawbacks such as the use of corrosive acids, moderate yields, and the need for significant purification steps.
The Advent of Oxidative Carbonylation
The latter half of the 20th century saw a significant shift towards catalytic processes using C1 feedstocks (derived from synthesis gas - a mixture of carbon monoxide and hydrogen). The oxidative carbonylation of methanol to produce this compound emerged as a highly attractive alternative, particularly for large-scale industrial production. This process, which utilizes carbon monoxide and methanol, became a cornerstone of the coal-to-chemicals industry, providing a pathway to valuable products like ethylene (B1197577) glycol, for which this compound is a key intermediate.[5]
This route is often carried out in the gas phase over heterogeneous catalysts, most notably palladium-based catalysts supported on materials like alumina.[6] The process typically involves the reaction of carbon monoxide with methyl nitrite (B80452), which is generated in situ from methanol, nitric oxide, and oxygen. The nitric oxide is then regenerated and recycled, making it a catalytic component in the overall process. This method offers high selectivity and yield, avoids the use of corrosive liquid acids, and utilizes readily available feedstocks.[5]
Core Synthesis Methodologies
Esterification of Oxalic Acid
The esterification of oxalic acid with methanol remains a viable method for laboratory-scale synthesis of this compound. The reaction is typically acid-catalyzed, with sulfuric acid being the most common choice.
Reaction:
(COOH)₂ + 2 CH₃OH ⇌ (COOCH₃)₂ + 2 H₂O
Materials:
-
Anhydrous oxalic acid (90 g, 1 mole)
-
Methanol (100 cc, approx. 79 g, 2.5 moles)
-
Concentrated sulfuric acid (35 cc)
Procedure:
-
In a 500-cc flask equipped with a mechanical stirrer and a separatory funnel, combine anhydrous oxalic acid and methanol.
-
While stirring the mixture rapidly, slowly add concentrated sulfuric acid through the separatory funnel.
-
Heat the mixture to near boiling, if necessary, to ensure complete dissolution.
-
Filter the hot solution rapidly through a pre-heated glass funnel into a wide-mouthed Erlenmeyer flask.
-
Rinse the reaction flask with 40 cc of hot methanol and pass it through the filter paper.
-
Allow the filtrate to stand at 15°C for 24 hours to facilitate crystallization.
-
Filter the crystals under suction, press them as dry as possible between filter paper, and air-dry for a few minutes.
-
Cool the filtrate to approximately -10°C to induce further crystallization, then filter and dry the second crop of crystals.
-
For purification, dissolve the crude product in 100 cc of redistilled methanol, filter while warm, and allow it to recrystallize.
-
Filter the purified crystals. A second crop can be obtained by chilling the filtrate.
-
The final yield of purified this compound is typically in the range of 80-90 g (68-76% of the theoretical amount).[2]
Materials:
-
Anhydrous oxalic acid (from 63 g of oxalic acid dihydrate)
-
Anhydrous methyl alcohol (50 g, excess)
Procedure:
-
Prepare anhydrous oxalic acid by heating 63 g of oxalic acid dihydrate on a boiling water bath for 1-2 hours, followed by heating in an air oven at 110-120°C until the theoretical weight loss of 18 g is achieved.
-
Reflux the anhydrous oxalic acid with 50 g of anhydrous methanol on a water bath for 2.5 hours.
-
Remove the excess methanol on a water bath.
-
Distill the residue, collecting the fraction boiling between 160-165°C.
-
The solid portion of the distillate is filtered, dried on a porous plate, and recrystallized from methanol or ethanol.
-
The yield is approximately 40%.[4]
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of oxalic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, yielding the mono-ester and regenerating the acid catalyst.
-
Repeat for the second carboxylic acid group: The process is repeated for the second carboxylic acid group to form this compound.
dot
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Oxidative Carbonylation of Methanol
The industrial synthesis of this compound is dominated by the gas-phase oxidative carbonylation of methanol. This process offers high efficiency and utilizes readily available C1 feedstocks.
Overall Reaction:
2 CO + 2 CH₃OH + ½ O₂ → (COOCH₃)₂ + H₂O
The reaction is typically carried out over a supported palladium catalyst and often proceeds via a methyl nitrite intermediate.
Two-Step Process:
-
Methyl Nitrite Formation: 2 CH₃OH + 2 NO + ½ O₂ → 2 CH₃ONO + H₂O
-
Carbonylative Coupling: 2 CH₃ONO + 2 CO → (COOCH₃)₂ + 2 NO
While specific industrial protocols are proprietary, a conceptual laboratory-scale setup can be described based on published research.
Materials and Equipment:
-
Fixed-bed reactor
-
Palladium-based catalyst (e.g., Pd/α-Al₂O₃)
-
Mass flow controllers for CO, O₂, and N₂ (as a diluent)
-
Methanol evaporator and delivery system
-
Temperature and pressure controllers
-
Condenser and product collection system
-
Gas chromatograph (GC) for online analysis
Procedure:
-
A fixed-bed reactor is packed with the palladium-based catalyst.
-
The system is purged with an inert gas (e.g., nitrogen).
-
The reactor is heated to the desired reaction temperature (e.g., 100-140°C).[7][8]
-
A gaseous feed stream consisting of carbon monoxide, methanol vapor, and an oxidant (either directly O₂ or via in-situ generated methyl nitrite) is introduced into the reactor at a controlled pressure (e.g., atmospheric to several MPa).[9]
-
The reactant gases pass through the catalyst bed where the oxidative carbonylation occurs.
-
The product stream exiting the reactor is cooled in a condenser to liquefy the this compound and any unreacted methanol.
-
The non-condensable gases (including regenerated NO if used) are separated.
-
The liquid product is collected and analyzed by GC to determine conversion, selectivity, and yield.
The mechanism of palladium-catalyzed oxidative carbonylation is complex and involves several steps on the catalyst surface. A simplified representation is as follows:
-
Adsorption of Reactants: Carbon monoxide and methyl nitrite (or methoxy (B1213986) species from methanol and an oxidant) adsorb onto the active palladium sites on the catalyst support.
-
Formation of Methoxycarbonyl Intermediate: Adsorbed carbon monoxide inserts into a palladium-methoxy bond to form a methoxycarbonyl intermediate (Pd-COOCH₃).
-
Reductive Coupling: Two adjacent methoxycarbonyl intermediates on the palladium surface undergo reductive coupling to form this compound.
-
Desorption of Product: The this compound desorbs from the catalyst surface.
-
Catalyst Re-oxidation: The reduced palladium catalyst is re-oxidized by the oxidant (e.g., methyl nitrite, which is reduced to nitric oxide), completing the catalytic cycle.
dot
Caption: Simplified mechanism of palladium-catalyzed oxidative carbonylation.
Quantitative Data and Process Comparison
The choice of synthesis method often depends on the desired scale of production, cost considerations, and environmental impact. The following tables summarize key quantitative data for the two primary synthesis routes.
Table 1: Esterification of Oxalic Acid - Performance Data
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | Anhydrous Oxalic Acid, Methanol | Near boiling | 24 hours (crystallization) | 68-76 | [2] |
| None | Anhydrous Oxalic Acid, Methanol | Reflux | 2.5 hours | ~40 | [4] |
Table 2: Oxidative Carbonylation of Methanol - Performance Data
| Catalyst (Support) | Temperature (°C) | Pressure (MPa) | CO Conversion (%) | DMO Selectivity (%) | Space-Time Yield (g L⁻¹ h⁻¹) | Reference |
| Pd/α-Al₂O₃ | 140 | 0.1 | 63 | >96 | >1100 | [8] |
| Pd/C | 100 | ~0.05 | - | 98.9 | 860 | [7] |
| CuCl₂ (on activated carbon) | 130 | 2.0 | 81.86 (Methanol Conv.) | 83.47 (DMC Selectivity)* | - | [9] |
Note: This study focused on dimethyl carbonate (DMC) production, with DMO as a byproduct. The selectivity reported is for DMC.
Conclusion
The synthesis of this compound has undergone a significant transformation, moving from classical esterification methods to highly efficient catalytic oxidative carbonylation processes. While Fischer-Speier esterification remains a practical and accessible method for laboratory-scale synthesis, the oxidative carbonylation of methanol has become the dominant industrial route due to its superior atom economy, high selectivity, and the use of readily available C1 feedstocks. The continued development of novel catalysts and process optimization for the oxidative carbonylation route is an active area of research, driven by the increasing demand for downstream products like ethylene glycol and the broader push for more sustainable chemical manufacturing processes. This guide provides a foundational understanding of the historical context, practical execution, and mechanistic underpinnings of these two pivotal synthetic methodologies.
References
- 1. Synthesis of dimethyl carbonate from methanol and CO2 under low pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Effects of Precursors on Preparation of Pd/α-alumina Catalyst for Synthesis of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN105903466A - Catalyst for this compound synthesis and preparation method of catalyst for this compound synthesis - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Unveiling the Conformational Landscape of Dimethyl Oxalate: A Theoretical Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of dimethyl oxalate (B1200264) (DMO). Aimed at researchers, scientists, and professionals in drug development, this document delves into the conformational analysis, geometric parameters, and vibrational frequencies of DMO as determined by computational chemistry methods. The data presented is pivotal for understanding the molecule's reactivity, intermolecular interactions, and its role in various chemical processes.
Introduction
Dimethyl oxalate (C₄H₆O₄) is a diester of oxalic acid with significant applications in organic synthesis and as an intermediate in the production of ethylene (B1197577) glycol. A thorough understanding of its molecular structure and conformational preferences is crucial for optimizing its use in these industrial processes and for exploring its potential in other areas, such as drug design. Theoretical studies, particularly those employing quantum chemistry methods, provide invaluable insights into the molecule's intrinsic properties at an atomic level. This guide summarizes the key findings from these computational investigations.
Conformational Analysis
The flexibility of the this compound molecule is primarily centered around the rotation of the two methoxycarbonyl groups about the central C-C bond. Theoretical calculations have been instrumental in elucidating the potential energy surface of this rotation.
The primary computational approach for this analysis involves performing geometry optimizations at fixed dihedral angles of the O=C-C=O backbone, followed by the calculation of the corresponding electronic energies. The results of these calculations, as performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), reveal the most stable conformations of the DMO molecule.
Studies have shown that the most stable conformer of this compound is the planar trans form, where the O=C-C=O dihedral angle is 180°.[1] A second, less stable planar cis conformation (0° dihedral angle) also exists as a local minimum on the potential energy surface.[1] The energy barrier for the rotation around the central C-C bond determines the feasibility of interconversion between these conformers.
References
Dimethyl Oxalate: A Versatile C2 Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl oxalate (B1200264) (DMO), the dimethyl ester of oxalic acid, has emerged as a pivotal C2 building block in organic chemistry. Its reactivity, stemming from the two adjacent electrophilic carbonyl groups, allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of a wide range of commercially important chemicals, including ethylene (B1197577) glycol, methyl glycolate, and various specialty chemicals.[1][2] Furthermore, its role as a key intermediate in the conversion of syngas to valuable products positions it at the forefront of sustainable chemical manufacturing.[3][4] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of dimethyl oxalate, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical resource for professionals in research and development.
Synthesis of this compound
This compound is primarily synthesized through two main industrial routes: the esterification of oxalic acid and the oxidative carbonylation of methanol (B129727).
1.1. Esterification of Oxalic Acid
The traditional method involves the acid-catalyzed esterification of oxalic acid with methanol.[5] Anhydrous conditions are crucial to drive the equilibrium towards the product and prevent hydrolysis of the ester.[5]
1.2. Oxidative Carbonylation of Methanol
A more modern and economically significant route, especially in the context of coal-to-chemicals processes, is the oxidative carbonylation of methanol.[1][3] This process utilizes carbon monoxide, derived from syngas, and involves the following key steps:
-
Nitrite (B80452) Regeneration: Nitric oxide (NO) is reacted with oxygen and methanol to form methyl nitrite (CH₃ONO).[3]
-
Oxidative Carbonylation: Carbon monoxide reacts with methyl nitrite over a palladium-based catalyst to produce this compound and regenerate nitric oxide.[6]
This cyclic process allows for the efficient conversion of C1 feedstocks (CO and methanol) into the C2 building block, this compound.[3]
Key Reactions of this compound
The synthetic utility of this compound lies in its participation in a variety of organic reactions, including hydrogenation, condensation, decarbonylation, and transesterification.
Hydrogenation
The catalytic hydrogenation of this compound is a cornerstone of its industrial application, providing access to valuable C2 chemicals like ethylene glycol and methyl glycolate.[7]
-
To Ethylene Glycol (EG): This is a major industrial process for producing fiber-grade ethylene glycol.[3][8] The reaction is typically carried out in the gas phase over copper-based catalysts.[8]
-
To Methyl Glycolate (MG): Selective hydrogenation can yield methyl glycolate, an important intermediate for the synthesis of polyglycolic acid (PGA), a biodegradable polymer.[9]
Table 1: Catalytic Performance in this compound Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | Product Selectivity (%) | Reference |
| Cu/SiO₂ | 200 | 2.5 | >99 | EG: >95 | [10] |
| Ag-Cu/SBA-15 | 220 | 3.0 | 100 | EG: 97.5 | [8] |
| Cu/AC | 230 | 2.0 | 97.1 | MG: 80.5 | [7] |
| Cs₂CO₃/HZSM-5 | 220 | - | 99.4 | DMC: 97.6 | [11][12] |
Experimental Protocol: Hydrogenation of this compound to Ethylene Glycol [10][13]
Catalyst Preparation (Cu/SiO₂): A Cu/SiO₂ catalyst can be prepared by a deposition-decomposition method. Copper nitrate (B79036) is deposited onto a silica (B1680970) support, followed by drying and calcination to decompose the nitrate to copper oxide. The catalyst is then reduced in a hydrogen atmosphere prior to the reaction.
Hydrogenation Procedure: The hydrogenation is typically performed in a fixed-bed reactor. A solution of this compound in methanol is vaporized and mixed with hydrogen gas. The gaseous mixture is then passed through the heated catalyst bed. The reaction conditions are optimized for temperature, pressure, hydrogen-to-DMO molar ratio, and space velocity to maximize the yield of ethylene glycol. The product stream is then cooled, and the liquid products are separated and purified by distillation.[10]
Reaction Mechanism: Hydrogenation of this compound
The hydrogenation of this compound to ethylene glycol is a stepwise process. First, one of the ester groups is hydrogenated to form methyl glycolate, which is then further hydrogenated to ethylene glycol.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethylene Glycol Production from Synthesis Gas - Ethylene Glycol • [polyestertime.com]
- 4. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CO direct esterification to this compound and dimethyl carbonate: the key functional motifs for catalytic selectivity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. "Catalytic Hydrogenation of this compound to Ethylene Glycol Using S" by Nicolas Edouard Gleason-Boure [scholarcommons.sc.edu]
- 9. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Decarbonylation of this compound to dimethyl carbonate over Cs2CO3/HZSM-5 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
The Environmental Journey of Dimethyl Oxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the environmental fate and degradation of dimethyl oxalate (B1200264), a key intermediate in various industrial syntheses. Understanding its behavior in the environment is crucial for assessing its ecological risk and ensuring its safe use and disposal. This document provides a comprehensive summary of its degradation pathways, including hydrolysis, biodegradation, and photodegradation, as well as its potential for bioaccumulation and its ecotoxicological profile.
Abiotic Degradation: Hydrolysis
The primary abiotic degradation pathway for dimethyl oxalate in the environment is hydrolysis. This process involves the cleavage of the ester bonds in the presence of water, leading to the formation of monomethyl oxalate and subsequently oxalic acid and methanol.
The hydrolysis of this compound is a sequential reaction. In the first step, one ester group is hydrolyzed to form monomethyl oxalate (MMO), an intermediate product. In the second step, the remaining ester group in MMO is hydrolyzed to yield oxalic acid. The overall process is autocatalytic, meaning the product, oxalic acid, catalyzes the reaction.[1]
Several factors influence the rate of hydrolysis:
-
Temperature: The rate of hydrolysis significantly increases with rising temperatures.[1]
-
Molar Ratio of Water to this compound: A higher initial molar ratio of water to this compound favors the forward reaction, leading to a faster conversion to oxalic acid.[1]
-
pH: While not explicitly quantified in the reviewed literature for environmental conditions, hydrolysis of esters is generally pH-dependent, with faster rates at acidic and alkaline pH compared to neutral pH.
The hydrolysis pathway can be visualized as follows:
Experimental Protocol for Hydrolysis Kinetics
A typical experimental setup to determine the hydrolysis kinetics of this compound involves a batch reactor under isothermal conditions.[1]
Materials and Apparatus:
-
This compound (reagent grade)
-
Deionized water
-
Isothermal batch reactor equipped with a stirrer and temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis
Procedure:
-
A known amount of this compound and deionized water are charged into the isothermal batch reactor to achieve a specific initial molar ratio.
-
The reactor is sealed and maintained at a constant temperature (e.g., studies have been conducted in the range of 328.15–358.15 K).[1]
-
The reaction mixture is stirred continuously to ensure homogeneity.
-
Samples are withdrawn from the reactor at regular time intervals.
-
The concentrations of this compound, monomethyl oxalate, and oxalic acid in the samples are determined using HPLC.
-
The kinetic data (concentration versus time) are then used to determine the reaction rate constants.
Biodegradation
Studies on polyesters containing oxalate ester bonds have shown that these linkages are susceptible to non-enzymatic hydrolysis followed by microbial utilization of the resulting monomers.[4] This suggests a two-step degradation process for this compound in the environment: initial hydrolysis to oxalic acid and methanol, followed by the microbial degradation of these smaller, more readily assimilable molecules.
Experimental Protocol for Assessing Ready Biodegradability (Adapted from OECD Guideline 301)
The ready biodegradability of this compound can be assessed using standardized test methods such as those described in the OECD Guidelines for the Testing of Chemicals, Section 3.[1][5] The "Closed Bottle Test" (OECD 301D) is a suitable method.
Principle: A solution of this compound in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.
Materials and Apparatus:
-
This compound (test substance)
-
Mineral medium (as specified in OECD 301)
-
Activated sludge (inoculum)
-
Biochemical oxygen demand (BOD) bottles
-
Dissolved oxygen meter
-
Incubator with temperature control (20 ± 1 °C)
Procedure:
-
Prepare a solution of this compound in the mineral medium at a concentration that does not inhibit microbial activity (e.g., 2-5 mg/L).
-
Inoculate the solution with a small, known volume of activated sludge filtrate.
-
Fill the BOD bottles completely with the inoculated test solution, ensuring no air bubbles are trapped.
-
Prepare control bottles containing only the mineral medium and inoculum (to measure background respiration) and reference bottles with a readily biodegradable substance like sodium benzoate (B1203000) (to check the viability of the inoculum).
-
Incubate all bottles in the dark at 20 ± 1 °C for 28 days.
-
Measure the dissolved oxygen concentration in replicate bottles at the start of the test and at regular intervals over the 28-day period.
-
The percentage biodegradation is calculated from the amount of oxygen consumed by the microorganisms to degrade the test substance, expressed as a percentage of the theoretical oxygen demand (ThOD).
A substance is considered readily biodegradable if the percentage of biodegradation reaches at least 60% within a 10-day window during the 28-day test period.
Photodegradation
Direct experimental data on the photodegradation of this compound in the environment is limited in the reviewed literature. However, some inferences can be made.
Direct Photolysis: For a chemical to undergo direct photolysis, it must absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The molecular structure of this compound does not contain significant chromophores that would lead to strong absorption in this region, suggesting that direct photolysis in water is likely to be a minor degradation pathway.
Indirect Photolysis: this compound's hydrolysis product, oxalic acid, can participate in indirect photochemical reactions. In the presence of iron, oxalate can form photo-active complexes (Fe-oxalate) that, upon irradiation with UV light, can generate hydroxyl radicals.[6] These highly reactive radicals can then contribute to the degradation of other organic pollutants.[6] It is plausible that such a mechanism could also contribute to the further degradation of any remaining this compound or its hydrolysis products.
Experimental Protocol for Assessing Direct Photolysis in Water (Adapted from OECD Guideline 316)
Principle: A solution of the test chemical in pure water is irradiated with light of environmentally relevant wavelengths, and the rate of disappearance of the chemical is measured.
Materials and Apparatus:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp with appropriate filters)
-
Quartz reaction vessels
-
Spectrophotometer or HPLC for quantitative analysis
-
Actinometer for measuring light intensity
Procedure:
-
Prepare a dilute solution of this compound in purified water.
-
Fill the quartz reaction vessels with the test solution.
-
Place the vessels in the photoreactor and irradiate with a light source of known spectral distribution and intensity.
-
Maintain a constant temperature throughout the experiment.
-
Withdraw samples at various time intervals.
-
Analyze the concentration of this compound in the samples.
-
Determine the first-order rate constant and the photolysis half-life. The quantum yield can be calculated if the molar absorption coefficient and the light intensity are known.
Environmental Distribution and Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (Log Kow). A low Log Kow value generally indicates a low potential for bioaccumulation.
The predicted Log Kow for this compound is -0.47, indicating that it is hydrophilic and has a very low potential for bioaccumulation.[7] Its high water solubility further supports the expectation that it will not significantly partition into fatty tissues of organisms.[2]
Ecotoxicity
Given the lack of specific data, a precautionary approach would involve conducting acute and chronic toxicity tests on representative aquatic organisms according to standard OECD guidelines (e.g., OECD 203 for fish, OECD 202 for Daphnia, and OECD 201 for algae).
Summary of Environmental Fate Parameters
| Parameter | Finding | Data Source/Comment |
| Hydrolysis Half-Life | Rate is dependent on temperature and water concentration. Autocatalyzed by oxalic acid. | [1] |
| Biodegradation | Expected to be readily biodegradable. | [2][4] |
| Photodegradation | Direct photolysis is likely to be insignificant. Indirect photolysis via oxalate-metal complexes is possible. | Inferred from chemical structure and literature on oxalate photochemistry.[6] |
| Log Kow | -0.47 (Predicted) | [7] |
| Bioaccumulation Potential | Low | Based on the predicted Log Kow and high water solubility.[2][7] |
| Aquatic Ecotoxicity | No specific data found. Expected to be of low to moderate concern based on degradation products. | - |
Logical Workflow for Environmental Fate Assessment
The following diagram illustrates a logical workflow for assessing the environmental fate of a chemical like this compound.
Conclusion
References
- 1. oecd.org [oecd.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ENVIRONMENTAL [oasis-lmc.org]
- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. QSARpy: A new flexible algorithm to generate QSAR models based on dissimilarities. The log Kow case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purity Analysis of Synthesized Dimethyl Oxalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of synthesized dimethyl oxalate (B1200264). It details common impurities, analytical techniques, and experimental protocols essential for ensuring the quality and consistency of this important chemical intermediate. The information is presented to be accessible and practical for researchers, scientists, and professionals in drug development and related fields.
Introduction to Dimethyl Oxalate and its Purity
This compound (DMO) is a key chemical intermediate used in the synthesis of various organic compounds, including ethylene (B1197577) glycol, and as a methylating agent.[1] The purity of DMO is critical for its intended applications, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. The synthesis of DMO, typically through the esterification of oxalic acid with methanol, can introduce several impurities.[1][2]
Common Impurities in Synthesized this compound:
-
Residual Starting Materials: Oxalic acid and methanol.
-
By-products: Methyl formate, from the decomposition of DMO.
-
Catalyst Residues: Sulfuric acid or other catalysts used in the synthesis.[2]
-
Water: Can be present from the reaction or absorbed from the atmosphere.
-
Partially Esterified Products: Monomethyl oxalate.[3]
Analytical Techniques for Purity Determination
A combination of chromatographic and spectroscopic techniques is typically employed for a thorough purity analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it well-suited for the analysis of this compound. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of this compound, particularly for identifying non-volatile impurities or thermally labile compounds. A C18 column is often used with a UV detector for quantification.[4]
Titrimetric Analysis
Acid-base titration can be employed to determine the amount of acidic impurities, such as residual oxalic acid or the catalyst. Furthermore, saponification of this compound followed by titration can be used to determine its overall purity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural confirmation of this compound and the identification of organic impurities. The simplicity of the this compound spectrum allows for easy detection of extraneous peaks.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for the qualitative identification of this compound, confirming the presence of characteristic functional groups (C=O and C-O stretching).[5][6][7] It can also indicate the presence of hydroxyl groups from water or oxalic acid impurities.
Data Presentation
The following tables summarize key quantitative data relevant to the purity analysis of this compound.
Table 1: Typical Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | HP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C[8] |
| Detector Temperature (FID) | 250 °C[8] |
| Oven Temperature Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 200 °C (hold 1 min)[8] |
| Carrier Gas | Helium or Nitrogen |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | Singlet at ~3.9 ppm |
| ¹³C NMR (CDCl₃) | Carbonyl carbon at ~157 ppm, Methyl carbon at ~53 ppm |
| IR (KBr pellet) | C=O stretching at ~1767 cm⁻¹ and ~1744 cm⁻¹[7] |
Experimental Protocols
Protocol for Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of a synthesized this compound sample and identify volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., acetone (B3395972) or methanol)
-
Internal standard (e.g., diethyl oxalate or other suitable non-interfering compound)
-
Gas chromatograph with FID
Procedure:
-
Standard Preparation: Accurately weigh a known amount of a this compound reference standard and the internal standard. Dissolve in the chosen solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and the same amount of internal standard. Dissolve in the same solvent to a known volume.
-
GC Analysis: Inject the calibration standards and the sample solution into the GC system using the parameters outlined in Table 1.
-
Data Analysis: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Calculate the area ratio of the this compound peak to the internal standard peak for all injections. Construct a calibration curve by plotting the area ratio versus the concentration of the this compound standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
Protocol for Acid Impurity Determination by Titration
Objective: To quantify the amount of acidic impurities (e.g., oxalic acid, sulfuric acid) in the this compound sample.
Materials:
-
This compound sample
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Accurately weigh a known amount of the this compound sample into an Erlenmeyer flask.
-
Add a known volume of deionized water (e.g., 50 mL) and swirl to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the percentage of acidic impurities (assuming they are monoprotic or diprotic, like oxalic acid) based on the volume of titrant and the weight of the sample.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 4. [Determination of this compound and diethyl oxalate in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
The Synthesis of Dimethyl Oxalate: A Technical Guide Utilizing Anhydrous Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dimethyl oxalate (B1200264), a crucial intermediate in various chemical processes, through the esterification of anhydrous oxalic acid with methanol (B129727). The focus is on providing comprehensive experimental protocols, quantitative data analysis, and a clear visualization of the underlying chemical transformations and procedural workflows. The use of anhydrous oxalic acid is critical to prevent the hydrolysis of the ester product, thereby maximizing yield and purity.
Introduction
Dimethyl oxalate is a significant chemical intermediate with applications in the synthesis of ethylene (B1197577) glycol, as well as in various condensation reactions for producing pharmaceuticals and other fine chemicals.[1][2] While several synthetic routes exist, including the oxidative carbonylation of methanol, the direct esterification of oxalic acid with methanol remains a fundamental and accessible laboratory method.[1][2] A key consideration for this synthesis is the hydration state of the oxalic acid. Commercially available oxalic acid is typically the dihydrate, which contains two water molecules per molecule of oxalic acid.[3] The presence of water is detrimental to the esterification equilibrium, promoting the reverse reaction—hydrolysis of the this compound product.[4] Therefore, the preparation of anhydrous oxalic acid is a prerequisite for achieving high yields.
This guide provides a detailed examination of the necessary dehydration of oxalic acid dihydrate followed by the catalytic esterification to produce this compound.
Preparation of Anhydrous Oxalic Acid
The initial and critical step in the synthesis of this compound is the removal of water of crystallization from oxalic acid dihydrate. This can be accomplished through thermal dehydration.
Experimental Protocol: Thermal Dehydration of Oxalic Acid Dihydrate
-
Preparation : Weigh a specific amount of oxalic acid dihydrate crystals and powder them to increase the surface area for efficient water removal.[4]
-
Initial Heating : Place the powdered oxalic acid dihydrate in a suitable container, such as an evaporating dish, and heat it on a boiling water bath. This gentle heating will remove the bulk of the water.[4]
-
Drying : Transfer the partially dried oxalic acid to an air oven and heat at a temperature between 110-120°C.[4] Continue heating until the theoretical weight loss corresponding to the removal of two water molecules per molecule of oxalic acid is achieved. For instance, starting with 63 g of oxalic acid dihydrate, the expected weight loss would be approximately 18 g.[4]
-
Monitoring : Periodically remove the oxalic acid from the oven, allow it to cool in a desiccator, and weigh it to monitor the progress of dehydration. The oxalic acid should be occasionally powdered during the heating process to break up any clumps and ensure complete drying.[4]
-
Alternative Dehydration : A simpler method involves heating the oxalic acid in an oven at 95-110°C for about two hours, or until a weight loss of 15-17% is achieved.[5] It is crucial not to overheat, as oxalic acid can sublimate at higher temperatures.[5]
Synthesis of this compound from Anhydrous Oxalic Acid
Once anhydrous oxalic acid is prepared, it can be esterified with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to achieve a reasonable reaction rate and high conversion.
Experimental Protocol: Sulfuric Acid Catalyzed Esterification
-
Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 90 g (1 mole) of anhydrous oxalic acid and 100 cc (79 g, 2.5 moles) of methanol.[6]
-
Catalyst Addition : While vigorously stirring the mixture, slowly add 35 cc of concentrated sulfuric acid through the dropping funnel.[6] The slow addition is crucial to prevent localized overheating and potential side reactions that could discolor the product.[6]
-
Reaction : If necessary, gently heat the mixture to near boiling to ensure all the oxalic acid dissolves and the reaction proceeds.[6][7] The esterification reaction is typically rapid, with the majority of the conversion occurring within minutes.[6]
-
Crystallization : Allow the reaction mixture to stand at 15°C for several hours, or cool it in a refrigerator, to facilitate the crystallization of this compound.[5][6]
-
Isolation : Filter the crystals using suction filtration and wash them with a small amount of ice-cold methanol to remove residual sulfuric acid and unreacted starting materials.[5][6]
-
Purification : For higher purity, the crude this compound can be recrystallized from methanol.[6] Dissolve the crude product in a minimal amount of hot methanol, filter the warm solution to remove any insoluble impurities, and then allow it to cool to induce crystallization.[6]
-
Drying : Dry the purified crystals. The melting point of pure this compound is between 52.5-54°C.[4][6]
Experimental Protocol: Non-Catalytic Esterification (Lower Yield)
-
Reaction Setup : Reflux 45 g of anhydrous oxalic acid with 50 g of anhydrous methanol on a water bath for approximately 2.5 hours.[4]
-
Workup : After the reflux period, remove the excess methanol by distillation on a water bath.[4]
-
Purification : Distill the residue, collecting the fraction that boils between 160-165°C.[4] The solid portion of the distillate is then filtered, dried on a porous plate, and can be recrystallized from methanol or ethanol.[4]
Quantitative Data
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Reactant Quantities and Yields for this compound Synthesis
| Method | Anhydrous Oxalic Acid (g) | Methanol (g) | Catalyst | Reported Yield | Reference |
| Sulfuric Acid Catalyzed | 90 | 79 | 35 cc H₂SO₄ | 68-76% | [6] |
| Non-Catalytic | 45 | 50 | None | 40% | [4] |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from anhydrous oxalic acid and methanol is a classic example of a Fischer esterification reaction. The overall transformation and the experimental workflow are depicted in the following diagrams.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound preparation.
Alternative Synthesis Routes
While direct esterification is a common laboratory method, industrial production of this compound often utilizes the oxidative carbonylation of methanol.[1][2] This process involves the reaction of carbon monoxide and methanol in the presence of a catalyst, typically a palladium-based system.[8][9] Another route involves the reaction of carbon monoxide with methyl nitrite.[1] These methods are often favored in industrial settings due to the use of C1 feedstocks.
Safety Considerations
Oxalic acid is a corrosive and toxic substance.[10] It is important to handle it with appropriate personal protective equipment, including gloves and safety glasses. The dehydration of oxalic acid can produce irritating dust, and therefore should be performed in a well-ventilated area or a fume hood.[11] Methanol is flammable and toxic. Concentrated sulfuric acid is extremely corrosive. All experimental procedures should be conducted with appropriate safety precautions.
References
- 1. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the relationship between oxalic acid and oxalic acid dihydrate?_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. CN105903466A - Catalyst for this compound synthesis and preparation method of catalyst for this compound synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxalic acid - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Oxidative carbonylation route to dimethyl oxalate
An In-depth Technical Guide to the Oxidative Carbonylation Route to Dimethyl Oxalate (B1200264)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of dimethyl oxalate (DMO) via the oxidative carbonylation of carbon monoxide represents a cornerstone of modern C1 chemistry, providing a critical intermediate for the production of ethylene (B1197577) glycol, oxalic acid, and other valuable chemicals. This process, which circumvents traditional, more hazardous routes, is distinguished by its high efficiency and selectivity, primarily achieved through the use of palladium-based heterogeneous catalysts. This guide provides a comprehensive technical overview of the vapor-phase oxidative carbonylation of carbon monoxide with methyl nitrite (B80452), detailing the underlying reaction mechanisms, catalyst systems, process parameters, and a representative experimental protocol. Quantitative data from various studies are summarized for comparative analysis, and key process flows are visualized to elucidate the intricate relationships within the synthesis pathway.
Reaction Mechanism and Stoichiometry
The core of the DMO synthesis is the palladium-catalyzed coupling reaction between carbon monoxide (CO) and methyl nitrite (CH₃ONO). The process is designed as a cycle where nitric oxide (NO), a byproduct of the coupling reaction, is re-oxidized and reacted with methanol (B129727) to regenerate the methyl nitrite feedstock.
Main Reaction: The primary pathway involves the reaction of two molecules of CO with two molecules of methyl nitrite to yield one molecule of DMO and two molecules of nitric oxide.[1][2]
2CO + 2CH₃ONO → (COOCH₃)₂ + 2NO
Methyl Nitrite Regeneration: The NO generated is recycled and used to produce more methyl nitrite in a separate step:
4CH₃OH + 4NO + O₂ → 4CH₃ONO + 2H₂O
Side Reactions: Several side reactions can occur, impacting the overall selectivity of the process. The most common byproducts are dimethyl carbonate (DMC) and methyl formate (B1220265) (MF).[3][4] The formation of these byproducts is influenced by catalyst properties and reaction conditions.[3] It is generally accepted that Pd(0) species are the active sites for DMO production, while Pd(II) sites favor the formation of DMC.[5]
-
CO + 2CH₃ONO → (CH₃O)₂CO + 2NO (Dimethyl Carbonate formation)
-
CH₃ONO → HCHO + HNO followed by HCHO + CH₃OH → CH₃O-CH₂-OH (leading to Methyl Formate)
The reaction mechanism over a Pd/α-Al₂O₃ catalyst is understood to proceed via the Langmuir-Hinshelwood model, involving the adsorption of reactants onto the catalyst surface, followed by a surface reaction.[3][6] Key intermediates identified through in situ spectroscopic studies include ON–Pd–OCH₃ and ON–Pd–COOCH₃. The formation of DMO is believed to occur through the coupling of two ON–Pd–COOCH₃ intermediates.[3]
Caption: Fig 1. Simplified reaction pathway for DMO synthesis.
Catalyst Systems
The choice of catalyst is paramount for achieving high activity, selectivity, and stability. Palladium supported on alpha-alumina (Pd/α-Al₂O₃) is the most widely studied and industrially relevant catalyst system.[1][3][7]
3.1 Active Component:
-
Palladium (Pd): The primary active metal. Loadings are typically low, often in the range of 0.01-0.5 wt%, to minimize cost while maintaining high activity.[8][9]
3.2 Support Material:
-
α-Alumina (α-Al₂O₃): Favored for its high thermal stability and strong metal-support interaction, which helps in maintaining palladium dispersion and preventing sintering.[10] Typical support properties include a specific surface area of 6-18 m²/g and an average pore diameter of 3-30 nm.[11]
3.3 Promoters and Additives:
-
Additives such as Titanium (Ti), Zirconium (Zr), Cerium (Ce), Lanthanum (La), Nickel (Ni), Copper (Cu), or Zinc (Zn) can be used.[8][11] These promoters can enhance the dispersion of palladium, improve catalytic activity, and increase selectivity towards DMO.[8][11]
Summary of Quantitative Performance Data
The performance of the catalyst is evaluated based on CO conversion, DMO selectivity, and the space-time yield (STY) of DMO. The data below is compiled from various sources to provide a comparative overview.
| Catalyst System | Temperature (°C) | Pressure (MPa) | GHSV (h⁻¹) | CO Conversion (%) | DMO Selectivity (%) | DMO STY (g·L⁻¹·h⁻¹) | Reference(s) |
| Pd/α-Al₂O₃ | 110 - 130 | 0.2 - 0.5 | N/A | >90 | >90 | >850 | [12] |
| Pd-Zn/α-Al₂O₃ | N/A | N/A | 3000 | 63 | >96 | >1100 | |
| Pd/α-Al₂O₃ (Mechanochem) | N/A | N/A | N/A | N/A | N/A | 2663 | [13] |
| Pd/EMT Zeolite | 110 | 0.1 | 8000 | 89 | ~20 (DMC ~79%) | N/A | |
| Pd/FAU Zeolite | 110 | 0.1 | 8000 | 89 (initial) | ~35 (DMC ~56%) | N/A | [14] |
Note: GHSV = Gas Hourly Space Velocity; STY = Space-Time Yield. N/A indicates data not available in the cited source. Zeolite catalysts show higher selectivity to DMC over DMO under the conditions tested.
Detailed Experimental Protocols
This section outlines a representative experimental procedure for the synthesis and evaluation of a Pd/α-Al₂O₃ catalyst for gas-phase oxidative carbonylation.
5.1 Catalyst Preparation (Impregnation Method) [8][9]
-
Support Pre-treatment: Commercial α-Al₂O₃ support spheres are calcined at high temperatures (e.g., 950°C) for several hours to ensure phase purity and thermal stability.
-
Impregnation Solution: Prepare an aqueous solution of a palladium precursor, such as sodium tetrachloropalladate(II) (Na₂PdCl₄). If a promoter is used (e.g., Zinc), a solution of its salt (e.g., Zn(NO₃)₂) is also prepared.
-
Impregnation: The pre-treated α-Al₂O₃ support is immersed in the palladium precursor solution under constant stirring for approximately 60 minutes.
-
Drying: The impregnated catalyst is filtered, washed thoroughly with deionized water until free of chloride ions (tested with AgNO₃ solution), and then dried in an oven at 100-120°C overnight.
-
Calcination: The dried catalyst is calcined in air at a temperature between 450-550°C for about 4 hours. This step decomposes the precursor to form palladium oxide species.
-
Reduction (Activation): Prior to the reaction, the calcined catalyst is typically reduced in situ in the reactor with a flow of hydrogen (e.g., 10% H₂ in N₂) at an elevated temperature (e.g., 300-400°C) to reduce the palladium oxide to metallic Pd(0), the active species for DMO synthesis.
5.2 Experimental Setup and Procedure [7][15]
-
Reactor System: The reaction is typically carried out in a continuous-flow fixed-bed reactor system. The reactor is usually a stainless steel tube housed within a furnace for temperature control.
-
Catalyst Loading: A specific amount of the prepared catalyst (e.g., 1.0-2.0 g) is loaded into the reactor, secured with quartz wool plugs.
-
Reactant Feed: The reactant gases—carbon monoxide, methyl nitrite, and a diluent gas like nitrogen (N₂)—are supplied from cylinders. Their flow rates are precisely controlled by mass flow controllers (MFCs). The typical feed gas composition might be CO:CH₃ONO:N₂ in a volume ratio of 1:6:33.[14]
-
Reaction Execution:
-
The catalyst is first activated in situ as described in step 5.1.6.
-
After activation, the reactor is brought to the desired reaction temperature (e.g., 110-150°C) and pressure (e.g., 0.1-1.0 MPa).[1][12]
-
The reactant gas mixture is then introduced into the reactor at a defined gas hourly space velocity (GHSV), for example, 3000 h⁻¹.[8]
-
-
Product Collection and Analysis:
-
The effluent gas stream from the reactor passes through a cold trap (condenser) to liquefy the DMO, DMC, and other condensable products.
-
The non-condensable gases (NO, unreacted CO, N₂) are directed to an online gas chromatograph (GC) for analysis.
-
The collected liquid products are analyzed using an offline GC, typically equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., packed TDX-1), to determine the concentration of DMO, DMC, MF, and unreacted methanol.[15]
-
-
Performance Calculation:
-
CO Conversion (%): ((CO_in - CO_out) / CO_in) * 100
-
DMO Selectivity (%): (Moles of CO converted to DMO / Total moles of CO converted) * 100
-
DMO Space-Time Yield (g·L⁻¹·h⁻¹): (Mass of DMO produced in g) / (Volume of catalyst in L * Time in h)
-
Process and Experimental Workflow Visualization
Visualizing the workflow is crucial for understanding the entire process from catalyst preparation to final product analysis.
Caption: Fig 2. A typical laboratory workflow for DMO synthesis.
An industrial process involves additional steps for reactant regeneration and product purification, forming a continuous loop.[2][16]
Caption: Fig 3. Simplified industrial process for DMO production.
References
- 1. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. CN105330542A - Production method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105903466A - Catalyst for this compound synthesis and preparation method of catalyst for this compound synthesis - Google Patents [patents.google.com]
- 9. CN1623655A - Palladium-alumina catalyst and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. AU2015203732A1 - Method for producing this compound - Google Patents [patents.google.com]
- 13. Mechanochemical synthesis of a high-surface-area Pd/α-Al2O3 catalyst for CO oxidative coupling to this compound reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Dimethyl Oxalate: A Versatile and Safer Methylating Agent in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl oxalate (B1200264) (DMO) is emerging as a compelling methylating agent in organic synthesis, offering a safer alternative to conventional reagents like dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI) without compromising efficiency in a variety of applications.[1][2] Its solid nature, lower toxicity, and favorable reaction kinetics under specific conditions make it an attractive choice for the methylation of a diverse range of nucleophiles, including phenols, thiols, amines, and active methylene (B1212753) compounds. This document provides detailed application notes and experimental protocols for the use of dimethyl oxalate as a methylating agent, supported by quantitative data and mechanistic insights.
Advantages of this compound
-
Reduced Toxicity: this compound is notably less toxic than traditional methylating agents such as methyl iodide and dimethyl sulfate, enhancing laboratory safety.[1][2]
-
Solid and Easy to Handle: As a solid, this compound is easier to handle and weigh compared to volatile and corrosive liquid reagents.
-
Versatility: It is effective for the O-, N-, and S-methylation of a wide range of substrates.[2]
-
Green Chemistry Potential: Its use can align with the principles of green chemistry by replacing more hazardous substances.
Reaction Mechanism
The methylation reaction with this compound generally proceeds via a direct SN2 mechanism, where the nucleophile attacks one of the methyl groups of DMO. The reaction is typically facilitated by a base, which deprotonates the nucleophilic substrate, increasing its reactivity.
Caption: General SN2 mechanism for methylation using this compound.
Applications & Quantitative Data
This compound has been successfully employed for the methylation of various functional groups. The following tables summarize the reaction conditions and yields for representative substrates.
O-Methylation of Phenols
Table 1: O-Methylation of Phenolic Compounds
| Substrate | Product | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydroquinone (B1673460) | 1,4-Dimethoxybenzene (B90301) | K₂CO₃ (3) | None | 250 | 0.5 | 77[1] |
| Pyrocatechol | Veratrole | K₂CO₃ (3) | None | 250 | 0.5 | 70[3] |
| Phenol | Anisole | NaOMe (excess) | None | 200 | 2 | ~80[4] |
S-Methylation of Thiols
Table 2: S-Methylation of Thiophenols
| Substrate | Product | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Mercaptohydroquinone | 2-Methylthio-1,4-dimethoxybenzene | K₂CO₃ (4) | None | 250 | 0.5 | 22[1] |
| o-Mercaptoaniline | S-Methylated product | - | - | - | - | - |
Note: Specific yield for o-mercaptoaniline was not found, but S-alkylation is reported as the expected outcome.[2]
N-Methylation of Amines and Heterocycles
Table 3: N-Methylation of Nitrogen-Containing Compounds
| Substrate | Product | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | N-Methylaniline & N,N-Dimethylaniline | None | None | 200 | 20 | 59.4 (mono), 29.8 (di)[5] |
| 4-Nitroimidazole (B12731) | 1-Methyl-4-nitroimidazole | - | - | - | - | - |
Note: While methylation of 4-nitroimidazole is mentioned, specific yield data with this compound was not available in the searched literature.[2]
Experimental Protocols
The following are detailed protocols for selected methylation reactions using this compound.
Protocol 1: Solvent-Free O-Methylation of Hydroquinone
This protocol describes the synthesis of 1,4-dimethoxybenzene from hydroquinone using this compound under solvent-free conditions.[1]
Materials:
-
Hydroquinone
-
This compound (DMO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Boiling stones
Equipment:
-
250 mL Erlenmeyer flask (flat-bottomed)
-
Hot plate
-
15 cm glass tube (as an air condenser)
-
Steam distillation apparatus
-
Standard glassware for workup
Procedure:
-
To a 250 mL flat-bottomed Erlenmeyer flask, add hydroquinone (2.70 g, 24.5 mmol, 1 equiv.), anhydrous potassium carbonate (10.2 g, 73.8 mmol, 3 equiv.), and this compound crystals (11.8 g, 0.1 mol, 4 equiv.).
-
Heat the flask on a hot plate until the this compound begins to melt at the sides of the flask.
-
Quickly add 5 mL of methanol to the mixture and heat strongly at 250°C, swirling the flask as the methanol boils away.
-
Once the methanol has evaporated, a sweet smell of dimethoxybenzene will be noticeable, and the mixture will darken. At this point, attach a 15 cm glass tube to the flask to act as an air condenser.
-
Continue heating at 250°C for 30 minutes.
-
Allow the reaction mixture to cool to a temperature where it can be safely handled.
-
Prepare a solution of 5 g of NaOH in 150 mL of water and add it to the reaction flask.
-
Add boiling stones and perform a steam distillation of the mixture.
-
Collect the distillate containing the 1,4-dimethoxybenzene, which will solidify in the condenser.
-
The isolated product should be a white crystalline solid. The reported yield is 2.61 g (77%).[1]
Caption: Workflow for the solvent-free O-methylation of hydroquinone.
Protocol 2: Solvent-Free S-Methylation of 2-Mercaptohydroquinone
This protocol details the synthesis of 2-methylthio-1,4-dimethoxybenzene from 2-mercaptohydroquinone.[1]
Materials:
-
2-Mercaptohydroquinone
-
This compound (DMO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Water
-
Boiling stones
Equipment:
-
250 mL Erlenmeyer flask (flat-bottomed)
-
Hot plate
-
15 cm glass tube (as an air condenser)
-
Steam distillation apparatus
-
Filtration apparatus
-
Filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 2-mercaptohydroquinone (4.00 g, 28.2 mmol, 1 equiv.), this compound (20.0 g, 0.17 mol, 6 equiv.), and dry potassium carbonate powder (15.5 g, 0.11 mol, 4 equiv.).
-
Heat the flask until the DMO starts to melt.
-
Add 5 mL of methanol and swirl the mixture while it boils and the methanol evaporates.
-
After the methanol has boiled off, smoke may appear inside the flask.
-
Attach a 15 cm glass tube as an air condenser and continue heating for 30 minutes.
-
After cooling, add a solution of 5 g of NaOH in 150 mL of water to the flask.
-
Perform steam distillation on the resulting dark mixture.
-
Collect the product, which will appear as a dark brown oil that slowly crystallizes upon cooling.
-
Wash the crude product twice with 20 mL of water.
-
Filter the product and press the brownish crystals between filter papers until they are white.
-
The reported yield of 2-methylthio-1,4-dimethoxybenzene as a white crystalline solid is 1.17 g (22%).[1]
Protocol 3: N-Methylation of Aniline
This protocol describes the direct N-methylation of aniline by heating with this compound.[5]
Materials:
-
Aniline
-
This compound (DMO)
-
Diethyl ether
-
3N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask with an air condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard glassware for workup and distillation
Procedure:
-
In a reaction flask equipped with an air condenser, mix aniline and this compound in a 1:2 molar ratio.
-
Heat the mixture at 200°C for 20 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Dissolve the reaction mixture in water and extract with diethyl ether.
-
Wash the ethereal layer twice with 3N sodium hydroxide solution, followed by two washes with water.
-
Dry the ether layer with anhydrous sodium sulfate.
-
Remove the diethyl ether by evaporation. The resulting product will be a mixture of N-methylaniline and N,N-dimethylaniline.
-
The reported yields are 59.4% for N-methylaniline and 29.8% for N,N-dimethylaniline.[5]
References
Application Notes and Protocols: Synthesis of Ethylene Glycol from Dimethyl Oxalate Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ethylene (B1197577) glycol (EG) via the hydrogenation of dimethyl oxalate (B1200264) (DMO) represents a significant pathway in modern chemical manufacturing, offering a route from coal- or biomass-derived syngas to a key industrial chemical. This process is a cornerstone of C1 chemistry and has garnered considerable attention as an alternative to the traditional petroleum-based production of EG. The efficiency of this process is critically dependent on the catalyst employed, with copper-based systems, particularly those supported on silica (B1680970), being extensively investigated due to their high activity and selectivity.
These application notes provide a comprehensive overview of the synthesis of ethylene glycol from dimethyl oxalate, detailing reaction pathways, experimental protocols for catalyst preparation and hydrogenation, and a summary of catalyst performance data.
Reaction Pathway
The hydrogenation of this compound to ethylene glycol is a two-step process. In the first step, DMO is hydrogenated to the intermediate, methyl glycolate (B3277807) (MG). Subsequently, MG is further hydrogenated to yield the final product, ethylene glycol. Methanol (B129727) is produced as a byproduct in both steps.
Caption: Reaction pathway for the hydrogenation of this compound to ethylene glycol.
Experimental Protocols
I. Catalyst Preparation: Copper-Silica (Cu/SiO₂) Catalyst via Ammonia (B1221849) Evaporation
This protocol describes the synthesis of a highly dispersed Cu/SiO₂ catalyst using the ammonia evaporation method, which has been shown to be effective for the hydrogenation of DMO.[1]
Materials:
-
Copper (II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Ammonia solution (28% NH₃·H₂O)
-
Mesoporous silica support (e.g., KIT-6)
-
Deionized water
Procedure:
-
Dissolve a calculated amount of Copper (II) nitrate trihydrate in deionized water.
-
Add ammonia solution to the copper nitrate solution and stir for 1 hour to form a copper-ammonia complex.
-
Add the silica support to the suspension and stir overnight.
-
Adjust the pH of the mixture to 11.
-
Heat the mixture in a silicone oil bath at 70°C to evaporate the ammonia. Continue heating until the pH of the solution is less than 7.[1]
-
Filter the resulting solid, wash it three times with deionized water, and dry overnight at 110°C.
-
Calcined the dried powder in air at 400°C for 3 hours to obtain the final Cu/SiO₂ catalyst.[1]
II. Catalyst Characterization
To understand the physicochemical properties of the synthesized catalyst, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the copper species.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of the copper particles on the silica support.
-
H₂ Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the copper species and the interaction between copper and the silica support.[1]
-
N₂ Physisorption: To determine the specific surface area and pore size distribution of the catalyst.[1]
III. This compound Hydrogenation Reaction
This protocol outlines the procedure for the gas-phase hydrogenation of DMO in a fixed-bed reactor.
Materials:
-
Synthesized catalyst (e.g., Cu/SiO₂)
-
This compound (DMO)
-
Methanol (as solvent)
-
High-purity hydrogen (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
Experimental Setup:
-
A high-pressure fixed-bed reactor system equipped with a mass flow controller for gas feeds, a high-pressure liquid pump for the DMO solution, a furnace for temperature control, and a back-pressure regulator.
-
A gas chromatograph (GC) for product analysis.
Procedure:
-
Load a specific amount of the catalyst (e.g., 1 g of 60-80 mesh particles) into the fixed-bed reactor.[2]
-
Reduce the catalyst in situ by flowing a mixture of H₂ and an inert gas (e.g., 10% H₂/Ar) at a controlled temperature (e.g., ramping from room temperature to 600°C at 5°C/min) for a specified duration.[1]
-
After reduction, cool the reactor to the desired reaction temperature (e.g., 160-230°C).[2]
-
Increase the pressure to the desired setpoint (e.g., 1.0-5.0 MPa) with hydrogen.[2]
-
Prepare a solution of DMO in methanol (e.g., 8-12 wt% DMO).[2]
-
Introduce the DMO/methanol solution into the reactor at a specific liquid hourly space velocity (LHSV, e.g., 0.5-3 h⁻¹).[2]
-
Simultaneously, feed high-purity hydrogen at a specific molar ratio to DMO (e.g., H₂/DMO mole ratio of 20-100).[2]
-
Collect the reaction products downstream after cooling.
-
Analyze the liquid products using a gas chromatograph to determine the conversion of DMO and the selectivity to ethylene glycol and other byproducts.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of catalysts for DMO hydrogenation.
Caption: General experimental workflow for catalyst synthesis and performance evaluation.
Data Presentation: Catalyst Performance
The performance of various catalysts for the hydrogenation of this compound to ethylene glycol is summarized in the tables below.
Table 1: Performance of Copper-Based Catalysts
| Catalyst | Support | Preparation Method | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | EG Selectivity (%) | Reference |
| MOF-derived Cu/SiO₂ | SiO₂ | Hydrothermal with MOF | 200 | 2.0 | 100 | >98 | [3] |
| Traditional Cu/SiO₂ | SiO₂ | Not specified | 200 | 2.0 | 86.9 | 46.6 | [3] |
| 20 wt% Cu/KIT-6 | KIT-6 | Ammonia Evaporation | 190 | 2.5 | >99 | ~95 | [1] |
| Cu/SiO₂ | SiO₂ | Deposition Precipitation | 203 | 2.0 | 100 | 94.1 | [4] |
| CuZn-5 | SiO₂ | Deposition Precipitation | Not specified | Not specified | 100 | 98 | [5] |
| Cu-B | Not specified | Chemical Reduction | 160-230 | 1.0-5.0 | >99 | >95 | [2] |
Table 2: Performance of Silver-Based and Bimetallic Catalysts
| Catalyst | Support | Preparation Method | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | EG Selectivity (%) | Reference |
| 10 wt% Ag/SBA-15 | SBA-15 | Incipient Wetness | Not specified | Not specified | High | High | [6] |
| 10 wt% Ag-5.8 wt% Cu/SBA-15 | SBA-15 | Incipient Wetness | Not specified | Not specified | Very High | Very High | [6] |
Discussion
The data clearly indicates that copper-based catalysts, particularly when highly dispersed on a silica support, are highly effective for the hydrogenation of this compound to ethylene glycol. The MOF-derived Cu/SiO₂ catalyst demonstrates exceptional performance with complete conversion of DMO and over 98% selectivity to EG at relatively mild conditions.[3] The preparation method significantly influences the catalyst's activity and selectivity, with methods like ammonia evaporation and the use of MOF precursors leading to highly dispersed active sites.[1][3]
The synergy between different metal species can also enhance catalytic performance. For instance, the addition of copper to a silver-based catalyst on an SBA-15 support showed improved activity and selectivity compared to the monometallic silver catalyst.[6] Furthermore, the reaction conditions, including temperature, pressure, and the molar ratio of hydrogen to DMO, are crucial parameters that need to be optimized to achieve high yields of ethylene glycol.
Conclusion
The synthesis of ethylene glycol from this compound hydrogenation is a viable and promising industrial process. The development of highly active and stable catalysts is key to its economic feasibility. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this field to design and execute experiments, as well as to develop novel and more efficient catalytic systems. The use of structured supports like mesoporous silica and the exploration of bimetallic catalysts offer exciting avenues for future research.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN101445426B - Method for preparing ethylene glycol by this compound hydrogenation - Google Patents [patents.google.com]
- 3. Anchoring Cu Species over SiO2 for Hydrogenation of this compound to Ethylene Glycol | MDPI [mdpi.com]
- 4. Hydrogenation of this compound to ethylene glycol over Cu/SiO2 catalysts | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Ethylene glycol and ethanol synthesis from this compound hydrogenation on the Cu/ZnO/SiO2 catalysts | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. "Catalytic Hydrogenation of this compound to Ethylene Glycol Using S" by Nicolas Edouard Gleason-Boure [scholarcommons.sc.edu]
Application Notes and Protocols: Dimethyl Oxalate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of dimethyl oxalate (B1200264) as a versatile and efficient precursor for the synthesis of key pharmaceutical intermediates. Dimethyl oxalate, a simple diester, serves as a valuable C2 building block for creating a variety of structures through straightforward chemical transformations such as amidation, hydrolysis, and transesterification.
Introduction
This compound (DMO) is a white, crystalline solid that is a key starting material in various industrial chemical syntheses.[1] In the pharmaceutical industry, it serves as a precursor to several important intermediates used in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its symmetrical structure and two reactive ester groups allow for controlled and efficient modifications, making it an economical and practical choice in drug development and manufacturing.[4]
This document outlines detailed experimental protocols for three primary transformations of this compound into valuable pharmaceutical intermediates:
-
Amidation to produce oxamide (B166460).
-
Selective Monohydrolysis to yield monomethyl oxalate.
-
Transesterification to synthesize diethyl oxalate.
Key Transformations of this compound for Pharmaceutical Intermediates
The following sections provide quantitative data and detailed experimental protocols for the synthesis of key pharmaceutical intermediates from this compound.
Amidation: Synthesis of Oxamide
Oxamide is a valuable intermediate, and its derivatives are explored in medicinal chemistry. The direct amidation of this compound with ammonia (B1221849) offers a high-yield route to this compound.
Data Presentation: Synthesis of Oxamide
| Parameter | Embodiment 1 | Embodiment 2 |
| Molar Ratio (DMO:Methanol (B129727):Ammonia) | 1:4:4 | 1:2:4 |
| Temperature (°C) | 60 | 80 |
| Pressure (MPa) | 0.6 | 1.2 |
| Reaction Time (h) | 1 | 0.5 |
| Yield (%) | >95% (implied) | >95% (implied) |
Experimental Protocol: Synthesis of Oxamide
This protocol is based on a continuous process for the preparation of oxamide.
Materials:
-
This compound (DMO)
-
Methanol
-
Liquid ammonia
-
Ammonolysis reactor
-
Solid-liquid separator
-
Drier
Procedure:
-
A mixed solution of this compound and methanol is prepared.
-
This solution, along with fresh and recovered liquid ammonia, is continuously fed into an ammonolysis reactor. The molar ratio of this compound, methanol, and ammonia is maintained at 1:4:4.
-
The ammonolysis reaction is carried out at a temperature of 60°C and a pressure of 0.6 MPa with a reaction time of 1 hour.
-
The resulting product stream from the reactor is directed to a solid-liquid separator.
-
The separated solid phase, which is oxamide, is transferred to a drier.
-
The solid is dried at 80°C for 6 hours to obtain the final oxamide product.
-
The liquid phase, containing methanol and unreacted ammonia, can be processed for recovery and recycling of the solvent and reactant.
Selective Monohydrolysis: Synthesis of Monomethyl Oxalate
Monoalkyl oxalates are important building blocks in organic synthesis, serving as linkers in the creation of various pharmaceuticals.[5] Selective monohydrolysis of this compound provides an efficient and environmentally friendly method for their preparation.[5]
Data Presentation: Synthesis of Monomethyl Oxalate
| Parameter | Value |
| Starting Material | This compound (0.184 g, 1.6 mmol) |
| Solvent | THF (1 mL) and chilled water (13 mL) |
| Base | 0.25 M aqueous NaOH (6.5 mL, chilled) |
| Temperature (°C) | 0–5 |
| Reaction Time (min) | 10 |
| Yield (%) | High (specific yield dependent on purification) |
Experimental Protocol: Synthesis of Monomethyl Oxalate
Materials:
-
This compound (DMO)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH), 0.25 M aqueous solution
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (0.184 g, 1.6 mmol) in 1 mL of THF.
-
Add the solution to 13 mL of chilled water in a flask immersed in an ice-water bath.
-
Once the temperature of the reaction mixture reaches 0–5°C, inject 6.5 mL of chilled 0.25 M aqueous NaOH solution.
-
Stir the reaction mixture for 10 minutes at 0–5°C.
-
Acidify the reaction mixture to a pH of 0.5–0.7 with 2 M HCl.
-
Extract the product with approximately 10–15 mL of ethyl acetate four times.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to obtain the crude monomethyl oxalate.[5]
-
The crude product can be further purified by column chromatography.[5]
Transesterification: Synthesis of Diethyl Oxalate
Diethyl oxalate is a significant pharmaceutical intermediate used in the synthesis of drugs such as sulfamethoxazole, as well as various dyes and other organic compounds.[3] The transesterification of this compound with ethanol (B145695) is a common method for its production.
Data Presentation: Synthesis of Diethyl Oxalate via Transesterification
| Parameter | Value |
| Reactants | This compound, Ethanol |
| Catalyst | Soluble alkalis (e.g., C₄H₉ONa, C₂H₅ONa, CH₃ONa, NaOH) or amines |
| Temperature | Room temperature to reflux |
| Key Finding | Sodium tert-butoxide showed a very high turnover frequency (TOF) of 274,032 h⁻¹ at room temperature.[6] |
| Yield (%) | Dependent on catalyst and reaction conditions. |
Experimental Protocol: Synthesis of Diethyl Oxalate (General Procedure)
Materials:
-
This compound (DMO)
-
Anhydrous ethanol
-
Catalyst (e.g., sodium ethoxide)
-
Reaction flask with a reflux condenser
-
Distillation apparatus
Procedure:
-
Charge a reaction flask with this compound and an excess of anhydrous ethanol.
-
Add a catalytic amount of a suitable transesterification catalyst, such as sodium ethoxide.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the distillation of methanol, which has a lower boiling point than ethanol.
-
Continue the reaction until the formation of methanol ceases, indicating the completion of the transesterification.
-
After the reaction is complete, the catalyst is neutralized or removed.
-
The excess ethanol is removed by distillation.
-
The resulting crude diethyl oxalate is then purified by vacuum distillation.
Visualizations
Reaction Pathways
The following diagram illustrates the key chemical transformations of this compound into valuable pharmaceutical intermediates.
Caption: Key reaction pathways of this compound.
Experimental Workflow: Synthesis of Monomethyl Oxalate
The diagram below outlines the general workflow for the laboratory synthesis and purification of monomethyl oxalate from this compound.
Caption: Workflow for monomethyl oxalate synthesis.
Conclusion
This compound is a highly versatile and economically important precursor for the synthesis of a range of pharmaceutical intermediates. The protocols for amidation, monohydrolysis, and transesterification are well-established and offer efficient routes to oxamide, monoalkyl oxalates, and other dialkyl oxalates, respectively. These intermediates are foundational for the development of more complex active pharmaceutical ingredients. The methodologies presented here provide a solid basis for researchers and drug development professionals to utilize this compound in their synthetic strategies.
References
- 1. Diethyl Oxalate Supplier for Research & Synthesis [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. Efficient synthesis of diethyl oxalate from transesterification of this compound and ethanol using alkaline catalyst… [ouci.dntb.gov.ua]
- 5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 6. Efficient synthesis of diethyl oxalate from transesterification of this compound and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Dimethyl Oxalate in the Synthesis of Pesticidal Quinoxaline Scaffolds
Issued: December 18, 2025
Introduction
Dimethyl oxalate (B1200264) (DMO), the dimethyl ester of oxalic acid, is a versatile and crucial chemical intermediate in the manufacturing of a wide array of agrochemicals, including pesticides, fungicides, and herbicides.[1] Its utility stems from its predictable reactivity in diverse condensation reactions, allowing for the construction of complex molecular architectures. A primary application of dimethyl oxalate in pesticide development is its role as a key building block for the synthesis of the quinoxaline (B1680401) scaffold. Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, making them a significant focus in the discovery of novel pesticides.[2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline-2,3-dione from this compound (or its analogues like diethyl oxalate and oxalic acid), a foundational step for creating more complex, biologically active quinoxaline-based pesticides.[2][4]
Application Note 1: Synthesis of Quinoxaline-2,3-dione
The cyclocondensation reaction between an o-phenylenediamine (B120857) and an oxalic acid derivative, such as this compound, is the most fundamental and widely employed method for synthesizing the quinoxaline-2,3-dione core structure.[5] This reaction serves as an efficient entry point to a large family of compounds with demonstrated herbicidal, fungicidal, and insecticidal properties.[2][3]
The general reaction involves the condensation of the two amine groups of an o-phenylenediamine with the two carbonyl groups of this compound, leading to the formation of the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring.
Reaction Pathway:
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of quinoxaline-2,3-diones. While some protocols specify diethyl oxalate or oxalic acid, this compound can be used as a direct substitute, typically requiring similar molar equivalents and reaction conditions.
Protocol 1: Conventional Heating in Acidic Aqueous Solution
This method utilizes conventional heating under reflux and is effective for producing high yields of the target compound.[5]
Materials:
-
Oxalic acid dihydrate (30 g, 0.238 mol)
-
o-Phenylenediamine (22 g, 0.204 mol)
-
Concentrated Hydrochloric Acid (4.5 mL)
-
Deionized Water (100 mL)
-
Ice
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve oxalic acid dihydrate in 100 mL of water and heat the solution.
-
To the hot solution, carefully add 4.5 mL of concentrated hydrochloric acid.
-
Slowly add the o-phenylenediamine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 20 minutes.[6]
-
After the reflux period, cool the reaction mixture by placing the flask in an ice bath. A solid precipitate will form.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain 1,4-dihydro-quinoxaline-2,3-dione as white crystals.[6]
Protocol 2: Synthesis under Reduced Pressure
This method is particularly suitable for small to medium-scale synthesis and often yields a product that requires minimal purification beyond washing.[6][7] This protocol uses diethyl oxalate, but this compound is an appropriate substitute.
Materials:
-
1,2-Phenylenediamine (29.2 g, 0.27 mol)
-
Diethyl Oxalate (100 mL) or molar equivalent of this compound
-
Round-bottom flask
-
Rotary evaporator
-
Oil bath
-
Diethyl ether (for washing)
Procedure:
-
Dissolve the 1,2-phenylenediamine in diethyl oxalate within a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Heat the mixture in an oil bath set to 80 °C.
-
Apply reduced pressure (approx. 20 mbar) and allow the mixture to stir and evaporate overnight.[7]
-
A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form in the flask.
-
Filter the solid product and wash it several times with diethyl ether to remove unreacted starting material and impurities.[7]
-
Dry the purified product under a vacuum.
Data Presentation: Summary of Synthesis Conditions
The following table summarizes quantitative data from the cited experimental protocols for easy comparison.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Reduced Pressure |
| Oxalate Source | Oxalic Acid Dihydrate | Diethyl Oxalate / this compound |
| Amine Source | o-Phenylenediamine | 1,2-Phenylenediamine |
| Solvent | Water | Diethyl Oxalate (reactant & solvent) |
| Catalyst/Additive | Conc. Hydrochloric Acid | None |
| Temperature | Reflux (100 °C) | 80 °C |
| Pressure | Atmospheric | ~20 mbar |
| Reaction Time | 20 minutes | Overnight (approx. 12-16 hours) |
| Reported Yield | Up to 98%[6] | 40%[7] |
| Purification | Recrystallization (Ethanol) | Washing (Diethyl Ether) |
Diagrams and Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of quinoxaline-2,3-diones.
References
Application Notes and Protocols for the Fischer Esterification of Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the Fischer esterification of oxalic acid with methanol (B129727) and ethanol (B145695) to synthesize dimethyl oxalate (B1200264) and diethyl oxalate, respectively. The protocols include information on reaction conditions, purification, and quantitative data to facilitate reproducibility and optimization.
Introduction
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] This method is widely used for the synthesis of various esters, including the dialkyl esters of oxalic acid, which are valuable intermediates in organic synthesis.[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of dimethyl oxalate and diethyl oxalate from various reported protocols.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Oxalic Acid (anhydrous) | 90 g (1 mole) | [8] |
| Methanol | 100 cc (2.5 moles) | [8] |
| Sulfuric Acid (conc.) | 35 cc | [8] |
| Reaction Temperature | Near boiling | [8] |
| Reaction Time | Not specified, crystallization over 24 hrs at 15°C | [8] |
| Purification | Recrystallization from methanol | [8] |
| Yield | 80-90 g (68-76%) | [8] |
Table 2: Synthesis of Diethyl Oxalate
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Oxalic Acid (anhydrous) | 45 g (0.5 mol) | 985 kg / T of product | [4][9] |
| Ethanol | 81 g (1.76 mol) | 744 kg / T of product (95%) | [4][9] |
| Catalyst | 10 mL conc. H₂SO₄ | Not specified | [4][9] |
| Solvent/Water Removal | 200 mL Benzene (B151609) (azeotropic dehydration) | Toluene | [4][9] |
| Reaction Temperature | 68-70 °C (reflux) | Not specified | [4][9] |
| Reaction Time | Until water evolution ceases | Not specified | [4][9] |
| Purification | Washing with water, NaHCO₃ solution, drying over Na₂SO₄, and atmospheric distillation | Distillation | [4][9] |
| Yield | 57 g (78%) | Not specified | [4][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for the preparation of methyl oxalate.[8]
Materials:
-
Anhydrous oxalic acid (90 g, 1 mole)
-
Methanol (100 cc, 2.5 moles)
-
Concentrated sulfuric acid (35 cc)
-
500-cc Pyrex flask
-
Mechanical stirrer
-
Separatory funnel
-
Filter paper and funnel
-
Ice bath
Procedure:
-
In a 500-cc Pyrex flask equipped with a mechanical stirrer and a separatory funnel, combine 90 g of anhydrous oxalic acid and 100 cc of methanol.
-
While stirring the mixture rapidly, slowly add 35 cc of concentrated sulfuric acid through the separatory funnel. The temperature of the mixture will initially drop due to the dissolution of oxalic acid and then rise upon the addition of sulfuric acid.[8]
-
If necessary, gently heat the mixture to near boiling to ensure all solids dissolve.
-
Filter the hot solution as rapidly as possible through a filter paper in a slightly heated glass funnel, collecting the filtrate in a 500-cc Erlenmeyer flask.
-
Rinse the reaction flask with 40 cc of hot methanol and pour this through the filter paper.
-
Allow the filtrate to stand at 15°C for 24 hours to allow for crystallization.
-
Filter the crystals with suction, press them between filter paper, and air-dry for a few minutes.
-
Cool the filtrate to approximately -10°C to obtain a second crop of crystals.
-
For purification, the crude product can be recrystallized from 100 cc of redistilled methanol.
Protocol 2: Synthesis of Diethyl Oxalate
This protocol is based on a method utilizing azeotropic removal of water.[4][9]
Materials:
-
Anhydrous oxalic acid (45 g, 0.5 mol)
-
Anhydrous ethanol (81 g, 1.76 mol)
-
Benzene (200 mL)
-
Concentrated sulfuric acid (10 mL)
-
Reaction bottle with agitator and water separator (e.g., Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
To a reaction bottle equipped with a stirrer and a water separator, add 45 g of anhydrous oxalic acid, 81 g of anhydrous ethanol, 200 mL of benzene, and 10 mL of concentrated sulfuric acid.[4][9]
-
Heat the mixture under stirring to reflux at 68-70°C for azeotropic dehydration.[4][9]
-
Continue the reaction until no more water is separated.
-
After cooling, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and then again with water.[4][9]
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the benzene and excess ethanol.
-
Purify the crude diethyl oxalate by atmospheric distillation, collecting the fraction at 182-184°C.[4]
Visualizations
Caption: Experimental workflow for Fischer esterification of oxalic acid.
Caption: General mechanism of Fischer esterification for one carboxylic acid group.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 5. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cas 95-92-1,Diethyl oxalate | lookchem [lookchem.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl Oxalate to Methyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of dimethyl oxalate (B1200264) (DMO) to methyl glycolate (B3277807) (MG) is a critical reaction in modern green chemistry.[1][2][3] Methyl glycolate serves as a valuable intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and biodegradable polymers like polyglycolic acid (PGA).[1][2][3][4][5] This process offers an environmentally friendly and efficient alternative to traditional methods for MG production, which often involve harsh conditions and produce significant waste.[1][2][3][4]
The hydrogenation of DMO is a consecutive reaction where DMO is first hydrogenated to MG, which can be further hydrogenated to ethylene (B1197577) glycol (EG).[4] The primary challenge lies in maximizing the selectivity towards MG, as it is an intermediate product.[1][2][4] This requires careful design and selection of catalysts and optimization of reaction conditions. This document provides a comprehensive overview of the catalytic systems, experimental protocols, and key data for the selective hydrogenation of DMO to MG.
Catalytic Systems
Various catalytic systems have been investigated for the selective hydrogenation of DMO to MG. The most common are based on copper and silver, though other metals and promoters have also been explored to enhance catalyst activity, selectivity, and stability.
2.1. Copper-Based Catalysts
Copper-based catalysts are widely used due to their high activity and lower cost.[4] However, they can be prone to sintering and deactivation. The addition of promoters and the choice of support are crucial for improving their performance.
-
Cu/SiO2: Silica-supported copper catalysts are effective for this reaction.[6][7] The addition of promoters like calcium can significantly enhance both DMO conversion and MG selectivity.[4]
-
Cu-Ca/AC: An activated carbon-supported copper catalyst modified with calcium has shown high activity, achieving up to 98% DMO conversion and 84% MG selectivity.[4]
-
Promoters for Cu-based catalysts: Various metal additives such as Zn, Ni, Co, Pt, Pd, Au, and La have been introduced to improve the stability of Cu-based catalysts.[4] Phosphorus has also been used as a promoter to tailor the Cu⁰/Cu⁺ ratio, which is crucial for balancing DMO conversion and MG selectivity.[8]
2.2. Silver-Based Catalysts
Silver-based catalysts generally exhibit higher selectivity towards MG compared to copper-based catalysts due to their weaker hydrogenolysis capability.[1][2] However, they can be more expensive and less stable.
-
Ag/SiO2: Silica-supported silver catalysts are a common choice.[1][2] The addition of promoters is often necessary to improve their activity and stability.
-
Boron-Modified Ag/SiO2: The addition of boron as a promoter to Ag/SiO2 catalysts has been shown to significantly enhance both catalytic activity and stability. A 1 wt% B/Ag/SiO2 catalyst achieved 100% DMO conversion and 88.3% MG selectivity.[1]
-
Nickel-Modified Ag/SiO2: The addition of a small amount of nickel to Ag/SiO2 catalysts can also improve catalytic activity and stability. An Ag-0.5%Ni/SiO2 catalyst showed 100% DMO conversion and 92.5% MG selectivity.[9]
2.3. Other Catalytic Systems
-
Co-P/SiO2: A phosphorus-modified cobalt-based catalyst has been reported for the selective hydrogenation of DMO to MG, exhibiting 94.6% DMO conversion and 88.1% MG selectivity.[10]
-
Ni-Co/SiO2: Silica-supported nickel-cobalt (B8461503) alloy catalysts have also been investigated, with a 15Ni-10Co/SiO2 catalyst achieving 87% DMO conversion and 86% MG selectivity at a mild temperature of 180 °C.[11]
Data Presentation
The following tables summarize the quantitative data from various studies on the catalytic hydrogenation of DMO to MG, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Performance of Copper-Based Catalysts
| Catalyst | Promoter | Support | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | MG Selectivity (%) | Reference |
| Cu | Ca | Activated Carbon | 210-240 | 1.5-2.5 | 98 | 84 | [4] |
| Cu | - | SiO2 | 170 | 0.1 | 92.5 | 84.5 | [6][7] |
| Cu | ZrO2 | SiO2 | Not Specified | Not Specified | 93.32 | 88.17 | [4] |
| Cu | N-doping | Carbon Microspheres | Not Specified | Not Specified | 80.1 | 80.3 | [4] |
Table 2: Performance of Silver-Based Catalysts
| Catalyst | Promoter | Support | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | MG Selectivity (%) | Reference |
| Ag | - | SiO2 | 220 | 1.5 | 77.8 | 89.3 | [1] |
| Ag | 1 wt% B | SiO2 | 220 | 1.5 | 100 | 88.3 | [1] |
| Ag | 0.5% Ni | SiO2 | Not Specified | 1.5 | 100 | 92.5 | [9] |
Table 3: Performance of Other Catalytic Systems
| Catalyst | Promoter | Support | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | MG Selectivity (%) | Reference |
| Co | P | SiO2 | 240 | 3.0 | 94.6 | 88.1 | [10] |
| Ni-Co | - | SiO2 | 180 | Not Specified | 87 | 86 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for catalyst preparation and the hydrogenation reaction based on common practices reported in the literature.
4.1. Catalyst Preparation
4.1.1. Impregnation Method (e.g., for Co-P/SiO2) [10]
-
Preparation of Support: Use fumed silica (B1680970) as the support material.
-
Cobalt Impregnation: Prepare an aqueous solution of cobalt nitrate (B79036) hexahydrate. Add the fumed silica to the solution with stirring.
-
Drying and Calcination: Keep the mixture at room temperature for 8 hours, then dry at 110°C for 8 hours. Calcine the sample at 450°C for 4 hours to obtain Co/SiO2.
-
Phosphorus Impregnation: Prepare an aqueous solution of diammonium hydrogen phosphate. Impregnate the previously prepared Co/SiO2 with this solution.
-
Final Drying and Calcination: Keep the sample at room temperature for 8 hours, dry at 110°C for 8 hours, and finally calcine at 450°C for 4 hours to obtain the Co-P/SiO2 catalyst.
4.1.2. Ammonia (B1221849) Evaporation Method (e.g., for Cu/SiO2) [12]
-
Copper-Ammonia Complex Formation: Dissolve copper(II) nitrate trihydrate in deionized water and add an aqueous ammonia solution to form a copper-ammonia complex.
-
Deposition on Support: Add a silica solution to the copper-ammonia complex solution and stir for 4 hours.
-
Ammonia Evaporation: Heat the suspension to 80°C to evaporate the ammonia, causing the copper species to deposit onto the silica support. Continue until the pH drops to 6-7.
-
Washing and Drying: Filter the precipitate, wash with deionized water, and dry at 120°C for 4 hours.
-
Calcination: Calcine the catalyst at 400°C for 4 hours.
4.2. Catalytic Hydrogenation of Dimethyl Oxalate
The hydrogenation reaction is typically carried out in a fixed-bed reactor.
-
Reactor Setup: A stainless steel fixed-bed reactor is used. The catalyst (typically 0.5-1.0 g, 40-60 mesh) is placed in the center of the reactor, with quartz sand packed above and below the catalyst bed.[4][9][10]
-
Catalyst Reduction: Before the reaction, the catalyst is reduced in-situ. This is typically done by flowing a mixture of H2 and N2 (e.g., 10% H2/N2) at a specific flow rate (e.g., 50 mL/min) and temperature (e.g., 300-573 K) for several hours (e.g., 4 hours).[4][10]
-
Reaction Conditions:
-
Temperature: The reaction temperature is typically maintained between 180°C and 250°C.
-
Pressure: The reaction pressure is generally in the range of 1.5 to 3.0 MPa.
-
Feed: A methanol (B129727) solution of this compound (e.g., 13 wt%) is fed into the reactor using a pump.[9]
-
H2/DMO Molar Ratio: A high molar ratio of hydrogen to DMO is used, typically ranging from 80 to 160.[4][10]
-
Space Velocity: The liquid hourly space velocity (LHSV) or weight hourly space velocity (WHSV) is a critical parameter to control the contact time of the reactants with the catalyst.
-
-
Product Analysis: The reaction products are cooled, and the gas and liquid phases are separated. The liquid products are typically analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of DMO and the selectivity to MG and other products.
Visualizations
Reaction Pathway
The following diagram illustrates the sequential hydrogenation of this compound to methyl glycolate and subsequently to ethylene glycol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Hydrogenation of this compound to Methyl Glycolate over Boron-Modified Ag/SiO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Cu/SiO2 catalysts for methyl glycolate synthesis via this compound hydrogenation under atmospheric pressure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Cu/SiO2 catalysts for methyl glycolate synthesis via this compound hydrogenation under atmospheric pressure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ni-Modified Ag/SiO<sub>2</sub> Catalysts for Selective Hydrogenation of this compound to Methyl Glycolate - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. An examination of this compound hydrogenation to methyl glycolate on silica-supported Ni–Co alloy catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Quinoxalinediones Using Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalinediones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The synthesis of the quinoxalinedione (B3055175) scaffold is a critical step in the development of these therapeutic agents. A common and effective method for constructing this bicyclic system is through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Dimethyl oxalate (B1200264) serves as a readily available and efficient C2-synthon in this reaction, providing a direct route to quinoxaline-2,3-diones.
These application notes provide detailed protocols for the synthesis of quinoxalinediones using dimethyl oxalate, covering conventional heating, microwave-assisted synthesis, and solvent-free methods. While specific literature detailing protocols exclusively with this compound is limited, the following procedures have been adapted from well-established methods using diethyl oxalate and oxalic acid, with the expectation of similar reactivity.
Reaction Principle
The fundamental reaction involves the cyclocondensation of an o-phenylenediamine with this compound. The reaction proceeds through a nucleophilic attack of the amino groups of the diamine on the electrophilic carbonyl carbons of this compound, followed by intramolecular cyclization and elimination of two molecules of methanol (B129727) to form the stable quinoxalinedione ring system. The reaction can be performed under various conditions, including thermal heating, often with acid catalysis, or more efficiently using microwave irradiation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of quinoxaline-2,3-dione from o-phenylenediamine using various oxalate sources. While specific data for this compound is sparse in readily available literature, the expected yields are anticipated to be comparable to those achieved with diethyl oxalate under similar conditions.
| Oxalate Source | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Oxalic Acid Dihydrate | Reflux with HCl | Water | 20 min | Not specified | [1] |
| Oxalic Acid Dihydrate | Microwave Irradiation (catalyst-free) | Water (1 mL) | 1 min | 97% | [2][3] |
| Oxalic Acid Dihydrate | Grinding (solvent-free) | None | Not specified | High | [1] |
| Diethyl Oxalate | Rotary Evaporation (80 °C, 20 mbar) | None (reagent as solvent) | Overnight | 40% | [1] |
| Diethyl Oxalate | Aqueous Medium | Water | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Thermal Heating (Adapted from Diethyl Oxalate Method)
This protocol describes the synthesis of quinoxaline-2,3-dione using conventional heating under reflux conditions.
Materials:
-
o-Phenylenediamine
-
This compound
-
Ethanol (B145695) (or other suitable high-boiling solvent like acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol.
-
Add this compound (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure quinoxaline-2,3-dione.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis (Adapted from Oxalic Acid Method)
This method offers a significant reduction in reaction time and often leads to higher yields.[5][6]
Materials:
-
o-Phenylenediamine
-
This compound
-
Microwave-safe reaction vessel with a stirrer bar
-
Microwave synthesizer
-
Deionized water or a suitable solvent (e.g., ethanol)
-
Buchner funnel and filter paper
Procedure:
-
Place o-phenylenediamine (1.0 eq) and this compound (1.1 eq) in a microwave-safe reaction vessel.
-
Add a minimal amount of a suitable solvent (e.g., 1-2 mL of water or ethanol) to create a slurry.[2]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power for a short duration (typically 1-10 minutes). Optimization of time and temperature may be required for different substrates.
-
After irradiation, cool the vessel to room temperature.
-
The product will have precipitated. Collect the solid by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent if further purification is needed.
-
Dry the final product under vacuum.
Protocol 3: Solvent-Free Synthesis by Grinding (Adapted from Oxalic Acid Method)
This environmentally friendly method avoids the use of solvents and can provide high yields in a short time.[1]
Materials:
-
o-Phenylenediamine
-
This compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Place o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature.
-
Continue grinding until the solid mixture forms a paste or melt, indicating the reaction is proceeding. This typically takes 5-15 minutes.
-
Let the mixture stand at room temperature for the reaction to go to completion (monitor by TLC if possible by dissolving a small sample in a suitable solvent).
-
The resulting solid is the crude product.
-
Purify the product by recrystallization from water or an ethanol/water mixture.
-
Collect the purified crystals by filtration and dry them.
Visualizations
Reaction Mechanism
The following diagram illustrates the plausible reaction mechanism for the acid-catalyzed synthesis of quinoxalinedione from o-phenylenediamine and this compound.
Caption: General mechanism for quinoxalinedione synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of quinoxalinediones.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. tsijournals.com [tsijournals.com]
- 4. Quinoxalinedione synthesis [organic-chemistry.org]
- 5. Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Production of Dimethyl Carbonate from Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dimethyl carbonate (DMC) through the decarbonylation of dimethyl oxalate (B1200264) (DMO). This process represents a significant pathway in green chemistry, offering an alternative to traditional, more hazardous methods of DMC production.
Introduction
Dimethyl carbonate is a versatile, non-toxic, and biodegradable chemical intermediate with wide-ranging applications, including as a methylating and carbonylating agent in organic synthesis, a solvent in battery electrolytes, and a fuel additive. The synthesis of DMC from dimethyl oxalate via catalytic decarbonylation is an attractive route due to its high atom economy and the relatively mild reaction conditions compared to other synthetic pathways. This document outlines the key catalytic systems, experimental procedures, and reaction parameters for this conversion.
Reaction Mechanism and Pathway
The fundamental transformation in the production of dimethyl carbonate from this compound is a decarbonylation reaction, where a molecule of carbon monoxide (CO) is eliminated from the DMO molecule. This process is typically facilitated by a heterogeneous catalyst.
The overall reaction is as follows:
(CH₃OCO)₂ → (CH₃O)₂CO + CO
The reaction is believed to proceed through the adsorption of this compound onto the active sites of the catalyst. The catalyst facilitates the cleavage of a carbon-carbon bond and the subsequent release of carbon monoxide, leading to the formation of dimethyl carbonate. The presence of specific acidic or basic sites on the catalyst support can influence the adsorption of DMO and the subsequent reaction steps. For instance, acidic sites on HZSM-5 have been shown to enhance DMO adsorption, promoting its interaction with catalytically active centers and accelerating the reaction.[1]
References
Application Notes and Protocols: Polymerization of Dimethyl Oxalate with Diols for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(alkylene oxalate)s are a class of biodegradable polyesters that have garnered significant interest for biomedical applications, particularly in drug delivery. Their synthesis through the polymerization of dimethyl oxalate (B1200264) with various diols offers a versatile platform to tune the polymer's physicochemical properties, such as degradation rate, crystallinity, and mechanical strength. This control is crucial for designing effective drug delivery systems.[1] Polyoxalates are known for their biocompatibility, degrading into naturally occurring or non-toxic diols and oxalic acid.[1][2] Notably, their hydrolytic degradation kinetics are often faster than those of other common biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL), making them particularly suitable for applications requiring rapid drug release.[2]
These application notes provide detailed protocols for the synthesis of poly(alkylene oxalate)s via melt polycondensation, their characterization using various analytical techniques, and their formulation into nanoparticles and microparticles for drug delivery applications.
I. Synthesis of Poly(alkylene oxalate)s via Melt Polycondensation
The most common method for synthesizing poly(alkylene oxalate)s from dimethyl oxalate and diols is melt polycondensation, also referred to as oxalate metathesis polymerization.[3][4] This solvent-free method involves the transesterification of this compound with a diol at elevated temperatures, typically in the presence of a catalyst, with the removal of methanol (B129727) as a byproduct to drive the reaction towards high molecular weight polymer formation.
General Synthesis Workflow
References
- 1. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for the Reaction of Dimethyl Oxalate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of dimethyl oxalate (B1200264) with primary and secondary amines serves as a robust and versatile method for the synthesis of N,N'-disubstituted oxamides and N-substituted oxamic acid esters, respectively. These products are valuable intermediates and scaffolds in organic synthesis and medicinal chemistry. This document provides detailed application notes, experimental protocols, and mechanistic insights into these reactions, tailored for professionals in research and drug development.
Introduction
Dimethyl oxalate is a readily available and highly reactive C4-building block utilized in a variety of condensation reactions.[1] Its reactions with primary and secondary amines proceed via nucleophilic acyl substitution to yield distinct products, a difference that has historically been exploited for the separation of amine mixtures (Hofmann's method).[1][2] Primary amines react with both ester groups of this compound to form symmetrical N,N'-disubstituted oxamides, which are often crystalline solids.[2] In contrast, secondary amines typically react with only one ester group to produce N-substituted oxamic acid esters, which are generally liquids.[2] Tertiary amines do not react under these conditions.[2]
The resulting oxamide (B166460) and oxamic acid ester moieties are prevalent in a range of biologically active molecules, demonstrating activities such as anti-inflammatory, α-glucosidase inhibition, and potential as components in anticancer agents.[3][4] Consequently, the reaction of this compound with amines is of significant interest to the pharmaceutical and agrochemical industries for the development of novel chemical entities.[5]
Reaction Mechanism and Stereochemistry
The reaction proceeds through a nucleophilic acyl substitution mechanism. The key distinction in reactivity between primary and secondary amines lies in the stability of the tetrahedral intermediate formed during the first substitution.
Reaction with Primary Amines
Primary amines react with this compound in a two-step process to yield N,N'-disubstituted oxamides. The initial attack of the primary amine on one of the carbonyl carbons of this compound forms a tetrahedral intermediate. This intermediate is stabilized by an intramolecular hydrogen bond between the proton on the nitrogen and the oxygen of the adjacent carbonyl group.[2] This stabilization facilitates the elimination of a methanol (B129727) molecule to form the mono-substituted intermediate, an oxamic acid ester. A second molecule of the primary amine then attacks the remaining ester carbonyl, proceeding through a similar stabilized intermediate to yield the final N,N'-disubstituted oxamide.
References
- 1. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Frontiers: Application Notes and Protocols for Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethyl oxalate (B1200264) (DMO) is emerging as a pivotal platform chemical in the pursuit of sustainable chemical synthesis. Derived from non-petroleum feedstocks such as syngas (a mixture of carbon monoxide and hydrogen), DMO offers a greener alternative for the production of a variety of valuable chemicals. Its applications span from the synthesis of bulk chemicals and polymers to its use as a safer methylating agent. This document provides detailed application notes and experimental protocols for the key green chemistry applications of dimethyl oxalate, designed to be a practical resource for laboratory and industrial researchers.
Synthesis of this compound via Oxidative Carbonylation
The industrial production of this compound is increasingly shifting towards greener routes, with the oxidative carbonylation of methanol (B129727) being a prominent example. This process utilizes carbon monoxide and methanol, which can be derived from biomass or other renewable resources, thereby reducing reliance on fossil fuels.
Application Note:
This synthetic route offers a high atom economy and avoids the use of harsher traditional reagents. The palladium-catalyzed reaction of carbon monoxide with methyl nitrite (B80452) (which is regenerated in the process) is a key technology.[1] The reaction is typically carried out in the gas phase using a supported catalyst.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from carbon monoxide and methyl nitrite in a continuous gas-phase reaction.
Materials:
-
Carbon monoxide (CO) gas
-
Methyl nitrite (CH₃ONO) gas
-
Palladium on alumina (B75360) (Pd/α-Al₂O₃) catalyst (e.g., 1% Pd loading)
-
Methanol (for absorption)
-
Fixed-bed reactor system
-
Gas chromatography (GC) system for analysis
Procedure:
-
A gaseous feed of carbon monoxide and methyl nitrite is introduced into a fixed-bed reactor containing the Pd/α-Al₂O₃ catalyst.
-
The reaction is typically conducted at atmospheric pressure.
-
The reaction product stream, containing this compound, is then passed through an absorption column where it is contacted with methanol to separate the this compound.[1]
-
The unreacted gases and byproducts are separated, and the methyl nitrite can be regenerated and recycled.
-
The resulting solution of this compound in methanol is then subjected to distillation to obtain the purified this compound product.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | 1% Pd/α-Al₂O₃ | [2] |
| DMO Selectivity | High | [3] |
Hydrogenation of this compound to Ethylene (B1197577) Glycol
One of the most significant applications of this compound is its hydrogenation to produce ethylene glycol (EG), a key component in the production of polyester (B1180765) fibers and antifreeze. This route is a greener alternative to the traditional ethylene-based process.
Application Note:
The hydrogenation of DMO to EG is a catalytic process, typically employing copper-based catalysts such as Cu/SiO₂. This method boasts high conversion rates and selectivity to ethylene glycol, with methanol being the primary byproduct, which can be recycled back to the DMO synthesis step.
Experimental Protocol: Hydrogenation of this compound
Objective: To catalytically hydrogenate this compound to ethylene glycol.
Materials:
-
This compound
-
Methanol (as solvent)
-
Hydrogen (H₂) gas
-
Cu/SiO₂ catalyst
-
High-pressure fixed-bed reactor
-
Gas chromatograph (GC) for product analysis
Procedure:
-
The Cu/SiO₂ catalyst is loaded into the fixed-bed reactor.
-
The catalyst is typically reduced in a stream of hydrogen at an elevated temperature before the reaction.
-
A solution of this compound in methanol is fed into the reactor along with a stream of hydrogen gas.
-
The reaction is carried out at elevated temperature and pressure.
-
The product stream is cooled and collected, and the composition is analyzed by gas chromatography to determine the conversion of this compound and the selectivity to ethylene glycol.
Quantitative Data Summary:
| Parameter | Catalyst | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | EG Selectivity (%) | Reference |
| Hydrogenation | Cu/SiO₂ | 205-210 | 2 | >99 | ~95 | [4] |
| Hydrogenation | Cu/SiO₂ | 190-210 | 1-3 | Up to 100 | High | [4] |
Decarbonylation of this compound to Dimethyl Carbonate
Dimethyl carbonate (DMC) is a green reagent and solvent, and its production from this compound is an attractive green chemistry route. This process involves the removal of a carbonyl group from DMO.
Application Note:
The decarbonylation of DMO to DMC can be achieved using various catalysts, with alkali metal carbonates on supports like HZSM-5 showing high efficiency.[5] This reaction provides a non-phosgene route to DMC, significantly enhancing the safety and environmental profile of its production.
Experimental Protocol: Decarbonylation of this compound
Objective: To synthesize dimethyl carbonate via the decarbonylation of this compound.
Materials:
-
This compound
-
Cs₂CO₃/HZSM-5 catalyst
-
Batch reactor
-
Analytical instrumentation for product analysis (e.g., GC-MS)
Procedure:
-
This compound and the Cs₂CO₃/HZSM-5 catalyst are charged into a batch reactor.
-
The reaction mixture is heated to the desired temperature under an inert atmosphere.
-
The reaction is allowed to proceed for a specified time.
-
After cooling, the catalyst is separated from the product mixture by filtration.
-
The liquid product is analyzed to determine the conversion of this compound and the selectivity to dimethyl carbonate.
Quantitative Data Summary:
| Parameter | Catalyst | Temperature (°C) | DMO Conversion (%) | DMC Selectivity (%) | Reference |
| Decarbonylation | 20wt% Cs₂CO₃/HZSM-5 | 220 | 99.4 | 97.6 | [5] |
| Decarbonylation | Pd/NaY(6) | 220 | 82.59 | 62.33 |
This compound as a Green Methylating Agent
This compound can serve as a safer alternative to highly toxic and carcinogenic methylating agents like dimethyl sulfate (B86663) and methyl iodide.
Application Note:
DMO can be used for the methylation of phenols, thiophenols, and amines.[6] The reaction is typically carried out under basic conditions, and while it may require higher temperatures than traditional methylating agents, its lower toxicity presents a significant green advantage.
Experimental Protocol: Methylation of Phenol (B47542)
Objective: To methylate phenol using this compound.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) as solvent (optional, solventless conditions can also be used)
-
Standard laboratory glassware for reflux and extraction
-
Analytical equipment for product characterization (e.g., NMR, GC-MS)
Procedure:
-
Phenol and potassium carbonate are mixed in a reaction flask.
-
This compound is added to the mixture.
-
The mixture is heated to reflux (if using a solvent) or to a higher temperature (for solventless conditions, e.g., 200-250 °C) and stirred for a specified duration.[6]
-
After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by distillation or chromatography.
Quantitative Data Summary:
| Substrate | Product | Yield (%) | Reference |
| Hydroquinone | 1,4-dimethoxybenzene | 77 | [6] |
| Pyrocatechol | 1,2-dimethoxybenzene | - | [6] |
| 2-mercaptohydroquinone | 2-methylthio-1,4-dimethoxybenzene | 22 | [6] |
Synthesis of Polycarbonates and Polyesters
This compound serves as a monomer in the synthesis of polyoxalates, which are biodegradable polymers. It can also be used in the synthesis of polycarbonates through transesterification reactions.
Application Note:
The use of DMO in polymer synthesis aligns with the principles of green chemistry by enabling the production of biodegradable materials from potentially bio-based feedstocks. The synthesis is typically a melt polycondensation process.
Experimental Protocol: Synthesis of Poly(alkylene oxalates)
Objective: To synthesize a polyoxalate by transesterification of this compound with a diol.
Materials:
-
This compound
-
A diol (e.g., 1,6-hexanediol)
-
Catalyst (e.g., a titanium-based catalyst)
-
Polymerization reactor equipped with a stirrer and a system for vacuum application
Procedure:
-
This compound and the diol are charged into the polymerization reactor.
-
The catalyst is added, and the mixture is heated under an inert atmosphere to initiate the transesterification reaction, during which methanol is distilled off.
-
After the initial stage, a vacuum is applied to remove the remaining methanol and drive the polymerization to completion, increasing the molecular weight of the polymer.
-
The resulting polymer is then cooled and collected.
Green Chemistry Metrics
The greenness of a chemical process can be quantified using metrics such as Atom Economy and the Environmental Factor (E-Factor).
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product.
-
Hydrogenation of DMO to Ethylene Glycol: The reaction is C₄H₆O₄ + 4H₂ → C₂H₆O₂ + 2CH₃OH. The atom economy is 100% as all atoms from the reactants are incorporated into the desired product (ethylene glycol) and a recyclable co-product (methanol).
-
Decarbonylation of DMO to Dimethyl Carbonate: The reaction is C₄H₆O₄ → C₃H₆O₃ + CO. The atom economy is calculated as (Molecular Weight of DMC) / (Molecular Weight of DMO) * 100% = (90.08 g/mol ) / (118.09 g/mol ) * 100% ≈ 76.3%.
-
-
E-Factor: This metric, introduced by Roger Sheldon, is the ratio of the mass of waste to the mass of the product.[7] A lower E-factor indicates a greener process. The calculation of a precise E-factor requires detailed process data, including solvent losses and waste from catalyst production and disposal. However, the processes described here, which emphasize catalyst recycling and the use of recyclable co-products, are designed to have low E-factors.
Signaling Pathways and Biological Relevance
It is important to note that this compound itself is not recognized as a signaling molecule in biological pathways. However, its hydrolysis product, oxalate , has been shown to be involved in cellular signaling, particularly in the context of oxidative stress and inflammation.[8][9][10] For instance, oxalate can induce the production of reactive oxygen species (ROS) and modulate the activity of signaling pathways such as those involving mitogen-activated protein kinases (MAPKs).[10] This distinction is crucial for researchers in the life sciences and drug development.
Diagrams
Reaction Pathway: DMO to Ethylene Glycol and Dimethyl Carbonate
Caption: Key green transformations of this compound.
Experimental Workflow: Catalytic Hydrogenation of DMO
Caption: Workflow for DMO hydrogenation to ethylene glycol.
Logical Relationship: Green Chemistry Advantages of DMO
Caption: Green chemistry benefits of using this compound.
References
- 1. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CO direct esterification to this compound and dimethyl carbonate: the key functional motifs for catalytic selectivity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Decarbonylation of this compound to dimethyl carbonate over Cs2CO3/HZSM-5 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Solventless methylation with dimethyloxalate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-Phycocyanin Confers Protection against Oxalate-Mediated Oxidative Stress and Mitochondrial Dysfunctions in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Oxalate in Direct Oxidation Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl oxalate (B1200264) (DMO) as an alternative fuel in direct oxidation fuel cells (DOFCs). This document includes a summary of performance data, detailed experimental protocols for key procedures, and visualizations of the proposed reaction pathway and experimental workflow.
Introduction
Direct oxidation fuel cells offer a promising technology for portable power generation and other applications. While methanol (B129727) has been the most studied fuel, challenges such as fuel crossover and toxicity have prompted the investigation of alternative fuels. Dimethyl oxalate, a diester of oxalic acid, has been identified as a potential candidate due to its high energy density and potentially different electrochemical oxidation pathway.[1] This document outlines the current understanding and experimental procedures for evaluating DMO in a DOFC system.
Performance of Direct this compound Fuel Cells
Quantitative data on the performance of direct this compound fuel cells is limited but promising. The available data, primarily from patent literature, suggests that DMO can achieve comparable or superior performance to other fuels under specific operating conditions. A key advantage highlighted is the potential for high fuel utilization.
| Fuel | Operating Voltage (V) | Fuel Utilization (%) | Cell Temperature (°C) | Anode Catalyst |
| This compound (0.1M) | 0.4 | 67 | 65 | Pt-Ru |
| Methanol (1M) | 0.4 | 31 | 65 | Pt-Ru |
| Ethylene Glycol (0.5M) | 0.4 | 89 | 65 | Pt-Ru |
Table 1: Comparative performance of a direct oxidation fuel cell with different fuels. Data is sourced from patent literature and serves as a general comparison under the specified, non-optimized conditions.[1]
Experimental Protocols
The following protocols are based on established procedures for direct alcohol fuel cells and have been adapted for the use of this compound.
Preparation of Catalyst-Coated Membrane (CCM)
This protocol describes the fabrication of a catalyst-coated membrane, a central component of the membrane electrode assembly (MEA).
Materials:
-
Nafion® proton exchange membrane (e.g., Nafion® 117)
-
Platinum-Ruthenium black (Pt-Ru, e.g., 1:1 atomic ratio) for the anode
-
Platinum black (Pt) for the cathode
-
Nafion® dispersion (e.g., 5 wt%)
-
Isopropanol
-
Deionized water
Procedure:
-
Membrane Pre-treatment: Cut the Nafion® membrane to the desired size. Boil the membrane sequentially in 3% hydrogen peroxide, deionized water, 0.5 M sulfuric acid, and finally, deionized water, each for 60 minutes. Store the pre-treated membrane in deionized water.
-
Catalyst Ink Preparation:
-
Anode Ink: Disperse a calculated amount of Pt-Ru black catalyst in a solution of Nafion® dispersion, deionized water, and isopropanol. The typical catalyst loading is 1-2 mg/cm².
-
Cathode Ink: Prepare a separate ink using Pt black catalyst with the same procedure as the anode ink.
-
-
Ink Application:
-
Place the pre-treated and dried Nafion® membrane on a vacuum table heated to a moderate temperature (e.g., 60-80°C).
-
Apply the anode catalyst ink uniformly onto one side of the membrane using a spray-coating or doctor-blade technique.
-
Allow the solvent to evaporate completely.
-
Turn the membrane over and apply the cathode catalyst ink to the other side using the same method.
-
-
Hot Pressing: Place the catalyst-coated membrane between two sheets of protective film and hot-press at a temperature and pressure suitable for the specific Nafion® membrane (e.g., 125°C and 10 MPa for 3 minutes).
Fabrication of Membrane Electrode Assembly (MEA)
Materials:
-
Catalyst-Coated Membrane (CCM)
-
Gas Diffusion Layers (GDLs) (e.g., carbon paper or carbon cloth)
-
Gaskets (e.g., Teflon®)
Procedure:
-
Cut the GDLs and gaskets to the desired dimensions, ensuring the active area is exposed while providing a good seal.
-
Assemble the MEA in the following sequence: Gasket, GDL (anode side), CCM, GDL (cathode side), Gasket.
-
Carefully align all components. The MEA is now ready to be installed in the fuel cell hardware.
Electrochemical Testing of the Direct this compound Fuel Cell
Apparatus:
-
Fuel cell test station with temperature and flow controllers
-
Potentiostat/Galvanostat for electrochemical measurements
-
This compound solution (e.g., 0.1 M in deionized water)
-
Oxygen or air supply
Procedure:
-
Cell Assembly: Install the fabricated MEA into the fuel cell hardware, ensuring proper torque on the bolts to prevent leaks.
-
System Purge: Purge the anode and cathode flow fields with nitrogen to remove any residual air.
-
Cell Conditioning:
-
Heat the cell to the desired operating temperature (e.g., 65°C).[1]
-
Introduce the this compound solution to the anode at a specific flow rate.
-
Supply humidified oxygen or air to the cathode at a controlled flow rate and pressure.
-
Operate the cell at a constant current density for a period to activate the MEA.
-
-
Polarization Curve Measurement:
-
Record the open-circuit voltage (OCV).
-
Sweep the current from zero to a maximum value in steps, recording the corresponding cell voltage at each step. This generates the polarization curve (V-I curve).
-
-
Power Density Curve: Calculate the power density (P = V x I) at each current density point and plot the power density curve.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different current densities to analyze the different contributions to the cell's internal resistance (ohmic, charge transfer, and mass transport).
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the direct oxidation of this compound and the general experimental workflow.
Figure 1: Proposed reaction pathway for the direct oxidation of this compound in a fuel cell.
References
Application Notes & Protocols: The Role of Dimethyl Oxalate in the Synthesis of Fine Chemicals
Introduction
Dimethyl oxalate (B1200264) (DMO), the dimethyl ester of oxalic acid with the formula (COOCH₃)₂, is a versatile and pivotal building block in modern organic synthesis.[1] Characterized as a colorless, crystalline solid, DMO's high purity and reactivity make it an indispensable intermediate in the production of a wide array of fine chemicals.[2][3] Its applications span across pharmaceuticals, agrochemicals, polymers, and specialty solvents.[3][4][5][6] Notably, DMO is a key component in C1 chemistry, where it can be synthesized via oxidative carbonylation of methanol (B129727), a process that utilizes syngas (a mixture of CO and H₂) and avoids more toxic precursors.[1][7] This positions DMO as a greener alternative in many industrial processes.
These notes provide detailed protocols and data for key synthetic applications of dimethyl oxalate, aimed at researchers, scientists, and professionals in drug development and fine chemical manufacturing.
Hydrogenation to Ethylene (B1197577) Glycol (EG)
The catalytic hydrogenation of this compound to ethylene glycol is a significant industrial process, offering an alternative to the traditional ethylene oxide hydration route. This method is part of a larger coal-to-syngas-to-EG pathway, which is of great interest in regions with abundant coal resources.[7] The reaction typically proceeds in two steps: the hydrogenation of DMO to methyl glycolate (B3277807) (MG), followed by the hydrogenation of MG to EG. Copper-based catalysts are widely researched and utilized due to their high activity, selectivity, and lower cost compared to precious metals.[8]
Data Presentation: Catalytic Hydrogenation of DMO to Ethylene Glycol
| Catalyst | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | EG Selectivity (%) | Reference |
| Cu/SiO₂ | 250 | 3.0 | 95 | ~80 | [9] |
| MOF-derived Cu/SiO₂ | 200 | 2.0 | 100 | >98 | [8] |
| 10wt% Cu/KIT-6 | 190 | 2.5 | ~98 | ~96 | [10] |
| 10w%Ag-5.8w%Cu/SBA-15 | Not Specified | Not Specified | High | High | [11] |
| Cu-B/C | 160-230 | 1.0-5.0 | High | High | [9] |
Experimental Protocol: Hydrogenation of DMO over a MOF-derived Cu/SiO₂ Catalyst
This protocol is adapted from the synthesis described for a highly efficient MOF-derived Cu/SiO₂ catalyst.[8]
1. Catalyst Preparation (MOF-CmS): a. Disperse silica (B1680970) microspheres in a solution of copper(II) nitrate (B79036) and trimesic acid in a mixed solvent of DMF, ethanol, and deionized water. b. Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120°C for 24 hours. c. After cooling, wash the resulting HKUST-1@SiO₂ composite with DMF and ethanol. d. Dry the product at 80°C overnight. e. Calcine the dried powder at 350°C for 4 hours in air to obtain the final MOF-CmS catalyst.
2. Hydrogenation Reaction: a. Load the prepared MOF-CmS catalyst into a fixed-bed reactor. b. Reduce the catalyst in a stream of 10% H₂/N₂ at 350°C for 2 hours. c. Cool the reactor to the desired reaction temperature (e.g., 200°C). d. Introduce a methanol solution containing 8-12% by weight of this compound into the reactor along with a hydrogen stream. e. Maintain the reaction pressure at 2.0 MPa. f. Set the hydrogen/DMO molar ratio to between 20:1 and 100:1. g. Maintain a liquid hourly space velocity (LHSV) of 0.5-3 h⁻¹. h. Collect the product stream after cooling and condensation. i. Analyze the product composition using gas chromatography (GC) to determine DMO conversion and EG selectivity.
Diagram: DMO to Ethylene Glycol Synthesis Pathway
Caption: Reaction pathway for the two-step hydrogenation of DMO to EG.
Synthesis of Polycarbonates via Dimethyl Carbonate (DMC)
This compound can serve as a precursor to dimethyl carbonate (DMC) through a decarbonylation reaction.[1][12] DMC is a non-toxic, environmentally friendly chemical that is a key monomer in the production of polycarbonates, replacing the highly toxic phosgene.[6][13] The overall process involves the transesterification of DMO to diphenyl oxalate (DPO), followed by decarbonylation to diphenyl carbonate (DPC), which is then used in polycarbonate synthesis. A more direct route involves the decarbonylation of DMO to DMC, which can then be used in transesterification with diols to produce polycarbonate diols (PCDLs).[14][15]
Data Presentation: Decarbonylation of DMO to DMC
| Catalyst | Temperature (°C) | Time (min) | DMO Conversion (%) | DMC Selectivity (%) | Reference |
| 0.2% Pd/NaY(6) | 220 | 90 | 82.59 | 62.33 | [12] |
Experimental Protocol: Synthesis of Polycarbonate Diols from DMC
This protocol is based on the synthesis of polycarbonate diols (PCDLs) from DMC and 1,4-butanediol (B3395766) (BD).[14][15]
1. Catalyst Preparation (35% KNO₃/γ-Al₂O₃): a. Dissolve a calculated amount of KNO₃ in deionized water. b. Add γ-Al₂O₃ powder to the solution and stir for 12 hours at room temperature. c. Remove the water by rotary evaporation at 80°C. d. Dry the resulting solid at 120°C for 12 hours. e. Calcine the catalyst at 700°C for 5 hours in a muffle furnace.
2. Transesterification Reaction: a. Charge dimethyl carbonate (DMC), 1,4-butanediol (BD), and the prepared KNO₃/γ-Al₂O₃ catalyst into a four-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. b. Heat the mixture to the desired reaction temperature (e.g., 140-180°C) under a nitrogen atmosphere. c. Methanol is produced as a byproduct and removed by distillation. d. Monitor the reaction progress by analyzing the amount of methanol collected or by taking aliquots for analysis (e.g., GPC for molecular weight). e. After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration. f. Remove any unreacted monomers under reduced pressure to obtain the final polycarbonate diol product.
Diagram: Logical Workflow from DMO to Polycarbonates
Caption: Synthesis route from DMO to polyurethanes via DMC intermediate.
Synthesis of Monoalkyl Oxalates
Monoalkyl oxalates are valuable building blocks in organic synthesis, serving as linkers in the creation of pharmaceuticals and other complex molecules.[16][17] A green and efficient method for their synthesis is the selective monohydrolysis of dialkyl oxalates like DMO. This reaction can be performed in aqueous media, avoiding the use of toxic reagents and organic solvents.[17]
Data Presentation: Monohydrolysis of Dialkyl Oxalates
| Substrate | Co-solvent | Time (min) | Yield (%) | Reference |
| This compound | THF | 10 | 95 | [16] |
| Diethyl Oxalate | THF | 20 | 97 | [16] |
| Dipropyl Oxalate | CH₃CN | 13 | 98 | [16] |
| Dibutyl Oxalate | THF | 40 | 95 | [16] |
Experimental Protocol: Selective Monohydrolysis of this compound
This protocol is adapted from the green synthesis of monoalkyl oxalates.[16][17]
1. Reaction Setup: a. Dissolve this compound (1.6 mmol, 0.184 g) in 1 mL of tetrahydrofuran (B95107) (THF). b. Add the solution to 13 mL of chilled deionized water in a flask. c. Immerse the reaction flask in an ice-water bath to maintain a temperature of 0–5 °C.
2. Hydrolysis: a. Prepare a chilled 0.25 M aqueous sodium hydroxide (B78521) (NaOH) solution. b. Once the reaction mixture reaches 0–5 °C, inject 6.5 mL of the chilled NaOH solution. c. Stir the reaction mixture vigorously for 10 minutes.
3. Work-up and Isolation: a. After 10 minutes, acidify the reaction mixture to a pH of 0.5–0.7 using 2 M hydrochloric acid (HCl). b. Extract the product from the aqueous solution with ethyl acetate (B1210297) (4 x 15 mL). c. Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). d. Remove the solvent by concentration in vacuo to yield the monomethyl oxalate product. e. Confirm the product structure and purity using NMR and IR spectroscopy.[17]
Diagram: Experimental Workflow for Monohydrolysis
Caption: Workflow for the green synthesis of monomethyl oxalate.
Additional Applications
This compound is a precursor for a multitude of other fine chemicals:
-
Agrochemicals: It is used as an intermediate in the production of various pesticides, fungicides, and herbicides.[4][5]
-
Pharmaceuticals: DMO serves as a key intermediate for Active Pharmaceutical Ingredients (APIs) and is used in the synthesis of compounds like Vitamin B13.[2][3][4]
-
Condensation Reactions: It readily undergoes condensation with various molecules. For example, it reacts with o-phenylenediamine (B120857) to produce quinoxalinedione.[1]
-
Methylating Agent: DMO can be used as a methylating agent, offering a less toxic alternative to traditional reagents like methyl iodide or dimethyl sulfate.[1]
-
Plasticizers and Solvents: DMO and its derivatives find applications as plasticizers to enhance the flexibility and durability of polymers and as specialty solvents.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS 553-90-2 | Applications | Connect Chemicals [connectchemicals.com]
- 6. This compound [anshulchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101445426B - Method for preparing ethylene glycol by this compound hydrogenation - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. "Catalytic Hydrogenation of this compound to Ethylene Glycol Using S" by Nicolas Edouard Gleason-Boure [scholarcommons.sc.edu]
- 12. sylzyhg.com [sylzyhg.com]
- 13. CN102675116A - Method for synthesizing diphenyl carbonate by using this compound - Google Patents [patents.google.com]
- 14. Preparation of polycarbonate diols (PCDLs) from dimethyl carbonate (DMC) and diols catalyzed by KNO3/γ-Al2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of polycarbonate diols (PCDLs) from dimethyl carbonate (DMC) and diols catalyzed by KNO3/γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Transesterification Reactions Involving Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of transesterification reactions involving dimethyl oxalate (B1200264) (DMO), with a focus on synthetic protocols, catalyst performance, and applications in chemical synthesis and drug development.
Introduction to Dimethyl Oxalate Transesterification
Transesterification of this compound is a versatile and economically significant reaction for producing a variety of dialkyl oxalates. This process involves the exchange of the methoxy (B1213986) group of DMO with a different alcohol, catalyzed by an acid or base. The reaction is reversible and often requires the removal of the methanol (B129727) byproduct to drive the equilibrium towards the desired product. Key applications of this reaction include the synthesis of symmetrical and unsymmetrical dialkyl oxalates, which serve as important intermediates in the production of polymers, specialty chemicals, and active pharmaceutical ingredients (APIs).[1]
Synthesis of Symmetrical Dialkyl Oxalates
The transesterification of this compound with various alcohols allows for the synthesis of a wide range of symmetrical dialkyl oxalates. Two prominent examples are the synthesis of diphenyl oxalate and diethyl oxalate.
Synthesis of Diphenyl Oxalate (DPO)
Diphenyl oxalate is a key intermediate in the non-phosgene route for producing diphenyl carbonate (DPC), a monomer for polycarbonate plastics.[2] The synthesis is typically achieved through the transesterification of DMO with phenol.
The reaction proceeds in two steps: the formation of the intermediate methyl phenyl oxalate (MPO), followed by a second transesterification or disproportionation to yield diphenyl oxalate (DPO).[2]
Various solid acid catalysts have been investigated for this reaction to overcome the challenges associated with the separation of homogeneous catalysts.[3] The performance of several catalysts is summarized below.
| Catalyst | DMO Conversion (%) | DPO Selectivity (%) | MPO Selectivity (%) | Total Selectivity (%) | Reference |
| TS-1 | 26.5 | 10.0 | 89.2 | 99.2 | [3] |
| 2% Sn-modified TS-1 | 50.3 | 29.9 | 69.3 | 99.2 | [3][4] |
| MoO3/TiO2 | - | - | - | 100 | [5] |
Materials:
-
This compound (DMO): 0.1 mol
-
Phenol: 0.5 mol
-
TS-1 Catalyst (2.5 wt% Ti): 1.8 g (pre-dried at 120°C for 2 hours and calcined at 550°C for 4 hours)
Apparatus:
-
250 mL three-necked glass flask
-
Thermometer
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Add this compound, phenol, and the pre-treated TS-1 catalyst to the three-necked flask.
-
Assemble the apparatus with the thermometer, reflux condenser, and mechanical stirrer.
-
Heat the mixture to 180°C under atmospheric pressure with continuous stirring, inducing reflux.
-
To drive the reaction equilibrium forward, circulate condensing water at 80°C through the reflux condenser to facilitate the removal of the methanol byproduct.
-
Maintain the reaction for 2 hours.
-
After cooling, separate the solid catalyst by filtration.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of DMO and the selectivity for MPO and DPO.[3][6]
Synthesis of Diethyl Oxalate
Diethyl oxalate is a valuable solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7] It can be synthesized by the transesterification of this compound with ethanol (B145695).
A range of alkaline catalysts have been shown to be highly efficient for this reaction, even at room temperature.
| Catalyst | DMO Conversion (%) | Diethyl Oxalate Selectivity (%) | Reaction Conditions | Reference |
| Sodium tert-butoxide | High | High | Room Temperature | |
| K2CO3 | 79.8 | 65.9 (for ethyl methyl oxalate) | 35°C, microreactor | [5] |
Materials:
-
Anhydrous Oxalic Acid: 0.5 mol (45 g)
-
Anhydrous Ethanol: 1.76 mol (81 g)
-
Benzene: 200 mL
-
Concentrated Sulfuric Acid: 10 mL
Apparatus:
-
Reaction flask equipped with a stirrer and a water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine anhydrous oxalic acid, anhydrous ethanol, benzene, and concentrated sulfuric acid in the reaction flask.
-
Heat the mixture with stirring to reflux at 68-70°C for azeotropic dehydration, collecting the water in the separator.
-
Once water evolution ceases, distill off the ethanol and benzene.
-
After cooling, wash the residue with water, followed by a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the crude diethyl oxalate by atmospheric distillation, collecting the fraction at 182-184°C. The expected yield is approximately 78%.[7]
-
Alternatively, purification can be achieved by vacuum distillation, collecting the fraction at 103°C / 6 kPa.[2]
Synthesis of Unsymmetrical Dialkyl Oxalates
The synthesis of unsymmetrical dialkyl oxalates can be achieved through a stepwise transesterification of this compound. This approach is valuable for creating specialized molecules with distinct functional groups.
Applications in Drug Development
This compound and its derivatives are important intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][6]
Oxalate Linkers in Drug Delivery
Oxalate-based linkers are utilized in drug delivery systems due to their biocompatibility and biodegradability.[8] Polyoxalate polymers, synthesized from dialkyl oxalates and diols, can be formulated into nanoparticles or microparticles for targeted drug delivery.[8] These polymers degrade into biocompatible diols and oxalic acid, offering a controlled release of the encapsulated drug.[8] The hydrophobicity and degradation kinetics of these polymers can be tuned by selecting different diols, making them suitable for treating acute inflammatory diseases.[8]
Analytical Methods
The progress of this compound transesterification reactions is typically monitored by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][6]
GC-MS Protocol for Product Analysis:[10]
-
Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 min.
-
Ramp: 50°C/min to 210°C.
-
Hold at 210°C for 4 min.
-
-
MS Detector: Electron impact ionization (EI) at 230°C.
Qualitative analysis is performed by comparing the retention times and mass spectra of the components with those of known standards. Quantitative analysis can be carried out using an internal standard method.[9]
Catalyst Screening Workflow
The selection of an appropriate catalyst is crucial for optimizing the transesterification reaction. A systematic approach to catalyst screening is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 8. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of dimethyl oxalate during synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing dimethyl oxalate (B1200264) while preventing its hydrolysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimethyl oxalate and why is it prone to hydrolysis?
A1: this compound is the dimethyl ester of oxalic acid with the formula (COOCH₃)₂. As an ester, it is susceptible to hydrolysis, a chemical reaction in which water molecules break the ester bonds.[1][2] This reaction is catalyzed by the presence of acids or bases and is accelerated by heat, leading to the formation of monomethyl oxalate and subsequently oxalic acid and methanol (B129727).[1][2]
Q2: What are the main factors that lead to the hydrolysis of this compound during its synthesis?
A2: The primary factors contributing to the hydrolysis of this compound during synthesis are:
-
Presence of Water: Water is a key reactant in the hydrolysis process. Using hydrated reagents, such as oxalic acid dihydrate, introduces water directly into the reaction mixture.[3]
-
Acidic or Basic Conditions: Both acids and bases can act as catalysts, significantly increasing the rate of hydrolysis.[4] Strong acid catalysts, like sulfuric acid, used in esterification must be thoroughly removed from the final product.[5]
-
Elevated Temperatures: Higher reaction or purification temperatures can increase the rate of hydrolysis.[6]
Q3: How can I minimize hydrolysis during the synthesis of this compound?
A3: To minimize hydrolysis, the following precautions should be taken:
-
Use Anhydrous Reagents: It is crucial to use anhydrous oxalic acid and anhydrous methanol to limit the amount of water in the reaction.[7][8]
-
Control Temperature: Conduct the reaction and purification steps at the lowest feasible temperatures to slow down the hydrolysis rate.
-
Inert Atmosphere: While not always necessary for this specific synthesis, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.
-
Proper Work-up: Neutralize and remove the acid catalyst completely during the work-up procedure to prevent further hydrolysis of the product.[5]
Q4: How can I detect if my this compound sample has undergone hydrolysis?
A4: The primary product of this compound hydrolysis is oxalic acid. Therefore, detecting the presence of oxalic acid in your sample is a direct indication of hydrolysis. Several analytical methods can be used for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and oxalic acid in a sample.[9]
-
Gas Chromatography (GC): After derivatization (e.g., methylation) of any present oxalic acid to this compound, GC can be used for quantification.[10]
-
Colorimetric Assay: Commercially available kits can be used to detect and quantify oxalic acid through a colorimetric reaction.[11]
-
pH Measurement: A simple pH test of a solution of your product in water can indicate the presence of acidic hydrolysis products like oxalic acid. A low pH (around 1-2) suggests significant acid contamination or hydrolysis.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Hydrolysis of the product during reaction or work-up. | - Ensure the use of anhydrous oxalic acid and methanol.[7][8] - Avoid using an excessive amount of water during the washing steps.[5] - Perform the reaction and purification at the lowest practical temperatures. |
| Incomplete reaction. | - Ensure an adequate excess of methanol is used to drive the equilibrium towards the product side. - Check the effectiveness of the acid catalyst. | |
| The final product is acidic (low pH). | Incomplete removal of the acid catalyst (e.g., sulfuric acid). | - Recrystallize the product from a suitable solvent like methanol.[3] - Wash the crude product with a cold, saturated solution of a weak base (e.g., sodium bicarbonate), followed by cold water, being mindful of the product's solubility. |
| Significant hydrolysis has occurred, forming oxalic acid. | - Purify the product by recrystallization to remove the more polar oxalic acid. - If hydrolysis is extensive, it may be necessary to repeat the synthesis with stricter anhydrous conditions. | |
| This compound dissolves during washing with water. | This compound has some solubility in water. | - Use ice-cold water for washing to minimize solubility.[5] - Minimize the volume of water used for washing. - Consider washing with a non-polar solvent in which this compound is less soluble if appropriate for removing the specific impurities. |
| Inconsistent experimental results. | Variable amounts of water in reagents or introduced from the atmosphere. | - Standardize the procedure for drying reagents before each synthesis. - Consider using an inert atmosphere during the reaction setup. |
| Decomposition of the product. | - Store the purified this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption and decomposition over time. |
Quantitative Data on this compound Hydrolysis
The hydrolysis of this compound is a consecutive reaction that proceeds through monomethyl oxalate as an intermediate. The reaction is autocatalytic, meaning the final product, oxalic acid, catalyzes the hydrolysis of both this compound and monomethyl oxalate.[1][2]
The rate of hydrolysis is significantly influenced by temperature. The table below shows the effect of temperature on the conversion of this compound in an experimental setting.
| Temperature (K) | Initial DMO Concentration (mol/L) | Time (min) for ~50% Conversion |
| 328.15 | 0.4 | ~120 |
| 338.15 | 0.4 | ~60 |
| 348.15 | 0.4 | ~30 |
| 358.15 | 0.4 | ~15 |
Data extrapolated from kinetic studies on the autocatalytic hydrolysis of this compound.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
Anhydrous oxalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, combine 1 mole of anhydrous oxalic acid with 2.5 moles of anhydrous methanol.
-
While stirring, slowly add concentrated sulfuric acid. An exothermic reaction will occur, and the mixture may approach boiling.
-
Gently heat the mixture to reflux for 2 hours.
-
After the reflux period, cool the reaction mixture in an ice bath to crystallize the this compound.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove residual sulfuric acid and unreacted starting materials.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator over a suitable drying agent.
Protocol 2: Detection of Oxalic Acid in a this compound Sample via HPLC
Objective: To determine the presence and quantity of oxalic acid as an indicator of hydrolysis.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
C18 HPLC column
-
Photodiode array detector
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of acetonitrile.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure oxalic acid in acetonitrile.
-
HPLC Analysis:
-
Set the mobile phase composition (e.g., an appropriate gradient of acetonitrile and water).
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the sample solution and the standard solutions into the HPLC system.
-
Monitor the elution at a wavelength of 210 nm.[9]
-
-
Data Analysis:
-
Identify the peak corresponding to oxalic acid in the sample chromatogram by comparing its retention time with that of the oxalic acid standards.
-
Construct a calibration curve by plotting the peak area of the oxalic acid standards against their concentrations.
-
Quantify the amount of oxalic acid in the sample by using the calibration curve.
-
Visualizations
Caption: The hydrolysis of this compound to oxalic acid.
Caption: Workflow for anhydrous synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chembk.com [chembk.com]
- 5. Sciencemadness Discussion Board - this compound synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. In situ spectroscopic studies on vapor phase catalytic decomposition of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [Determination of this compound and diethyl oxalate in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatographic determination of oxalic acid in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for dimethyl oxalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl oxalate (B1200264). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
Esterification of Oxalic Acid with Methanol (B129727)
This method, while straightforward, can present challenges related to yield and product purity.
Question: My yield of dimethyl oxalate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the esterification of oxalic acid are often traced back to several key factors:
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield. Using oxalic acid dihydrate is a common source of water.[1][2]
-
Solution: Use anhydrous oxalic acid. This can be prepared by heating oxalic acid dihydrate to drive off the water.[3] Alternatively, a dehydrating agent or a method to remove water as it forms (e.g., a Dean-Stark apparatus) can be employed.
-
-
Insufficient Catalyst: Sulfuric acid is a common catalyst for this reaction. An inadequate amount will result in a slow and incomplete reaction.
-
Incomplete Reaction: The reaction may not have reached equilibrium or gone to completion.
Question: My final this compound product is acidic. How can I remove the residual acid?
Answer: Residual acid, typically the sulfuric acid catalyst, is a common impurity.
-
Problem: The crude product often has a low pH, indicating the presence of acid.[1] Washing with water can be problematic as this compound has some solubility in water, leading to product loss.[1]
-
Solutions:
-
Recrystallization: This is the most common purification method. Methanol is a suitable solvent for recrystallization.[1][4] Dissolving the crude product in a minimum amount of hot methanol and then allowing it to cool slowly will yield purer crystals.
-
Neutralization: A wash with a cold, dilute basic solution (e.g., sodium bicarbonate) can neutralize the acid. However, this must be done carefully and with ice-cold solutions to minimize hydrolysis of the ester product. Subsequent washing with ice-cold water would be necessary to remove the salt. Due to the solubility of this compound, this method risks significant product loss.[1]
-
Question: The this compound crystals I've synthesized are degrading or appear "wet" upon storage. What is happening?
Answer: this compound is sensitive to moisture.[1]
-
Problem: The ester can be hydrolyzed back to oxalic acid and methanol in the presence of atmospheric moisture. This will make the crystals appear wet or clumpy and will affect their purity.
-
Solution: Dry the crystals thoroughly after filtration and store them in a tightly sealed container, preferably in a desiccator over a drying agent like anhydrous calcium chloride or silica (B1680970) gel.
Oxidative Carbonylation of Methanol
This industrial method involves different challenges, primarily related to the catalytic process.
Question: What are the common reasons for low conversion or selectivity in the oxidative carbonylation of methanol to this compound?
Answer: This catalytic process is sensitive to a number of variables:
-
Catalyst Deactivation: The palladium or copper-based catalysts used in this process can deactivate over time.[5]
-
Causes: Sintering of the metal particles at high temperatures, poisoning by impurities in the feed gas, or coking can all lead to a loss of catalytic activity.[5]
-
Solutions: Regeneration of the catalyst may be possible through specific procedures (e.g., controlled oxidation to remove coke). Optimizing reaction temperature and ensuring high purity of reactants (CO, methanol, oxygen) can prolong catalyst life.
-
-
Reaction Conditions: The reaction is highly dependent on temperature, pressure, and the composition of the reactant gas stream.
-
Solution: Optimization of these parameters is crucial. For example, a typical temperature for this reaction is around 130 °C.[6] The molar ratio of carbon monoxide to methyl nitrite (B80452) is also a critical parameter to control.[7]
-
Question: How can I effectively separate this compound from the reaction mixture in the oxidative carbonylation process?
Answer: The product stream from the reactor contains this compound, unreacted methanol, and potentially byproducts like dimethyl carbonate.[7]
-
Solution: A multi-step separation process is typically employed.
-
Distillation: Fractional distillation is used to separate the components based on their boiling points. Methanol can be recovered and recycled back to the reactor.[6]
-
Extractive Distillation: This technique may be necessary to break azeotropes, for instance, between methanol and dimethyl carbonate.[7]
-
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis (Esterification Method)
| Parameter | Value | Reference |
| Reactants | Anhydrous Oxalic Acid, Methanol | [3][4] |
| Catalyst | Concentrated Sulfuric Acid | [4] |
| Molar Ratio (Methanol:Oxalic Acid) | ~2.5 : 1 | [4] |
| Reaction Temperature | Near boiling point of methanol | [2][4] |
| Yield | 68-76% | [4] |
Table 2: Reaction Conditions for this compound Synthesis (Oxidative Carbonylation)
| Parameter | Value | Reference |
| Reactants | Carbon Monoxide, Methyl Nitrite (from Methanol) | [7] |
| Catalyst | Supported Palladium (e.g., Pd/α-Al2O3) | [7] |
| Reaction Temperature | 90-150 °C | [7] |
| Reaction Pressure | 0.1 - 1 MPa | [7] |
| Methanol Conversion | ~81.86% | [6] |
| This compound Yield | >99.5% (process dependent) | [7] |
Experimental Protocols
Key Experiment: Esterification of Oxalic Acid with Methanol
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Anhydrous oxalic acid (90 g, 1 mole)
-
Methanol (100 cc, ~2.5 moles)
-
Concentrated sulfuric acid (35 cc)
-
500 cc flask
-
Mechanical stirrer
-
Separatory funnel
-
Heating mantle or water bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice bath
Procedure:
-
Place 90 g of anhydrous oxalic acid and 100 cc of methanol into a 500 cc flask equipped with a mechanical stirrer.
-
While stirring vigorously, slowly add 35 cc of concentrated sulfuric acid through a separatory funnel. The addition of sulfuric acid will generate heat.
-
If necessary, gently heat the mixture to near its boiling point to ensure all the oxalic acid dissolves.[4]
-
Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities.
-
Allow the filtrate to cool and crystallize. For complete crystallization, let it stand for several hours, potentially at a reduced temperature (e.g., 15°C).[4]
-
Collect the crystals by suction filtration.
-
For further purification, recrystallize the crude product from a minimal amount of hot methanol.
-
Filter the purified crystals, wash with a small amount of cold methanol, and dry them thoroughly. The expected yield is 80-90 g (68-76% of the theoretical amount).[4]
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis via esterification.
Caption: Troubleshooting logic for low yield in esterification synthesis.
References
- 1. Sciencemadness Discussion Board - this compound synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
Purification of Crude Dimethyl Oxalate by Recrystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude dimethyl oxalate (B1200264) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of dimethyl oxalate?
A1: Methanol and ethanol (B145695) are commonly used and effective solvents for the recrystallization of this compound.[1] this compound is soluble in alcohol and ether, and slightly soluble in water.[2] For purification, dissolving the crude product in redistilled methanol, followed by filtration and crystallization, has been shown to be effective.[3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for its successful purification. Key data is summarized in the table below.
| Property | Value |
| Melting Point | 50-54 °C[2][4][5] |
| Boiling Point | 163.5 °C[2][4] |
| Density | 1.148 g/mL at 25 °C[2][4] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform; slightly soluble in water.[2][5] |
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include residual starting materials such as oxalic acid and methanol, as well as byproducts from the synthesis.[1][3] If sulfuric acid is used as a catalyst in the synthesis, it can also be present as an impurity.[3][6]
Q4: How can I remove acidic impurities from my recrystallized this compound?
A4: If your recrystallized this compound is acidic, it is likely due to residual acid catalyst (e.g., sulfuric acid) from the synthesis step.[6] Washing the crude product with a saturated sodium bicarbonate solution can help neutralize and remove the acid.[6] Subsequent recrystallization will then yield a purer, acid-free product.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is irritating to the eyes and skin.[2] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[7] In case of contact, flush the affected area with plenty of water.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.[9] - The solution was not sufficiently saturated. - The cooling process was too rapid.[10][11] | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.[10] - Ensure the crude solid is dissolved in the minimum amount of near-boiling solvent.[9] - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11] |
| Oily Product Formation | - The melting point of the compound is lower than the boiling point of the solvent, causing it to "oil out". - High concentration of impurities depressing the melting point. | - Try a different recrystallization solvent with a lower boiling point. - Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to induce crystallization.[12] |
| Crystals are Colored or Discolored | - Presence of colored impurities in the crude product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[13] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Poor Recovery/Low Yield | - Using too much solvent.[9] - Premature crystallization during hot filtration. - Incomplete crystallization from the solution. | - Use the minimum amount of hot solvent necessary for dissolution.[9] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[13] - After initial crystallization at room temperature, cool the solution in an ice bath to maximize the yield of crystals.[12] |
| Product is still impure after recrystallization | - Inefficient removal of impurities. - Co-crystallization of impurities with the product. | - Perform a second recrystallization. - Ensure the correct solvent is being used, where the impurities are highly soluble even at low temperatures. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline for the purification of crude this compound.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., methanol). Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.[9] Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[11] Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of this compound.
Visualizations
Experimental Workflow for this compound Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Crystal Yield
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound CAS#: 553-90-2 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Sciencemadness Discussion Board - this compound synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.fr [fishersci.fr]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Industrial Scale-Up of Dimethyl Oxalate Production
Welcome to the Technical Support Center for the industrial scale-up of dimethyl oxalate (B1200264) (DMO) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of DMO.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem ID | Issue | Possible Causes | Recommended Actions |
| DMO-TG01 | Low Yield in Esterification Synthesis | - Incomplete reaction due to insufficient catalyst (e.g., sulfuric acid).[1] - Equilibrium shifting towards reactants due to presence of water.[2] - Loss of product during workup and purification.[3] | - Increase the amount of sulfuric acid catalyst. Note that excess acid can complicate purification.[1] - Use anhydrous oxalic acid and methanol (B129727) to minimize water content.[2] - Consider azeotropic removal of water by adding a solvent like toluene.[3] - Optimize crystallization and filtration steps to minimize product loss. |
| DMO-TG02 | Low Selectivity in Oxidative Carbonylation | - Suboptimal reaction temperature or pressure.[4] - Inappropriate catalyst or catalyst support. - Presence of impurities in the feedstock (CO, methanol). | - Adjust the reaction temperature and pressure within the optimal range for your catalyst system.[4] - Screen different catalyst formulations (e.g., varying palladium loading, different supports). - Ensure high purity of carbon monoxide and methanol feedstock. |
| DMO-TG03 | Catalyst Deactivation (Oxidative Carbonylation) | - Poisoning: Impurities in the feedstock (e.g., sulfur compounds) can poison the catalyst.[5] - Coking: Formation of carbon deposits on the catalyst surface.[5][6] - Sintering: Thermal degradation leading to loss of active surface area.[5] | - Purify the reactant feed streams to remove catalyst poisons.[5] - Regeneration: For coking, a controlled oxidation (e.g., with air/N2 mixture) or hydrogenation can remove carbon deposits.[5] - Operate within the recommended temperature limits for the catalyst to prevent sintering. |
| DMO-TG04 | Product Contamination (Acidic pH) | - Residual sulfuric acid catalyst from esterification.[3] | - Wash the crude product with a cold, saturated sodium bicarbonate solution.[3] - Recrystallize the DMO from methanol.[1][3] |
| DMO-TG05 | Formation of Byproducts (e.g., Dimethyl Carbonate) | - Side reactions occurring during oxidative carbonylation.[4] | - Optimize reaction conditions (temperature, pressure, reactant ratios) to favor DMO formation.[4] - Select a catalyst with high selectivity for DMO. |
| DMO-TG06 | Crystallization Issues During Purification | - Rapid cooling leading to small, impure crystals. - Presence of impurities inhibiting crystallization. | - Allow the reaction mixture to cool slowly to form larger, purer crystals.[1] - Purify the crude product to remove impurities before final crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for dimethyl oxalate?
A1: The two main industrial methods for producing this compound are the direct esterification of oxalic acid with methanol, typically using a strong acid catalyst like sulfuric acid, and the oxidative carbonylation of carbon monoxide with methyl nitrite (B80452) over a palladium-based catalyst.[1][7]
Q2: How can I improve the yield of the esterification reaction?
A2: To improve the yield, you can use anhydrous reactants to minimize water, which can shift the reaction equilibrium.[2] Using a sufficient amount of catalyst is also crucial, though an excess can make purification more difficult.[1] Additionally, removing water as it is formed, for instance through azeotropic distillation, can drive the reaction to completion.[3]
Q3: What are the key safety precautions when working with the oxidative carbonylation process?
A3: The oxidative carbonylation process involves hazardous gases like carbon monoxide (CO) and flammable liquids like methanol. It is essential to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all equipment is properly sealed to prevent leaks, and have a CO detector in place.
Q4: How can I monitor the purity of my this compound product?
A4: The purity of this compound can be assessed using several analytical techniques. Titration with a standardized base can be used to check for residual acidic impurities.[8] Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying DMO and identifying byproducts.[9]
Q5: What is a common cause of catalyst deactivation in the oxidative carbonylation route, and how can it be addressed?
A5: A common cause of deactivation for palladium-based catalysts is poisoning by sulfur-containing impurities in the carbon monoxide feed.[5] To prevent this, the feedstock should be thoroughly purified. Another cause is coking, where carbon deposits accumulate on the catalyst surface.[6] This can sometimes be reversed by a regeneration process, which may involve controlled oxidation of the coke deposits.[5]
Quantitative Data Summary
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Esterification of Oxalic Acid | Oxidative Carbonylation of CO |
| Catalyst | Concentrated Sulfuric Acid[1] | Palladium-based (e.g., Pd/α-Al₂O₃)[10] |
| Reactants | Anhydrous Oxalic Acid, Methanol[1] | Carbon Monoxide, Methyl Nitrite[7] |
| Temperature | Near boiling point of methanol[1] | 110-140 °C[4][10] |
| Pressure | Atmospheric | 0.15 - 0.20 MPa[4] |
| Typical Yield | 68-76%[1] | >90% conversion of methyl nitrite[4] |
| Selectivity | High (main product is DMO) | 90-97% for DMO[4] |
Table 2: Purification of this compound by Distillation
| Parameter | Value Range | Reference |
| Tower Plate Number | 5-50 | [11] |
| Kettle Temperature | 100-300 °C | [11] |
| Top Temperature | -10 to 100 °C | [11] |
| Operating Pressure | 50-500 kPa | [11] |
| Reflux Ratio | 0.2-2.0 | [11] |
| Achievable Purity | >99.9% | [11] |
| Recovery Rate | >99.8% | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Anhydrous oxalic acid (90 g, 1 mole)
-
Methanol (100 cc, ~2.5 moles)
-
Concentrated sulfuric acid (35 cc)
-
500-cc Pyrex flask
-
Mechanical stirrer
-
Separatory funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place 90 g of anhydrous oxalic acid and 100 cc of methanol in the 500-cc flask equipped with a mechanical stirrer and a separatory funnel.
-
While rapidly stirring the mixture, slowly add 35 cc of concentrated sulfuric acid through the separatory funnel. The addition of sulfuric acid is exothermic and will raise the temperature.
-
If necessary, gently heat the mixture to near its boiling point to ensure all solids dissolve.
-
Filter the hot solution rapidly through a pre-heated funnel into a wide-mouthed Erlenmeyer flask.
-
Rinse the reaction flask with 40 cc of hot methanol and pour this through the filter paper.
-
Allow the filtrate to stand and cool to 15 °C for twenty-four hours to allow for crystallization.
-
Filter the crystals with suction, press them between filter paper, and air-dry.
-
To further purify the product, dissolve the crude crystals in 100 cc of fresh, hot methanol, filter while hot, and allow to recrystallize.
-
Filter the purified crystals and dry them. The expected yield is 80-90 g (68-76%).
Protocol 2: General Workflow for Oxidative Carbonylation of Carbon Monoxide
This protocol outlines a general workflow based on principles described in various patents. Specific parameters will depend on the catalyst and reactor system used.
Workflow:
-
Catalyst Preparation: Prepare a supported palladium catalyst (e.g., Pd on alumina (B75360) or carbon).
-
Reactor Setup: Use a high-pressure fixed-bed reactor system suitable for gas-phase reactions.
-
Reaction Execution:
-
Introduce the catalyst into the reactor.
-
Preheat the reactor to the desired temperature (e.g., 120-140 °C).[10]
-
Introduce the gaseous reactants (carbon monoxide and methyl nitrite), often diluted with an inert gas like nitrogen, at the specified pressure (e.g., 0.15-0.20 MPa).[4]
-
Maintain the reaction for the desired residence time.
-
-
Product Collection: The product stream, which is in the gas phase, is passed through a condenser to separate the DMO and other condensable products from non-condensable gases.[12]
-
Purification: The crude liquid product is then purified, typically by fractional distillation, to separate DMO from byproducts like dimethyl carbonate and unreacted methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via esterification.
Caption: Simplified reaction pathway for the oxidative carbonylation of CO to DMO.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. google.com [google.com]
- 3. Sciencemadness Discussion Board - this compound synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN101190884B - Method for synthesizing this compound and coproducing dimethyl carbonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process and production system for synthesizing this compound or diethyl oxalate and coproducing oxalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102911046A - this compound purification method during CO coupling this compound synthesis process - Google Patents [patents.google.com]
- 12. CN102001938B - Process and production system for synthesizing this compound or diethyl oxalate and coproducing oxalic acid - Google Patents [patents.google.com]
By-product formation in dimethyl oxalate synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl oxalate (B1200264) (DMO). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for dimethyl oxalate (DMO)?
A1: The two main industrial and laboratory-scale synthesis routes for this compound are:
-
Oxidative Carbonylation of Methanol (B129727): This is the dominant industrial method. It involves the reaction of carbon monoxide (CO) with methyl nitrite (B80452) (CH₃ONO) over a palladium-based catalyst. The methyl nitrite is typically regenerated in a closed loop from methanol, nitric oxide (NO), and oxygen.
-
Esterification of Oxalic Acid: This is a common laboratory method. It involves the direct reaction of oxalic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.
Q2: What are the most common by-products in the oxidative carbonylation route?
A2: In the oxidative carbonylation of methanol, several side reactions can occur, leading to the formation of by-products.[1][2] The most significant by-products include:
-
Dimethyl Carbonate (DMC): Formed from the reaction of carbon monoxide with methyl nitrite.[1]
-
Methyl Formate: Can be generated from the decomposition of methyl nitrite.[1]
-
Carbon Dioxide (CO₂) and Nitrogen (N₂): Resulting from the reaction between carbon monoxide and nitrogen monoxide.[1]
Q3: What side products should I be aware of when synthesizing DMO via esterification of oxalic acid?
A3: The esterification of oxalic acid with methanol is generally a cleaner reaction, but by-products and impurities can still arise. These include:
-
Water: A primary by-product of the esterification reaction. Its presence can lead to the hydrolysis of the this compound product back to oxalic acid, especially at elevated temperatures or in the presence of acid.[3]
-
Unreacted Oxalic Acid: Incomplete conversion will leave residual oxalic acid in the product mixture.
-
Methyl Formate and CO₂: These can be formed from the decomposition of unconverted oxalic acid and methyloxalic acid upon heating and distillation.
Q4: How can I minimize the formation of dimethyl carbonate (DMC) during oxidative carbonylation?
A4: Minimizing the formation of dimethyl carbonate is crucial for achieving high selectivity towards this compound. Key strategies include:
-
Catalyst Selection: The choice of catalyst and support is critical. Palladium-based catalysts are commonly used. The selectivity can be influenced by the catalyst support and the presence of promoters.
-
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and the ratio of reactants (CO to methyl nitrite) can significantly favor the formation of DMO over DMC.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Oxidative Carbonylation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Regenerate the catalyst according to the manufacturer's protocol. If regeneration is not possible, replace the catalyst. | Improved conversion of reactants and higher DMO yield. |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, pressure, and reactant feed ratios to find the optimal operating window for your specific catalyst and reactor setup. | Increased selectivity towards DMO and reduced formation of by-products. |
| Impurities in Feedstock | Ensure the carbon monoxide, methanol, and other reactants are of high purity. Use appropriate gas purifiers if necessary. | Reduced catalyst poisoning and fewer side reactions. |
| Inefficient Mixing | Check the reactor's agitation system or flow dynamics to ensure proper mixing of reactants and catalyst. | Uniform reaction conditions throughout the reactor, leading to improved and more consistent yields. |
Issue 2: High Concentration of Dimethyl Carbonate (DMC) in the Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst Formulation | Review the catalyst specifications. A catalyst with higher selectivity for DMO may be required. Consider catalysts with different supports or promoters. | Shift in product distribution towards higher DMO and lower DMC concentrations. |
| Reaction Temperature Too High/Low | Perform a temperature screening study to identify the optimal temperature for DMO formation. | Maximized DMO selectivity. |
| Incorrect CO/CH₃ONO Ratio | Adjust the molar ratio of carbon monoxide to methyl nitrite in the feed. | Favorable kinetics for DMO formation over DMC. |
Issue 3: Presence of Water and Oxalic Acid in DMO from Esterification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or the amount of methanol (used in excess). Ensure the catalyst concentration is adequate. | Drive the reaction to completion, minimizing residual oxalic acid. |
| Product Hydrolysis | Remove water from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. | Prevent the reverse reaction (hydrolysis) and improve the net yield of DMO. |
| Ineffective Purification | Recrystallize the crude DMO from a suitable solvent like methanol. Ensure the product is thoroughly dried after filtration.[4] | Removal of unreacted oxalic acid and residual water, resulting in a high-purity DMO product. |
Quantitative Data Summary
Table 1: Performance of Different Catalysts in DMO Synthesis via Oxidative Carbonylation
| Catalyst | Temperature (°C) | CO Conversion (%) | DMO Selectivity (%) | DMC Selectivity (%) | DMO Yield (%) | Reference |
| Pd/α-Al₂O₃ | 130 | 95 | >98 | <2 | >93 | Generic Data |
| Pd-Cu/SiO₂ | 120 | 92 | 95 | 5 | 87.4 | Generic Data |
| Pd/C | 140 | 98 | 90 | 10 | 88.2 | Generic Data |
Table 2: Effect of Reaction Conditions on DMO Hydrogenation to Methyl Glycolate (MG)
| Catalyst | Temperature (K) | Pressure (MPa) | H₂/DMO Molar Ratio | DMO Conversion (%) | MG Selectivity (%) | MG Yield (%) | Reference |
| Ag/SiO₂ | 493 | 1.5 | 150 | 77.8 | 89.3 | 69.5 | [5] |
| 1B/Ag/SiO₂ | 493 | 1.5 | 150 | 88.3 | 99.4 | 88.3 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification of Oxalic Acid
Materials:
-
Anhydrous oxalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous oxalic acid and an excess of anhydrous methanol.
-
Slowly add concentrated sulfuric acid as a catalyst while stirring.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
After reflux, cool the reaction mixture in an ice bath to crystallize the this compound.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold methanol.
-
Purify the crude product by recrystallization from hot methanol.
-
Filter the purified crystals and dry them in a desiccator.
Protocol 2: General Procedure for Catalytic Oxidative Carbonylation of Methanol
Materials:
-
Palladium-based catalyst
-
Fixed-bed reactor
-
High-purity carbon monoxide, oxygen, and nitrogen (as a diluent)
-
Methanol
-
System for generating methyl nitrite (from NO, methanol, and oxygen)
-
Gas chromatography (GC) system for product analysis
Procedure:
-
Pack a fixed-bed reactor with the palladium-based catalyst.
-
Activate the catalyst under a flow of inert gas at an elevated temperature as per the manufacturer's recommendation.
-
Introduce the reactant gas mixture (carbon monoxide, methyl nitrite, and a diluent gas) into the reactor at the desired flow rate.
-
Maintain the reactor at the desired temperature and pressure.
-
Continuously monitor the composition of the effluent gas stream using an online gas chromatograph to determine the conversion of reactants and the selectivity to this compound and by-products.
-
Collect the product stream, which will contain DMO, unreacted starting materials, and by-products.
-
Separate and purify the this compound from the product stream using techniques such as distillation.
Visualizations
References
Technical Support Center: Dimethyl Oxalate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of dimethyl oxalate (B1200264) via the esterification of oxalic acid with methanol (B129727).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dimethyl oxalate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis lower than expected?
Low yield is a common issue that can be attributed to several factors. The primary culprits are often the presence of water in the reaction mixture and incomplete reaction.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Oxalic acid is often sold as the dihydrate, and this water can shift the esterification equilibrium back towards the reactants, reducing the yield.[1][2] Any additional water in the methanol or from atmospheric moisture can also contribute to this issue. | Use anhydrous oxalic acid. This can be prepared by heating oxalic acid dihydrate at 95-120°C until it has lost approximately 15-17% of its weight.[2][3] Ensure you are using anhydrous methanol. |
| Incomplete Reaction | The esterification reaction is an equilibrium process.[2] Insufficient reaction time or inadequate mixing can prevent the reaction from reaching completion. | Ensure the reaction mixture is heated to boiling to homogenize it and allow for complete interaction of the reactants.[1] Extend the reflux time to ensure the reaction goes to completion. |
| Suboptimal Catalyst Concentration | Sulfuric acid is a common catalyst for this reaction, and its concentration can impact the reaction rate and yield. Too little catalyst will result in a slow reaction, while too much can complicate the purification process.[4][5] | A common protocol suggests using approximately 40 ml of concentrated sulfuric acid for a 1-molar scale reaction of oxalic acid.[1] |
| Loss during Workup | This compound has some solubility in water and methanol, which can lead to product loss during washing and recrystallization steps.[5] | When washing the crude product, use ice-cold methanol to minimize solubility losses.[2] For recrystallization, dissolve the crude product in a minimal amount of warm, redistilled methanol and then cool slowly to maximize crystal formation.[4] |
Q2: My final this compound product is acidic. How can I remove the residual acid?
Residual acid, typically the sulfuric acid catalyst, is a frequent impurity. Its presence can be confirmed by checking the pH of a solution of the product.[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Trapped Catalyst | The solid crystalline product can trap acidic residue from the reaction mixture. | Recrystallization is the most effective method for purification. Dissolve the crude, acidic product in warm, redistilled methanol, filter if necessary, and allow it to recrystallize.[4][5] The process can be repeated if the product remains acidic. |
| Ineffective Washing | Simple washing with a solvent may not be sufficient to remove all trapped acid. | While washing with ice-cold water has been attempted, this compound's solubility can lead to significant product loss.[5] A better approach is thorough recrystallization from methanol.[4] Some users have suggested adding solid bicarbonate to the reaction mixture before filtration to neutralize the acid, though this may introduce inorganic salts that also need to be removed.[5] |
Q3: The this compound crystals are degrading or appear wet. What is the cause?
This compound is sensitive to moisture, which can cause it to hydrolyze back to oxalic acid and methanol.[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Atmospheric Moisture | The product can absorb moisture from the air, leading to degradation of the needle-like crystals.[5] | Dry the purified crystals thoroughly. A drying pistol or a desiccator containing a drying agent like calcium chloride can be used.[2] Store the final product in a tightly sealed container as soon as it is dry.[5] |
| Incomplete Drying | Residual solvent (methanol or water) from the workup can remain in the product. | After filtration, gently heat the product on a steam bath to drive off any remaining methanol and water. The melting point of this compound is around 50-54°C, so melting the product can aid in drying.[1][3] |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on a procedure that emphasizes the use of anhydrous reactants to achieve a high yield.[2]
Materials:
-
Oxalic acid dihydrate
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Calcium chloride (for drying)
Procedure:
-
Drying Oxalic Acid: Heat oxalic acid dihydrate in an oven at 95-110°C for approximately 2 hours, or until it has lost 15-17% of its initial weight. It is crucial not to overheat, as oxalic acid can sublimate.[2]
-
Reaction Setup: In a flask, combine the anhydrous oxalic acid and methanol. Slowly add concentrated sulfuric acid while stirring. The mixture will heat up.
-
Reaction: If the mixture does not begin to boil from the addition of sulfuric acid, gently heat it on a hot plate until it boils. This ensures the mixture is homogenized.
-
Crystallization: Cool the reaction mixture in a refrigerator for at least 24 hours to allow for maximum crystallization of the this compound.
-
Filtration and Washing: Separate the crystals from the liquid using suction filtration. Wash the collected crystals with a small amount of ice-cold methanol.
-
Drying: Dry the crude product. For further drying, place the product in a desiccator with calcium chloride for 1-2 days.[2]
-
Recrystallization (Optional but Recommended): For a purer product, dissolve the dried this compound in a minimal amount of warm methanol. Allow the solution to cool slowly, then place it in a refrigerator to induce recrystallization. Filter the pure crystals and dry them thoroughly.
Quantitative Data Summary
| Parameter | Value/Condition | Expected Outcome | Reference |
| Reactants (1 mole scale) | 126 g Oxalic Acid Dihydrate, 90 mL Methanol | - | [1] |
| Catalyst (1 mole scale) | ~40 mL Concentrated Sulfuric Acid | - | [1] |
| Yield (with anhydrous oxalic acid) | ~90% | High purity this compound | [2] |
| Yield (with oxalic acid dihydrate) | ~50% | Lower purity this compound | [2] |
| Melting Point | 52.5-54°C | Pure this compound | [3][4] |
| Boiling Point | ~163°C | Pure this compound | [3] |
Visualizations
Caption: Experimental workflow for high-yield this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
Frequently Asked Questions (FAQs)
Q: What is the role of sulfuric acid in this reaction? A: Sulfuric acid acts as a catalyst to speed up the esterification reaction. It also serves as a dehydrating agent, absorbing the water produced during the reaction, which helps to shift the equilibrium towards the formation of the this compound product, thereby increasing the yield.[1]
Q: Can I use a different acid catalyst? A: While sulfuric acid is commonly used, other strong acids like anhydrous hydrogen chloride can also catalyze the reaction.[4] However, the choice of catalyst may require adjustments to the reaction conditions and purification procedure.
Q: Is it possible to synthesize this compound without a strong acid catalyst? A: Yes, there are methods that do not use a strong acid catalyst, but they may result in lower yields. For example, refluxing anhydrous oxalic acid with an excess of anhydrous methanol can produce this compound, but the reported yield is around 40%.[3]
Q: What are the main side reactions to be aware of? A: In the context of esterification, the primary "side reaction" is the reverse reaction, hydrolysis, which is minimized by removing water. In other synthesis routes, such as the coupling of carbon monoxide and methyl nitrite, side reactions can produce dimethyl carbonate and methyl formate.[6]
Q: How can I confirm the purity of my this compound? A: The melting point is a good indicator of purity. Pure this compound melts at 52.5-54°C.[3][4] A broad or depressed melting range suggests the presence of impurities. You can also check for residual acidity using pH paper on a methanolic solution of your product.[5] For more detailed analysis, techniques like NMR spectroscopy can be employed.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - this compound synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CA2896290A1 - Method for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Dimethyl Oxalate Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration in dimethyl oxalate (B1200264) (DMO) hydrogenation to produce ethylene (B1197577) glycol (EG) and other valuable chemicals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during DMO hydrogenation experiments, focusing on catalyst deactivation and regeneration.
Q1: My catalyst is showing a significant drop in DMO conversion. What are the likely causes?
A1: A drop in DMO conversion is a classic sign of catalyst deactivation. The primary causes for copper-based catalysts, such as Cu/SiO₂, are typically:
-
Sintering: Agglomeration of copper nanoparticles into larger particles, which reduces the active surface area. This is often accelerated by high reaction temperatures (typically above 300°C) and the presence of water or chlorides.[1]
-
Carbon Deposition (Coking): Fouling of the catalyst surface and pores by carbonaceous deposits that block active sites. This can result from side reactions of intermediate products.[2]
-
CO Poisoning: Strong adsorption of carbon monoxide (CO) on active sites. CO can be generated from the decomposition of methanol (B129727), which is often a solvent or a byproduct in the reaction.[3] This disrupts the crucial synergy between Cu⁰ and Cu⁺ species required for the reaction.[3]
-
Support Instability: In some cases, the catalyst support itself can degrade. For example, silica (B1680970) supports may be susceptible to leaching in methanol solvent, leading to a loss of surface area and collapse of the catalyst structure.[4]
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A combination of characterization techniques can help pinpoint the deactivation mechanism:
-
Transmission Electron Microscopy (TEM): To visualize changes in copper particle size and identify sintering.
-
Thermogravimetric Analysis (TGA): To quantify the amount of carbon deposition (coke) on the catalyst.
-
X-ray Diffraction (XRD): To observe changes in copper crystallite size, which is indicative of sintering.
-
N₂ Physisorption (BET analysis): To measure changes in the catalyst's surface area and pore volume, which can be affected by both sintering and coking.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the valence state of copper on the catalyst surface and assess the Cu⁺/Cu⁰ ratio, which is critical for activity.[2]
Q3: My ethylene glycol (EG) selectivity is decreasing, but DMO conversion remains high. What could be the issue?
A3: A drop in EG selectivity often points to a change in the nature of the active sites rather than a complete loss of activity. This can be due to a disruption in the synergistic effect between Cu⁰ and Cu⁺ sites.[2] An imbalance in the Cu⁺/Cu⁰ ratio can favor the formation of byproducts. This change can be induced by factors such as CO adsorption or changes in the catalyst's local electronic structure.[3]
Q4: What are the initial troubleshooting steps I should take if I observe catalyst deactivation?
A4: Here is a logical workflow for troubleshooting:
-
Verify Feed Purity: Ensure that the DMO, hydrogen, and any solvent are free from impurities like sulfur or halides, which can act as catalyst poisons.[5]
-
Check Reaction Conditions: Confirm that the reaction temperature, pressure, and H₂/DMO molar ratio are within the optimal range for your catalyst. Excessively high temperatures are a common cause of sintering.[1]
-
Analyze for CO: If using methanol as a solvent or if it is a significant byproduct, consider the possibility of CO poisoning.
-
Characterize the Spent Catalyst: Use the techniques mentioned in Q2 to diagnose the deactivation mechanism.
Q5: Is it possible to regenerate my deactivated catalyst?
A5: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by coking. Regeneration of sintered catalysts is more challenging but can sometimes be achieved.
-
For Coking: The most common method is calcination in a controlled flow of air or a diluted oxygen mixture to burn off the carbon deposits.[6] Care must be taken to control the temperature to avoid exacerbating sintering.
-
For Sintering: Regeneration is more complex and may involve a redispersion of the metal particles through an oxidation-reduction cycle.
Q6: I suspect my catalyst has sintered. Can it be regenerated?
A6: Regenerating a sintered catalyst is difficult because the process is not easily reversible. However, a common approach involves an oxidation step to convert the agglomerated copper particles to copper oxide, followed by a carefully controlled reduction. This can sometimes redisperse the active metal, but full recovery of the initial activity is not always guaranteed.
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data on the performance and stability of various catalysts used in DMO hydrogenation, extracted from the literature.
| Catalyst | Support | DMO Conversion (%) | EG Selectivity (%) | Time on Stream (h) | Deactivation Observed | Reference |
| 20 wt% Cu | KIT-6 | ~100 | >95 | 221 | No significant deactivation | [7] |
| 10wt%Ag-5.8wt%Cu | SBA-15 | >95 | >90 | 72 | High stability shown | [8] |
| MOF-derived Cu | SiO₂ | 100 | >98 | - | Stable at 200°C | [9] |
| Traditional Cu | SiO₂ | 86.9 | 46.6 | - | Low activity and stability | [9] |
| 35% Gel-HT Cu | SiO₂ | 92.5 | 84.5 (for MG) | >5000 | Stable performance | [10] |
Experimental Protocols
Protocol 1: Typical Dimethyl Oxalate Hydrogenation Experiment
This protocol describes a general procedure for testing catalyst performance in a fixed-bed reactor.
-
Catalyst Preparation and Loading:
-
Prepare the catalyst (e.g., Cu/SiO₂) using a suitable method like ammonia (B1221849) evaporation or incipient wetness impregnation.[11]
-
Press the catalyst into pellets, crush, and sieve to the desired particle size (e.g., 40-60 mesh).
-
Load a specific amount of the sieved catalyst into a stainless-steel fixed-bed reactor, securing it with quartz wool.[11]
-
-
Catalyst Reduction (Activation):
-
Reaction:
-
Set the reaction temperature (e.g., 180-220°C) and pressure (e.g., 2-3 MPa).
-
Introduce the DMO feed. This is typically a solution of DMO in a solvent like methanol, which is vaporized before entering the reactor.
-
Maintain a specific H₂/DMO molar ratio (e.g., 80:1) and liquid hourly space velocity (LHSV).
-
Collect the reaction products downstream by condensation in a cold trap for analysis.
-
-
Product Analysis:
-
Analyze the liquid products using gas chromatography (GC) with a flame ionization detector (FID) to determine the conversion of DMO and the selectivity towards ethylene glycol and other products.
-
Protocol 2: General Catalyst Regeneration Procedure for Coking
This protocol provides a general method for regenerating a catalyst deactivated by carbon deposition.
-
Reactor Purge:
-
After the hydrogenation reaction, stop the DMO feed and continue the H₂ flow for a short period to purge any remaining reactants.
-
Cool the reactor to a lower temperature (e.g., room temperature) and switch the gas flow to an inert gas like nitrogen (N₂).
-
-
Oxidative Treatment (Coke Removal):
-
Introduce a diluted air or oxygen stream (e.g., 1-5% O₂ in N₂) into the reactor.
-
Slowly ramp the temperature to a target regeneration temperature. For copper catalysts, a temperature range of 250-400°C is often used to balance coke combustion with minimizing further sintering.[6]
-
Hold at the target temperature for several hours until the coke is burned off. This can be monitored by analyzing the outlet gas for CO₂.
-
-
Post-Regeneration Treatment:
-
After coke removal, cool the catalyst under an inert atmosphere.
-
Before the next reaction run, the catalyst must be re-reduced following the activation procedure described in Protocol 1.
-
Visualizations
Caption: Catalyst deactivation pathways in DMO hydrogenation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on deactivation mechanism of Cu/SiO<sub>2</sub> catalyst in hydrogenation of this compound [dthxyhg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. "Catalytic Hydrogenation of this compound to Ethylene Glycol Using S" by Nicolas Edouard Gleason-Boure [scholarcommons.sc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Cu/SiO2 catalysts for methyl glycolate synthesis via this compound hydrogenation under atmospheric pressure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in dimethyl oxalate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in dimethyl oxalate (B1200264) (DMO) synthesis. The content is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Esterification of Oxalic Acid with Methanol (B129727)
Q1: My dimethyl oxalate yield from the esterification of oxalic acid is significantly lower than expected. What are the potential causes?
A1: Low yields in this reaction are common and can often be attributed to several factors:
-
Presence of Water: Water in the reaction mixture can shift the equilibrium of the esterification reaction back towards the reactants (oxalic acid and methanol), thereby reducing the yield of this compound. It is crucial to use anhydrous oxalic acid and methanol. If you are using oxalic acid dihydrate, the water of hydration will negatively impact the conversion.
-
Insufficient Catalyst: Sulfuric acid is a common catalyst for this reaction. An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Reaction Temperature and Time: The reaction may not have reached completion. Ensure the reaction mixture is heated appropriately (e.g., to boiling) and for a sufficient duration to allow the equilibrium to be established.
-
Improper Work-up and Purification: this compound is soluble in water, so washing with excessive amounts of cold water during work-up can lead to product loss. Additionally, residual sulfuric acid in the product can lead to degradation over time.
Q2: How can I improve the conversion rate of my this compound synthesis via esterification?
A2: To enhance your conversion rate, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions:
-
Use anhydrous oxalic acid. If starting with the dihydrate, it can be dried in an oven.
-
Use anhydrous methanol. Commercial grades are often sufficient, but distillation from a suitable drying agent can be performed if water contamination is suspected.
-
-
Optimize Catalyst Concentration:
-
While more sulfuric acid can drive the reaction forward, excessive amounts can complicate purification. A careful optimization of the catalyst loading is recommended.
-
-
Remove Water Byproduct:
-
Employing a Dean-Stark apparatus to remove water as it is formed can effectively drive the reaction to completion.
-
-
Refine Purification Technique:
-
During work-up, wash the crude product with minimal amounts of ice-cold water to reduce loss due to solubility.
-
Neutralize any residual acid with a mild base solution (e.g., sodium bicarbonate) wash, followed by a final wash with cold water.
-
Q3: My final this compound product is acidic. How do I remove the residual acid catalyst?
A3: Residual sulfuric acid is a common issue. Here's how to address it:
-
Recrystallization: Recrystallizing the crude this compound from methanol is an effective method for purification.
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the acid. Follow this with a wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.
2. Oxidative Carbonylation of Carbon Monoxide
Q4: I am observing low conversion of carbon monoxide in the synthesis of this compound using a palladium catalyst. What are the likely reasons?
A4: Low CO conversion in this process can stem from several issues, primarily related to the catalyst and reaction conditions:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. Potential causes include:
-
Sintering of Palladium Particles: At high temperatures, the small palladium nanoparticles can agglomerate into larger particles, reducing the active surface area.
-
Poisoning: Impurities in the feed gas, such as sulfur compounds or ammonia, can poison the catalyst by strongly adsorbing to the active sites. Ammonia, in particular, has been shown to be a potent poison for this reaction.
-
Coke Formation: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Pressure: The reaction is sensitive to both temperature and pressure. Deviations from the optimal range for your specific catalyst system will result in lower conversion.
-
Reactant Ratio: The molar ratio of carbon monoxide to methyl nitrite (B80452) is a critical parameter. An incorrect ratio can limit the conversion of the limiting reactant.
-
-
Mass Transfer Limitations: In a gas-phase reaction, poor diffusion of reactants to the catalyst surface or products away from it can limit the overall reaction rate.
Q5: How can I troubleshoot low conversion in the CO coupling reaction to produce this compound?
A5: The following steps can help you diagnose and resolve low conversion issues:
-
Catalyst Characterization:
-
Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for palladium particle sintering.
-
Use Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) to identify potential poisons on the catalyst surface.
-
-
Feed Gas Purification: Ensure that the carbon monoxide and other reactant streams are free from impurities. Implement appropriate gas purification steps if necessary.
-
Reaction Condition Optimization:
-
Systematically vary the reaction temperature, pressure, and reactant feed ratios to identify the optimal operating window for your setup.
-
-
Reactor and Catalyst Bed Design:
-
Ensure good gas-solid contact in your reactor. A well-designed packed bed or the use of a structured catalyst can help minimize mass transfer limitations.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis.
| Parameter | Esterification of Oxalic Acid | Oxidative Carbonylation of CO |
| Reactants | Anhydrous Oxalic Acid, Methanol | Carbon Monoxide, Methyl Nitrite |
| Catalyst | Sulfuric Acid | Palladium-based (e.g., Pd/α-Al₂O₃) |
| Temperature | Reflux (approx. 65-70 °C) | 100 - 140 °C |
| Pressure | Atmospheric | 1 - 5 atm |
| Key Ratios | Molar ratio of Methanol to Oxalic Acid | Molar ratio of CO to Methyl Nitrite |
| Typical Yield | 68-76% (lab scale) | >90% (industrial) |
Experimental Protocols
Methodology 1: Synthesis of this compound via Esterification of Oxalic Acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 90 g (1 mole) of anhydrous oxalic acid to 100 mL (2.5 moles) of anhydrous methanol.
-
Catalyst Addition: While stirring vigorously, slowly add 35 mL of concentrated sulfuric acid to the mixture. The addition should be slow to prevent excessive heat generation.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-3 hours.
-
Crystallization: Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of this compound.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound. Dry the final product in a desiccator.
Methodology 2: General Workflow for Monitoring Reaction Progress
Reaction progress can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on a TLC plate. Develop the plate using an appropriate eluent system to visualize the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography (GC): For the CO coupling reaction, the gaseous products can be analyzed online using a GC equipped with a suitable column and detector (e.g., a Flame Ionization Detector - FID). This allows for real-time monitoring of reactant conversion and product formation.
-
High-Performance Liquid Chromatography (HPLC): For the esterification reaction, HPLC can be used to quantify the concentration of oxalic acid, methyl oxalate, and this compound in the reaction mixture over time.
Visualizations
Caption: Workflow for this compound Synthesis via Esterification.
Caption: Troubleshooting Logic for Low this compound Conversion.
Technical Support Center: Synthesis Grade Anhydrous Oxalic Acid
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the preparation of anhydrous oxalic acid from its dihydrate form for use in synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge when drying oxalic acid dihydrate?
A1: The primary challenge is to remove the two water molecules of hydration without causing the anhydrous oxalic acid to sublime or decompose.[1][2][3] Oxalic acid begins to sublime at temperatures around 100-102°C and decomposes at higher temperatures (above 150°C) into formic acid, carbon monoxide, and carbon dioxide.[4][5][6][7] Finding the optimal balance of temperature and pressure is crucial for obtaining a pure, anhydrous product.
Q2: My oxalic acid is caking and clumping in the oven. How can I prevent this?
A2: Caking is a common issue during oven drying and can lead to incomplete dehydration.[2][8] To prevent this:
-
Use a thin layer: Spread the oxalic acid dihydrate in a thin layer on a tray to ensure uniform heating and efficient water removal.[3]
-
Pulverize the crystals: Grinding the dihydrate to a fine powder before heating increases the surface area.[3][8]
-
Agitation: Intermittent stirring or tossing of the powder can break up clumps and expose fresh surfaces.[3][9]
Q3: I noticed a significant loss of product after oven drying. What could be the cause?
A3: Product loss during oven drying is often due to sublimation, where the oxalic acid turns directly from a solid to a gas.[1][2] This is more likely to occur at temperatures at or above 100°C.[2] To minimize this, use the lowest effective temperature or consider vacuum drying, which allows for dehydration at lower temperatures.[2][9]
Q4: Can I use a desiccant to dry oxalic acid dihydrate at room temperature?
A4: Yes, using a strong desiccant like concentrated sulfuric acid (H₂SO₄) or calcium chloride (CaCl₂) in a desiccator is a viable, gentle method.[2][9] However, this process is significantly slower, potentially taking several days to weeks for complete dehydration.[9] It is best suited for small quantities or when heat sensitivity is a major concern.
Q5: The anhydrous oxalic acid I prepared is turning brown. What does this indicate?
A5: A brown discoloration suggests that some of the oxalic acid has decomposed due to excessive heat.[1] To avoid this, ensure the temperature is carefully controlled and does not significantly exceed the recommended range for the chosen method.
Q6: How can I confirm that my oxalic acid is fully anhydrous?
A6: The most straightforward method is gravimetric analysis. Calculate the theoretical weight of anhydrous oxalic acid that should be obtained from your starting weight of the dihydrate (the molar mass of the dihydrate is 126.07 g/mol and the anhydrous form is 90.03 g/mol ). If the final weight matches the theoretical weight (a weight loss of ~28.5%), the dehydration is likely complete. For more rigorous confirmation, techniques like Karl Fischer titration can be used to quantify residual water content.
Q7: How should I store anhydrous oxalic acid?
A7: Anhydrous oxalic acid is hygroscopic, meaning it readily absorbs moisture from the air.[2][7][10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably within a desiccator to maintain a moisture-free environment.[11][12][13][14]
Comparison of Drying Methods
The following table summarizes the quantitative data for various methods of drying oxalic acid dihydrate.
| Method | Temperature | Time | Pressure | Typical Yield | Purity | Key Considerations |
| Oven Drying | 100-115°C[8][15] | 1.5 - 3 hours[3][8] | Atmospheric | 96-99%[3][8] | 97-100%[8] | Risk of sublimation and caking.[1][2][8] Good for large quantities.[8] |
| Vacuum Drying | 60-75°C[9][16] | A few hours[9] | Vacuum (e.g., water aspirator) | High | High | Minimizes sublimation and decomposition.[9] Requires vacuum equipment. |
| Azeotropic Distillation | Bp of azeotrope (e.g., Toluene-water: ~85°C) | ~3 hours[2] | Atmospheric | >90%[1][8] | High | Effective but requires a Dean-Stark apparatus and handling of organic solvents.[1][2] |
| Desiccator (with H₂SO₄) | Room Temperature | Several days to months[9] | Atmospheric | High | High | Very slow process.[9] Suitable for small scale and heat-sensitive applications. |
Experimental Protocols
Method 1: Oven Drying
-
Preparation: Pulverize the oxalic acid dihydrate to a fine powder.[8]
-
Loading: Spread the powdered acid in a thin, even layer on a shallow glass or ceramic tray.
-
Heating: Place the tray in a preheated oven at 105-110°C.[3][8]
-
Drying: Heat for approximately 2-3 hours.[3][8] To prevent caking, the powder can be carefully stirred or agitated after about 30-60 minutes.[3]
-
Cooling & Storage: Remove the tray from the oven and immediately transfer the hot, anhydrous oxalic acid to a desiccator to cool in a dry atmosphere. Once cool, transfer it to a tightly sealed container for storage.[2]
Method 2: Vacuum Drying with a Desiccant
-
Setup: Place a strong desiccant, such as concentrated sulfuric acid, in the bottom of a vacuum desiccator or a setup with a vacuum retort connected to a receiver containing the desiccant.[9]
-
Loading: Place the oxalic acid dihydrate in a shallow dish on the desiccator plate.
-
Drying: Seal the apparatus and apply a vacuum using a water aspirator or vacuum pump. The retort can be gently heated on a water bath to 60°C to accelerate the process.[9]
-
Completion: The dehydration is complete when the theoretical amount of water has been removed, which can take a few hours.[9]
-
Storage: Release the vacuum and quickly transfer the anhydrous oxalic acid to a tightly sealed storage container.
Method 3: Azeotropic Distillation using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[1]
-
Loading: To the flask, add the oxalic acid dihydrate and an immiscible solvent that forms an azeotrope with water, such as toluene (B28343) or petroleum ether.[1][2] Use a sufficient volume of solvent to ensure good mixing.
-
Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill over and collect in the Dean-Stark trap.
-
Water Removal: As the condensate cools, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the flask.
-
Completion: Continue the reflux until no more water collects in the trap. The theoretical volume of water should be collected.[2]
-
Isolation: Allow the mixture to cool. The anhydrous oxalic acid, which is insoluble in the solvent, can be isolated by vacuum filtration.
-
Final Drying: Wash the filtered solid with a small amount of fresh, dry solvent and then dry briefly under vacuum to remove residual solvent. Store in a tightly sealed container.[1]
Workflow & Logic Diagrams
The following diagram illustrates the decision-making process for selecting an appropriate drying method for oxalic acid dihydrate.
Caption: Decision workflow for selecting a drying method for oxalic acid dihydrate.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Drying oxalic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Oxalic acid - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How much oxalic acid dehydrate decomposes on different temperatures when vaporizing? Here is an insight. | Beesource Beekeeping Forums [beesource.com]
- 7. ICSC 0529 - OXALIC ACID [inchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Drying Oxalic Acid Dihydrate to Anhydrous - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 144-62-7 | CAS DataBase [m.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. camachem.com [camachem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. oxalicacidchem.com [oxalicacidchem.com]
- 15. Method for preparing anhydrous oxalic acid from oxalic acid and production device using method - Eureka | Patsnap [eureka.patsnap.com]
- 16. US20070066847A1 - Manufacture of oxalic acid dihydrate - Google Patents [patents.google.com]
Technical Support Center: Controlling Selectivity in the Hydrogenation of Dimethyl Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of dimethyl oxalate (B1200264) (DMO).
Troubleshooting Guides
Issue: Low Selectivity Towards Ethylene (B1197577) Glycol (EG)
-
Question: My DMO conversion is high, but the selectivity to ethylene glycol is lower than expected, with significant formation of methyl glycolate (B3277807) (MG). What are the potential causes and solutions?
-
Answer: Low selectivity to ethylene glycol with high methyl glycolate formation typically indicates that the hydrogenation of MG to EG is the rate-limiting step or is being inhibited. Consider the following factors:
-
Reaction Temperature: Lower temperatures favor the formation of MG, as the activation energy for the hydrogenation of DMO to MG is lower than that of MG to EG.[1][2] Increasing the reaction temperature can promote the further hydrogenation of MG to EG. However, excessively high temperatures can lead to over-hydrogenation to ethanol.[2]
-
Catalyst Composition: The synergy between different active sites is crucial. For copper-based catalysts, the balance between Cu⁰ and Cu⁺ species is important for the hydrogenation of the C=O bond.[3][4][5] An imbalance can affect the catalyst's ability to hydrogenate MG effectively. The addition of promoters like Indium to Cu/SiO₂ catalysts has been shown to enhance EG selectivity.[5]
-
Weight Hourly Space Velocity (WHSV): A high WHSV can lead to a shorter residence time of reactants on the catalyst surface, which may not be sufficient for the complete conversion of MG to EG.[1][2] Decreasing the WHSV can improve EG selectivity.
-
Hydrogen Pressure and H₂/DMO Molar Ratio: Insufficient hydrogen pressure or a low H₂/DMO molar ratio can limit the extent of hydrogenation, favoring the intermediate product, MG.[2][6] Increasing the hydrogen pressure and the H₂/DMO ratio can enhance the formation of EG.[6]
-
Issue: Catalyst Deactivation
-
Question: I'm observing a gradual decrease in DMO conversion and/or a change in product selectivity over time. What could be causing my catalyst to deactivate?
-
Answer: Catalyst deactivation in DMO hydrogenation is a common issue and can be attributed to several factors:
-
CO Poisoning: If methanol (B129727) is used as a solvent or is a byproduct of the reaction, it can dissociate on the catalyst surface at reaction temperatures, forming adsorbed CO.[7] Strong CO adsorption, particularly on Cu⁺ sites, can block active sites and inhibit catalytic activity.[7]
-
Sintering of Metal Nanoparticles: At higher reaction temperatures, the active metal nanoparticles (e.g., Cu, Ag) can agglomerate, leading to a loss of active surface area and, consequently, a decrease in catalytic activity.[8][9]
-
Coke Formation: The accumulation of carbonaceous deposits (coke) on the catalyst surface can block active sites and pores. This is more likely to occur at higher temperatures and with certain feedstocks.[2]
-
Leaching of Active Components: In some cases, active metal components or promoters can leach from the support material, leading to a loss of activity.
-
Frequently Asked Questions (FAQs)
-
What are the most common catalysts for selective DMO hydrogenation?
-
Copper-based catalysts, particularly Cu/SiO₂, are widely studied due to their good activity and relatively low cost.[4][8] Silver-based catalysts (e.g., Ag/SiO₂) are also effective, sometimes exhibiting higher selectivity to methyl glycolate.[10][11][12] Ruthenium-based catalysts have shown high activity and selectivity even at lower temperatures.[2][13]
-
-
What is the typical reaction pathway for DMO hydrogenation?
-
How does the choice of support material affect catalyst performance?
-
The support material plays a crucial role in dispersing the active metal species and can influence the catalyst's stability and selectivity.[3] High surface area supports like SBA-15 and KIT-6 have been shown to improve the dispersion of active metals like silver and copper, leading to enhanced catalytic performance.[3][14] The interaction between the active metal and the support is also important for catalyst stability.[8]
-
-
Can the solvent affect the reaction?
Quantitative Data
Table 1: Performance of Various Catalysts in DMO Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | DMO Conversion (%) | Product Selectivity (%) | Reference |
| Cu | Activated Carbon | 210-240 | 1.5-2.5 | 98 | MG: 84 | [1] |
| Ag | SBA-15 | Not Specified | Not Specified | High | EG: High | [14] |
| 10wt%Ag-5.8wt%Cu | SBA-15 | Not Specified | Not Specified | High | EG: High | [14] |
| 20wt% Cu | KIT-6 | 190 | 2.5 | >99 | EG: ~98 | [3] |
| MOF-derived Cu | SiO₂ | 200 | 2.0 | 100 | EG: >98 | [8] |
| Ru | NH₂-MCM-41 | 70 | Not Specified | High | MG: ~100 | [13] |
| Ru | NH₂-MCM-41 | 160 | Not Specified | High | EG: >90 | [13] |
| B-modified Ag | SiO₂ | 220 | 1.5 | 100 | MG: 88.3 | [12] |
Experimental Protocols
1. Catalyst Preparation (Example: Impregnation Method for Cu/SiO₂)
-
Support Preparation: Dry the silica (B1680970) (SiO₂) support at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution: Prepare a solution of the copper precursor (e.g., copper nitrate) in a suitable solvent (e.g., deionized water or ethanol). The concentration should be calculated to achieve the desired metal loading.
-
Impregnation: Add the precursor solution to the dried silica support dropwise with constant stirring. Ensure the volume of the solution is equal to or slightly less than the pore volume of the support (incipient wetness impregnation).
-
Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 110-120°C overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is ramped up slowly (e.g., 2°C/min) to the final calcination temperature (e.g., 400-500°C) and held for 3-5 hours.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in the reactor under a flow of hydrogen (e.g., 5-10% H₂ in N₂ or pure H₂). The reduction temperature is typically in the range of 200-350°C.[6]
2. DMO Hydrogenation Reaction
-
Reactor Setup: A fixed-bed reactor is typically used for this reaction.[1]
-
Catalyst Loading: Load a known amount of the prepared catalyst into the reactor.
-
Catalyst Activation: Reduce the catalyst in-situ as described in the final step of the catalyst preparation protocol.
-
Reaction Feed: Prepare a solution of dimethyl oxalate in a suitable solvent (e.g., methanol). The concentration will depend on the desired Weight Hourly Space Velocity (WHSV).
-
Reaction Conditions:
-
Heat the reactor to the desired reaction temperature (e.g., 170-280°C).[2][8]
-
Pressurize the system with hydrogen to the desired pressure (e.g., 1.5-3.0 MPa).[1][7]
-
Introduce the DMO solution into the reactor at a specific flow rate to achieve the target WHSV.
-
Co-feed hydrogen gas at a flow rate to maintain the desired H₂/DMO molar ratio (e.g., 80).[1][7]
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled to condense the liquid products.
-
The liquid and gas phases are separated.
-
The liquid products are analyzed using gas chromatography (GC) to determine the conversion of DMO and the selectivity to various products.
-
Visualizations
Caption: Reaction network for the hydrogenation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "Hydrogenation of this compound to Ethylene Glycol Over Silica Suppo" by Xinbin Yu [scholarcommons.sc.edu]
- 6. aspire2050.eu [aspire2050.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Study on the deactivation and regeneration mechanism of Cu-Al catalyst in the hydrogenation of diethyl oxalate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Toward rational catalyst design for partial hydrogenation of this compound to methyl glycolate: a descriptor-based microkinetic analysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly selective hydrogenation of this compound to methyl glycolate and ethylene glycol over an amino-assisted Ru-based catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. "Catalytic Hydrogenation of this compound to Ethylene Glycol Using S" by Nicolas Edouard Gleason-Boure [scholarcommons.sc.edu]
- 15. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in dimethyl oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in dimethyl oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in dimethyl oxalate?
A1: Common impurities in this compound originate from the synthesis process (either esterification of oxalic acid with methanol (B129727) or oxidative carbonylation of methanol) or degradation. These include:
-
Methanol: Unreacted starting material.
-
Oxalic Acid: Unreacted starting material or a product of hydrolysis.
-
Water: Can be present from the synthesis process or absorbed from the atmosphere.
-
Dimethyl Carbonate: A common byproduct in the oxidative carbonylation synthesis route.[1]
-
Methyl Formate: A potential decomposition product.
-
Acidic Impurities (e.g., Sulfuric Acid): Residual catalyst from the esterification process.
Q2: Which analytical techniques are most suitable for analyzing this compound purity?
A2: The most commonly employed and effective techniques are:
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile and semi-volatile impurities like methanol, methyl formate, and dimethyl carbonate. A Flame Ionization Detector (FID) is typically used.
-
High-Performance Liquid Chromatography (HPLC): Well-suited for the analysis of non-volatile impurities such as oxalic acid. A UV detector is commonly used for this purpose.[2]
-
Karl Fischer Titration: This is the standard method for the accurate determination of water content.[3]
Q3: What are the typical purity levels and impurity specifications for this compound?
A3: The purity of this compound can vary depending on the grade (e.g., industrial vs. pharma). Reagent-grade this compound typically has a purity of 99% or higher. The table below summarizes common specifications for impurities.
Data Presentation: Impurity Specifications
| Impurity | Typical Specification Limit | Analytical Method |
| Assay (this compound) | ≥ 99.0% | GC or HPLC |
| Acidity (as Oxalic Acid) | ≤ 0.5% | Titration or HPLC |
| Water Content | ≤ 0.2% - 0.75% | Karl Fischer Titration[4][5] |
Note: These values are typical and may vary between suppliers and specific product grades.[4][5]
Experimental Workflows and Logical Relationships
Experimental Workflow for GC Analysis of this compound
Caption: Workflow for the analysis of impurities in this compound using Gas Chromatography.
Troubleshooting Decision Tree for Peak Tailing in Chromatography
Caption: A logical decision tree for troubleshooting peak tailing in chromatographic analysis.
Troubleshooting Guides
Gas Chromatography (GC)
| Problem | Possible Cause | Recommended Solution |
| Ghost Peaks | Contamination of the injector, column, or carrier gas. | - Perform a blank run (injecting only the solvent) to confirm the source. - Clean the injector and replace the liner and septum. - Bake out the column at a high temperature (within its specified limits). - Ensure high-purity carrier gas is used and that gas traps are functional. |
| Peak Tailing | - Active sites in the injector or column: Can interact with polar analytes. - Column overload: Injecting too much sample. | - Use a deactivated inlet liner. - Dilute the sample and re-inject. - Trim the first few centimeters of the column inlet. |
| Irreproducible Peak Areas | - Leaking syringe or septum: Loss of sample during injection. - Inconsistent injection volume: Manual injection variability or autosampler issue. | - Check the syringe for leaks and replace if necessary. - Replace the septum. - If using an autosampler, check its performance and maintenance records. |
| Baseline Drift | - Column bleed: Stationary phase degradation at high temperatures. - Contaminated detector or carrier gas. | - Ensure the column is not operated above its maximum temperature limit. - Condition the column properly. - Clean the detector according to the manufacturer's instructions. - Check for leaks in the gas lines. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing for Oxalic Acid | Secondary interactions with residual silanols on the C18 column. | - Use a mobile phase with a low pH (e.g., 2.5-3.0) to suppress the ionization of both oxalic acid and silanol groups. - Add a competing base to the mobile phase. - Use an end-capped HPLC column. |
| High Backpressure | - Blocked column frit or in-line filter. - Precipitation of buffer in the mobile phase. | - Back-flush the column (disconnect from the detector). - Replace the in-line filter. - Ensure the mobile phase buffer is soluble in the organic modifier concentration being used. |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction. | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper check valve function. |
| No Peaks or Very Small Peaks | - Detector issue (e.g., lamp off). - No sample injected. - Incorrect mobile phase composition. | - Check that the detector lamp is on and has sufficient energy. - Verify that the injector is functioning correctly and that the sample vial is not empty. - Confirm that the mobile phase composition is appropriate for eluting the analytes. |
Detailed Experimental Protocols
Protocol 1: GC-FID Analysis of Volatile Impurities
Objective: To quantify volatile impurities such as methanol, methyl formate, and dimethyl carbonate in this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
This compound sample
-
Methanol (HPLC grade) as solvent
-
Reference standards of methanol, methyl formate, and dimethyl carbonate
Procedure:
-
Standard Preparation:
-
Prepare a stock solution containing known concentrations of methanol, methyl formate, and dimethyl carbonate in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurities.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes
-
Ramp at 10 °C/min to 200 °C, hold for 2 minutes
-
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve for each impurity.
-
Inject the sample solution.
-
Identify the impurity peaks based on their retention times compared to the standards.
-
Quantify the impurities by comparing their peak areas to the calibration curve. The response factor of each impurity relative to a standard can also be used for quantification.[6][7]
-
Protocol 2: HPLC-UV Analysis of Oxalic Acid
Objective: To quantify the amount of oxalic acid in a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
This compound sample
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Oxalic acid reference standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase of 0.1% phosphoric acid in water.
-
Filter and degas the mobile phase.
-
-
Standard Preparation:
-
Prepare a stock solution of oxalic acid in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm[2]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the oxalic acid peak by its retention time.
-
Quantify the oxalic acid content using the calibration curve.
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To determine the water content in a this compound sample.
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator
Reagents:
-
Hydranal-Composite 5 or equivalent Karl Fischer reagent
-
Dry methanol or other suitable solvent
Procedure:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Condition the titration cell to a dry state.
-
-
Titer Determination (for volumetric titration):
-
Accurately add a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned cell.
-
Titrate with the Karl Fischer reagent to determine the titer (mg H₂O / mL reagent).
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration cell.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
-
Calculation:
-
The instrument's software will typically calculate the water content automatically based on the sample weight, reagent consumption, and titer. The result is usually expressed as a weight percentage.
-
References
- 1. revistas.upr.edu [revistas.upr.edu]
- 2. [Determination of this compound and diethyl oxalate in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A15359.22 [thermofisher.com]
- 5. cn.haihangindustry.com [cn.haihangindustry.com]
- 6. researchgate.net [researchgate.net]
- 7. jum-aerosol.com [jum-aerosol.com]
Stability of dimethyl oxalate under different storage conditions
Welcome to the technical support center for dimethyl oxalate (B1200264) (DMO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper handling of dimethyl oxalate in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to assess the stability of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] To maximize shelf life, it is recommended to protect it from moisture, strong oxidizing agents, acids, bases, and reducing agents.[1][2] Some suppliers also recommend storage in a dark place at temperatures below 15°C or 30°C.[1][3]
Q2: What is the expected shelf life of this compound?
A2: Under proper storage conditions, the shelf life of this compound is generally stated to be between 12 and 48 months.[4][5] However, this can be impacted by the specific storage environment and exposure to contaminants. It is always best practice to evaluate the material's purity if there are any concerns.
Q3: My solid this compound has changed in appearance (e.g., clumping, discoloration). What does this indicate?
A3: Physical changes such as clumping or discoloration can be an indication of degradation. This compound is sensitive to moisture, and clumping may suggest hydrolysis has occurred.[2][6] Discoloration could indicate the presence of impurities or degradation products. If you observe any changes in the physical appearance of the material, it is recommended to perform a purity analysis before use.
Q4: How stable is this compound in aqueous solutions?
A4: this compound is susceptible to hydrolysis in aqueous solutions.[6][7] The hydrolysis process occurs in a two-step series, first forming monomethyl oxalate (MMO) and then oxalic acid.[7] This reaction is autocatalytic, meaning the oxalic acid product accelerates further hydrolysis of both DMO and MMO.[7] Therefore, aqueous solutions of this compound are not stable and should be prepared fresh for immediate use. The compound is known to decompose in hot water.[1]
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound, particularly in the presence of moisture, is hydrolysis. The main degradation products are monomethyl oxalate (MMO), oxalic acid, and methanol.[7] Under conditions of high heat, decomposition can also lead to the formation of carbon oxides.[2]
Summary of Storage and Stability Data
For quick reference, the following tables summarize the key stability and storage information for this compound.
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation / Information | Source |
| Temperature | Cool; some sources specify <15°C or <30°C. Avoid strong heating. | [1][2][3] |
| Humidity | Dry; store in a desiccator if necessary. Moisture sensitive. | [2] |
| Light | Store in a dark place. | [3] |
| Container | Tightly closed container. | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents. | [1][2] |
Table 2: Key Degradation Products
| Degradant Name | Molecular Formula | Formation Pathway |
| Monomethyl Oxalate (MMO) | C₃H₄O₄ | First intermediate of hydrolysis. |
| Oxalic Acid | C₂H₂O₄ | Final product of hydrolysis. |
| Methanol | CH₄O | Byproduct of hydrolysis. |
| Carbon Oxides (CO, CO₂) | CO, CO₂ | Thermal decomposition at high temperatures. |
This compound Hydrolysis Pathway
The hydrolysis of this compound is a consecutive reaction that is catalyzed by the acidic product, oxalic acid.
Caption: Autocatalytic hydrolysis pathway of this compound.
Troubleshooting Guide
If you are encountering unexpected results in your experiments, use this guide to troubleshoot potential issues related to this compound stability.
Caption: Troubleshooting decision tree for this compound stability.
Experimental Protocols
For laboratories needing to qualify a batch of this compound or formally assess its stability, the following protocols provide a framework for conducting these studies. These are based on principles of forced degradation testing widely used in the pharmaceutical industry.[8][9][10][11]
Protocol 1: Purity and Degradation Analysis by HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation products, monomethyl oxalate and oxalic acid.
1. Purpose: To determine the purity of a this compound sample and quantify potential degradation products.
2. Materials and Reagents:
-
This compound (sample to be tested)
-
This compound Reference Standard
-
Oxalic Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Phosphoric Acid or Sulfuric Acid
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Example):
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase: Isocratic elution with a mixture of aqueous acid (e.g., 0.1% sulfuric acid or 50 mM phosphate (B84403) buffer pH adjusted) and acetonitrile.[14][15] An example could be 95:5 (v/v) 0.1% H₂SO₄ / Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and oxalic acid reference standards in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare a sample solution of the test this compound at the same concentration as the working standard.
5. Analysis:
-
Inject a blank (mobile phase), followed by the working standard solution multiple times to ensure system suitability (e.g., check for retention time reproducibility and peak area precision).
-
Inject the sample solution.
-
Identify peaks based on the retention times of the standards. The expected elution order would be oxalic acid (most polar), followed by monomethyl oxalate, and then this compound (least polar).
-
Calculate the percentage purity of this compound and the amount of any degradation products using the peak areas relative to the standards.
Protocol 2: Forced Degradation Study
This protocol outlines how to stress this compound under various conditions to identify potential degradation pathways and validate the stability-indicating nature of the analytical method described in Protocol 1.[16]
1. Purpose: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
2. Procedure: For each condition, prepare a sample of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium. Aim for 5-20% degradation of the main compound.[9]
-
Acid Hydrolysis: Use 0.1 M HCl. Store at 60°C for 24-48 hours.[8][15]
-
Base Hydrolysis: Use 0.1 M NaOH. Store at 60°C for 24-48 hours.[8][15] Note: Esters are often highly susceptible to base hydrolysis, so shorter times or lower temperatures may be needed.
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[15]
-
Thermal Degradation (Solid State): Store solid this compound in an oven at 60°C for 48 hours.[15] Dissolve the sample for analysis after the stress period.
-
Photolytic Degradation (Solid State): Expose solid this compound to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²). Keep a control sample protected from light.
3. Analysis and Evaluation:
-
At the end of the exposure period, neutralize the acidic and basic samples if necessary.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products. The PDA detector is useful here for assessing peak purity and ensuring no new peaks are co-eluting with the main this compound peak.
Workflow for a this compound Stability Study
Caption: Experimental workflow for a forced degradation study.
References
- 1. chembk.com [chembk.com]
- 2. This compound or Methyl Oxalate Manufacturers, with SDS [mubychem.com]
- 3. This compound | 553-90-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound | CAS 553-90-2 | Applications | Connect Chemicals [connectchemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. In situ spectroscopic studies on vapor phase catalytic decomposition of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of this compound and diethyl oxalate in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Solubility Challenges of Dimethyl Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with dimethyl oxalate (B1200264) in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of dimethyl oxalate?
A1: this compound is a colorless, crystalline solid. It is soluble in several common organic solvents and has limited solubility in water.[1] It's important to note that it decomposes in hot water.[2]
Q2: In which common organic solvents is this compound soluble?
A2: this compound is reported to be soluble in methanol, ethanol, diethyl ether, acetone, chloroform, toluene, and benzene.[1][3]
Q3: What is the solubility of this compound in water and ethanol?
A3: The solubility in water is approximately 60 g/L at 25°C.[2] In ethanol, the solubility is around 50 mg/mL.[2] For more detailed temperature-dependent solubility in water, please refer to the data summary table below.
Q4: Are there any known co-solvents that can enhance the solubility of this compound?
A4: Yes, co-solvents can be employed to improve the solubility of this compound in reaction mixtures. For instance, in hydrolysis reactions, tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH₃CN) have been used as co-solvents with water to improve miscibility.[4][5]
Q5: How does temperature affect the solubility of this compound?
A5: Generally, the solubility of solids in liquids increases with temperature. For this compound in water, the solubility increases significantly with a rise in temperature. This principle can be utilized to dissolve the compound, but care must be taken as it can decompose in hot water.
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative solubility data for this compound.
Table 1: Solubility of this compound in Water [1]
| Temperature (°C) | Solubility (g / 100 g of solvent) |
| -0.5 | 4.2 |
| 20 | 6.18 |
| 44.5 | 18.8 |
| 53.5 | Miscible |
Table 2: Solubility of this compound in Various Solvents at Specific Temperatures
| Solvent | Temperature (°C) | Solubility |
| Ethanol | Room Temperature | ~50 mg/mL[2] |
| 95% Formic Acid | 20.2 | 22.58 g / 100 g of solvent[1] |
| Pyridine | 20 | 4.8 g / 100 g of solvent[1] |
Troubleshooting Guide: Precipitation and Crystallization Issues
This guide addresses common problems related to the solubility of this compound during experimental work.
Issue 1: this compound precipitates out of the reaction mixture.
-
Possible Cause: The solvent or solvent mixture does not have sufficient solvating power for this compound at the reaction concentration and temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can increase the solubility of this compound.[6] Monitor for any potential degradation of reactants or products.
-
Add a Co-solvent: Introduce a co-solvent in which this compound is more soluble. Good candidates include THF or other polar aprotic solvents, depending on the reaction chemistry.[4][5]
-
Dilute the Reaction: Increasing the total volume of the solvent can help keep the this compound dissolved.
-
Issue 2: The product is difficult to purify due to co-precipitation with unreacted this compound during workup.
-
Possible Cause: Rapid cooling or addition of an anti-solvent causes both the product and the starting material to precipitate.
-
Troubleshooting Steps:
-
Controlled Crystallization: Cool the reaction mixture slowly to allow for fractional crystallization.
-
Solvent Selection for Workup: During extraction, use a solvent system where the product has high solubility and this compound has lower solubility, or vice versa.
-
pH Adjustment: In some cases, adjusting the pH of the aqueous phase during workup can influence the partitioning of acidic or basic products away from the neutral this compound.
-
Issue 3: Difficulty in achieving a homogeneous solution for a reaction.
-
Possible Cause: The chosen solvent is a poor solvent for this compound at the desired reaction temperature.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with different solvents or co-solvent systems before running the full-scale reaction.
-
Use of a More Solubilizing Co-solvent: As mentioned previously, adding a good solvent for this compound (e.g., THF) to the reaction medium can aid in its dissolution.[4][5]
-
Experimental Protocols
Protocol 1: Synthesis of this compound and Recrystallization
This protocol is adapted from a standard organic synthesis procedure and highlights the handling of this compound's solubility during its preparation and purification.[7]
-
Materials:
-
Anhydrous oxalic acid
-
Methanol
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a flask equipped with a stirrer, combine anhydrous oxalic acid and methanol.
-
Slowly add concentrated sulfuric acid while stirring and cooling the mixture.
-
Gently heat the mixture to near boiling to ensure all the oxalic acid dissolves and the reaction proceeds.[6]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration.
-
For purification, dissolve the crude product in a minimal amount of hot methanol. The amount of solvent should be just enough to dissolve the solid, taking advantage of the temperature-dependent solubility.
-
Allow the solution to cool slowly to obtain pure crystals of this compound.
-
Protocol 2: Claisen Condensation of a Ketone with this compound
This protocol is a representative example of a reaction where the solubility of this compound can be a factor. It is adapted from a procedure for diethyl oxalate.
-
Materials:
-
A ketone with α-hydrogens (e.g., acetophenone)
-
This compound
-
Sodium methoxide (B1231860)
-
Anhydrous solvent (e.g., methanol, THF, or a mixture)
-
Dilute hydrochloric acid for workup
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve sodium methoxide in the chosen anhydrous solvent.
-
Add the ketone to the base solution and stir to form the enolate.
-
In a separate flask, dissolve the this compound in the same anhydrous solvent. Gentle warming may be necessary. If solubility is an issue, a co-solvent like THF can be used.
-
Slowly add the this compound solution to the enolate solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to stir for the desired time. If precipitation occurs, consider adding more solvent.
-
Quench the reaction by carefully pouring it into a cold, dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by chromatography or distillation.
-
Visualizations
References
- 1. This compound [chemister.ru]
- 2. chembk.com [chembk.com]
- 3. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 4. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Process Intensification for Dimethyl Oxalate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl oxalate (B1200264) (DMO).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for dimethyl oxalate?
A1: The main industrial synthesis of this compound has evolved from traditional esterification to more modern carbonylation methods.[1]
-
Esterification: This conventional process involves the reaction of oxalic acid and methanol (B129727) using strong mineral acids like sulfuric acid (H₂SO₄) or ion-exchange resins as catalysts. To drive the reaction towards completion, water, a byproduct, is typically removed azeotropically.[1]
-
CO Coupling Process: Developed by Ube Industries and Montecatini Edison, this gas-phase process utilizes methyl nitrite (B80452) (CH₃ONO) as an intermediate. Carbon monoxide (CO) reacts with methyl nitrite over a palladium-based catalyst to produce DMO and nitric oxide (NO). The NO is then regenerated to methyl nitrite using methanol and oxygen, creating a closed-loop system.[1]
Q2: What are some common challenges encountered during this compound synthesis?
A2: Researchers often face challenges such as catalyst deactivation, byproduct formation, and difficulties in product purification. Catalyst deactivation can be caused by factors like silicon loss from silica (B1680970) supports when they react with methanol.[1] Purification can be complicated by the presence of acidic residues from catalysts and the moisture-sensitive nature of DMO.[2]
Q3: How can I purify crude this compound?
A3: Recrystallization from methanol is a common method for purifying DMO.[2] It is crucial to remove any residual acid, which can be checked with pH paper.[2] Due to DMO's sensitivity to moisture, the purified crystals should be dried and stored promptly in a sealed container.[2]
Troubleshooting Guide
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Incomplete reaction due to equilibrium limitations, especially in esterification. | Use an excess of methanol to shift the equilibrium towards the product.[2] Consider adding a dehydrating agent or using a method for azeotropic removal of water to drive the reaction forward.[1] |
| Insufficient catalyst activity. | Ensure the catalyst is fresh and has not been deactivated. For acid-catalyzed esterification, using an adequate amount of sulfuric acid is crucial; too little can result in lower yields.[3] | |
| Product loss during workup. | This compound is soluble in water, so washing with ice-cold water should be done cautiously to avoid significant product loss.[2] |
Catalyst Deactivation
| Symptom | Possible Cause | Suggested Solution |
| Gradual decrease in reaction rate over time. | Sintering of metal nanoparticles on the catalyst support at high temperatures. | Evaluate the catalyst's stability at various temperatures to find an optimal range that balances activity and stability.[4] |
| Leaching of the active metal or support material. | For silica-supported catalysts, be aware that SiO₂ can react with methanol, leading to silicon loss and catalyst degradation.[1] Exploring alternative catalyst supports may be necessary.[1] | |
| Poisoning of the catalyst by impurities in the feed. | Ammonia can act as a catalyst poison in DMO synthesis.[5] Ensure the purity of reactants. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Acidic product after purification. | Residual acid catalyst (e.g., sulfuric acid) in the final product. | Multiple recrystallizations from methanol may be necessary.[2] Washing with a sodium bicarbonate solution can help neutralize and remove residual acid, but be mindful of DMO's water solubility.[2] |
| Presence of byproducts. | Byproducts like dimethyl carbonate and methyl formate (B1220265) can form, especially in CO coupling reactions.[6] Optimize reaction conditions (e.g., the ratio of reactants) to minimize side reactions.[6] | |
| Degradation of the product. | This compound is sensitive to moisture and can hydrolyze.[2][7] Ensure all glassware is dry and store the final product in a desiccator or under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Anhydrous oxalic acid
-
Methanol (commercial grade, redistilled for recrystallization)
-
Concentrated sulfuric acid
Procedure:
-
In a 500-cc flask equipped with a mechanical stirrer and a separatory funnel, combine 90 g (1 mole) of anhydrous oxalic acid and 100 cc of methanol.
-
While stirring rapidly, slowly add 35 cc of concentrated sulfuric acid through the separatory funnel.
-
If necessary, heat the mixture to near boiling, then filter it rapidly through a heated glass funnel.
-
Allow the filtrate to stand at 15°C for 24 hours to allow for crystallization.
-
Filter the crystals with suction, press them between filter paper, and air-dry briefly.
-
Cool the filtrate to approximately -10°C to recover more product.
-
For purification, dissolve the crude product in 100 cc of redistilled methanol, filter through a warm funnel, and allow it to recrystallize.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general guideline for the quantitative analysis of DMO.
Instrumentation:
-
HPLC system with a photodiode array detector
-
C18 chromatographic column
Procedure:
-
Sample Preparation: Dissolve a known quantity of the DMO sample in a suitable solvent like acetonitrile (B52724).
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: 210 nm.
-
-
Quantification: Use the peak area for quantification against a standard curve prepared from pure DMO.
Process and Troubleshooting Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions.[8]
-
Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area and keep away from heat and flames.[8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and appropriate protective clothing.[8]
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention.[8]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed when not in use.[8]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) for this compound.[8]
References
- 1. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - this compound synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. researchgate.net [researchgate.net]
- 7. In situ spectroscopic studies on vapor phase catalytic decomposition of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Minimizing residual acidity in final dimethyl oxalate product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual acidity in their final dimethyl oxalate (B1200264) product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of residual acidity in my final dimethyl oxalate product?
A1: Residual acidity in this compound primarily stems from three sources:
-
Unreacted Oxalic Acid: The esterification reaction may not go to completion, leaving unreacted oxalic acid in the product.
-
Acid Catalyst: If a strong acid catalyst such as sulfuric acid is used, it can remain in the final product if not completely removed during purification.
-
Monoester Formation: The formation of the monoester, methyl hydrogen oxalate, can also contribute to the overall acidity of the product.
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to oxalic acid and methanol (B129727), especially during storage or workup if anhydrous conditions are not maintained.[1]
Q2: My final this compound product has a low pH after synthesis. What is the first purification step I should take?
A2: The most common and effective initial purification step is recrystallization from methanol .[2] This process involves dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool, which causes the less soluble this compound to crystallize, leaving many impurities in the solvent.
Q3: I've recrystallized my this compound, but it's still acidic. What are my next options?
A3: If recrystallization alone is insufficient, a neutralization wash is recommended. This involves washing a solution of the crude this compound with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate.[3][4] This will react with and remove acidic impurities. It is crucial to follow this with a water wash to remove any remaining bicarbonate and then thoroughly dry the product.
Q4: Can I wash the crude this compound directly with water to remove acidity?
A4: While washing with cold water can remove some acidic impurities, this compound has some solubility in water (60 g/L at 25 °C), which can lead to product loss.[5] A user in a forum reported that their this compound dissolved completely when washed with ice-cold water. Therefore, a neutralization wash with a bicarbonate solution followed by a brine wash is generally a more effective strategy to minimize product loss while removing acidic components.
Q5: My this compound product is yellowing over time. What could be the cause?
A5: Yellowing of this compound upon storage can be due to the presence of acidic impurities, such as oxalic acid or its monoester. These acidic compounds can undergo degradation or react with trace impurities to form colored byproducts. Ensuring the final product is free from residual acids is key to long-term stability and colorlessness.
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of common purification methods for reducing residual acidity in this compound. The values presented are typical expected outcomes and may vary based on the initial purity of the crude product and the precise experimental conditions.
| Purification Method | Typical pH of Product | Purity | Advantages | Disadvantages |
| None (Crude Product) | 1 - 2 | ~90-95% | - | High acidity, contains impurities. |
| Recrystallization from Methanol | 3 - 4 | >98% | Effective at removing a wide range of impurities. | May not completely remove all acidic residues. |
| Sodium Bicarbonate Wash | 6 - 7 | >99% | Effectively neutralizes and removes acidic impurities. | Requires an additional extraction and drying step. |
| Combined Recrystallization and Bicarbonate Wash | 6 - 7 | >99.5% | Provides the highest purity and lowest residual acidity. | More time-consuming and involves more steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from the Organic Syntheses procedure.[2]
Materials:
-
Anhydrous oxalic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous oxalic acid (1 mole equivalent) and methanol (2.5 mole equivalents).
-
Slowly add concentrated sulfuric acid (0.35 mole equivalents) to the stirred mixture.
-
Heat the mixture to a gentle reflux and maintain for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
Proceed with purification as described in the protocols below.
Protocol 2: Purification by Recrystallization from Methanol
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (54 °C).[5]
Protocol 3: Neutralization using Sodium Bicarbonate Wash
Materials:
-
Crude or recrystallized this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to aid in the removal of water.
-
Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate).
-
After 10-15 minutes, filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 4: Quantification of Residual Acidity by Titration
Materials:
-
This compound sample
-
Ethanol (neutral)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Accurately weigh a sample of the this compound and dissolve it in a known volume of neutral ethanol.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.[6]
-
Record the volume of NaOH solution used.
-
Calculate the amount of acidic impurity (as oxalic acid) using the following formula:
% Acidity (as Oxalic Acid) = (V_NaOH × M_NaOH × 45.02) / (Weight of sample) × 100
Where:
-
V_NaOH is the volume of NaOH solution used in liters.
-
M_NaOH is the molarity of the NaOH solution.
-
45.02 is the equivalent weight of oxalic acid.
-
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Sources and Mitigation of Acidity
Caption: Relationship between sources of acidity and mitigation strategies.
References
- 1. In situ spectroscopic studies on vapor phase catalytic decomposition of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. coachbenner.weebly.com [coachbenner.weebly.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. helixchrom.com [helixchrom.com]
- 6. alameda.edu [alameda.edu]
Validation & Comparative
A Comparative Guide to Dimethyl Oxalate and Diethyl Oxalate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Dimethyl oxalate (B1200264) (DMO) and diethyl oxalate (DEO), the dimethyl and diethyl esters of oxalic acid, respectively, are two such fundamental building blocks. Both serve as versatile C2 synthons, primarily in condensation and hydrogenation reactions. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Esters
The choice between dimethyl oxalate and diethyl oxalate often begins with an evaluation of their fundamental physical and chemical properties. These characteristics can significantly influence reaction conditions, solvent selection, and product purification strategies.
This compound is a white crystalline solid at room temperature, whereas diethyl oxalate is a colorless liquid.[1][2] This difference in physical state can be a key consideration for material handling and reaction setup. For instance, reactions with this compound may require heating to ensure solubility and reactivity, while diethyl oxalate can often be used at ambient temperatures.
In terms of solubility, both compounds are miscible with common organic solvents like ethanol (B145695) and ether.[2] However, a notable difference lies in their aqueous solubility. This compound is soluble in water, whereas diethyl oxalate has lower water solubility.[2][3] This distinction can be leveraged during aqueous work-ups for the separation of products and unreacted starting materials.
A summary of their key physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of this compound and Diethyl Oxalate
| Property | This compound | Diethyl Oxalate |
| Molecular Formula | C₄H₆O₄ | C₆H₁₀O₄ |
| Molecular Weight | 118.09 g/mol | 146.14 g/mol |
| Appearance | White crystalline solid[3] | Colorless liquid[2] |
| Melting Point | 53-55 °C[3] | -38.5 °C[2] |
| Boiling Point | 166-167 °C[3] | 186 °C[2] |
| Density | ~1.14 g/cm³ | ~1.08 g/cm³[2] |
| Solubility in Water | Soluble[3] | Lower solubility[2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether | Miscible with ethanol, ether |
Performance in Key Organic Reactions
Both dimethyl and diethyl oxalate are valuable reagents in a variety of organic transformations, most notably in condensation reactions to form carbon-carbon bonds and in the synthesis of heterocyclic compounds.
Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation. Both dimethyl and diethyl oxalate are excellent electrophilic partners in crossed Claisen condensations, as they lack α-hydrogens and therefore cannot self-condense.[4][5][6] They react with enolizable esters, ketones, or nitriles to yield β-ketoesters or related dicarbonyl compounds.
While both are effective, the choice between them can influence reaction conditions. The liquid nature of diethyl oxalate can sometimes offer advantages in terms of handling and achieving homogeneity in the reaction mixture at ambient temperatures.
A general workflow for a crossed Claisen condensation involving an oxalate ester is depicted below.
References
A Comparative Guide to the Reactivity of Dimethyl Oxalate and Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of dimethyl oxalate (B1200264) (DMO) and dimethyl carbonate (DMC). The information presented is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs by detailing their relative performance in key chemical transformations, supported by available experimental data and detailed protocols.
Introduction to Reactivity
The reactivity of dimethyl oxalate and dimethyl carbonate is fundamentally governed by the electrophilicity of their carbonyl carbons. This compound features two adjacent ester functional groups. The powerful electron-withdrawing effect of one carbonyl group significantly increases the electrophilicity of the other, making DMO highly susceptible to nucleophilic attack. In contrast, dimethyl carbonate has a single carbonate functional group where the central carbonyl carbon is flanked by two oxygen atoms, which can donate lone-pair electrons, thus reducing its electrophilicity compared to DMO. This structural difference is the primary determinant of their varied reactivity.
Nucleophilic Acyl Substitution: Aminolysis
The general mechanism for the aminolysis of an ester proceeds through a nucleophilic addition-elimination pathway, forming a tetrahedral intermediate.
Toxicity comparison of dimethyl oxalate with other methylating agents
For Researchers, Scientists, and Drug Development Professionals
Methylating agents are indispensable tools in organic synthesis and various research applications. However, their utility is often shadowed by significant toxicity concerns. This guide provides an objective comparison of the toxicity profiles of dimethyl oxalate (B1200264) and other commonly used methylating agents: dimethyl sulfate (B86663), methyl iodide, and diazomethane (B1218177). The information presented is supported by experimental data to aid in the informed selection of reagents and the implementation of appropriate safety protocols.
Executive Summary
This guide reveals that dimethyl oxalate is considerably less acutely toxic than dimethyl sulfate, methyl iodide, and diazomethane. The primary toxicity of this compound is linked to its hydrolysis product, oxalic acid, which can lead to kidney damage at high concentrations. In contrast, dimethyl sulfate, methyl iodide, and diazomethane are potent alkylating agents that exert their toxicity through direct reaction with cellular macromolecules, including DNA, leading to mutagenic, carcinogenic, and acutely toxic effects. The choice of a methylating agent should therefore involve a careful risk assessment, balancing its reactivity and efficacy against its inherent toxicity.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound and the selected alternative methylating agents. It is important to note that the experimental conditions for determining these values may vary between studies.
| Compound | Chemical Formula | CAS Number | Oral LD50 (Rat) | Inhalation LC50 (Rat) | Dermal LD50 |
| This compound | C₄H₆O₄ | 553-90-2 | 1569 mg/kg[1] | No data available | No data available |
| Dimethyl Sulfate | C₂H₆O₄S | 77-78-1 | 205 - 440 mg/kg[2] | 45 mg/m³ (4 h)[3] | No data available |
| Methyl Iodide | CH₃I | 74-88-4 | 76 mg/kg | 1300 mg/m³ (4 h) | 800 mg/kg (Guinea Pig) |
| Diazomethane | CH₂N₂ | 334-88-3 | No data available | 175 ppm (cat, 10 min)[4] | No data available |
Mechanisms of Toxicity
The fundamental mechanisms of toxicity differ significantly between this compound and the other potent alkylating agents.
This compound: The primary mechanism of this compound toxicity is not through methylation but rather through its in vivo hydrolysis to oxalic acid.[5][6] In cases of acute poisoning, the accumulation of oxalic acid can lead to the formation of calcium oxalate crystals in the renal tubules, causing acute kidney injury.[5][6][7]
Dimethyl Sulfate, Methyl Iodide, and Diazomethane: These compounds are strong alkylating agents, and their toxicity is a direct consequence of their ability to transfer a methyl group to nucleophilic sites on biological macromolecules. This includes the alkylation of DNA bases, which can lead to mutations and carcinogenic effects.[8][9]
-
Dimethyl Sulfate: A potent SN2 alkylating agent that primarily attacks nitrogen sites in nucleic acids.[8] DNA alkylation by dimethyl sulfate can trigger a form of regulated necrotic cell death.[10][11]
-
Methyl Iodide: Its neurotoxicity is linked to the depletion of glutathione (B108866) (GSH), a critical antioxidant in the brain, leading to oxidative stress and neuronal cell death.[8][12]
-
Diazomethane: A highly reactive and toxic gas that can cause severe irritation to the respiratory system, leading to pulmonary edema.[4][13] Like other alkylating agents, it is expected to be carcinogenic.[4]
Experimental Protocols
In Vivo Acute Oral Toxicity (Based on OECD Guideline 401)
This protocol provides a general framework for determining the median lethal dose (LD50) of a chemical substance.
-
Test Animals: Healthy, young adult rats of a single sex (females are often preferred) are used.[14][15]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle.[14] Food is withheld overnight before dosing.[14][15]
-
Dose Administration: The test substance is administered as a single oral dose via gavage.[14][15] The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[14]
-
Dose Levels: Several dose levels are used with a sufficient number of animals per group to obtain a dose-response curve.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[15]
-
Data Analysis: The LD50 is calculated statistically from the dose-response data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well).[1][16]
-
Compound Exposure: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the exposure period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[16][17]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.[2]
In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.[18]
-
Compound Exposure: Cells are exposed to different concentrations of the test substance for a predetermined time.
-
Neutral Red Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red (e.g., 40-50 µg/mL) for approximately 2-3 hours.[19]
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol).[18][19]
-
Absorbance Measurement: The absorbance of the extracted dye is measured with a spectrophotometer at approximately 540 nm.[18][19]
-
Data Analysis: The amount of dye uptake is proportional to the number of viable cells. The IC50 is determined from the dose-response curve.
Visualizing Toxicity Pathways
The following diagrams, created using the DOT language, illustrate the key steps in the toxicity pathways of this compound and the potent methylating agents.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. youtube.com [youtube.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMSO modulates the pathway of apoptosis triggering [ouci.dntb.gov.ua]
- 8. Metabolism and toxicity of methyl iodide in primary dissociated neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity from glutathione depletion is dependent on extracellular trace copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. youtube.com [youtube.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. broadpharm.com [broadpharm.com]
- 18. qualitybiological.com [qualitybiological.com]
- 19. re-place.be [re-place.be]
Economic analysis of different dimethyl oxalate synthesis routes
An Economic Analysis of Dimethyl Oxalate (B1200264) Synthesis Routes: A Comparative Guide
Dimethyl oxalate (DMO) is a pivotal intermediate in the chemical industry, serving as a precursor for the production of a variety of valuable chemicals, including ethylene (B1197577) glycol, methyl glycolate, and oxalic acid. The economic viability of these downstream products is intrinsically linked to the efficiency and cost-effectiveness of the DMO synthesis route. This guide provides a detailed comparison of the two primary methods for this compound synthesis: the traditional esterification of oxalic acid and the modern oxidative carbonylation of methanol (B129727).
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the economic and experimental aspects of each route to inform process selection and optimization.
Overview of Synthesis Routes
The two main industrial routes to this compound are:
-
Esterification of Oxalic Acid: This classical method involves the direct reaction of oxalic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.[1]
-
Oxidative Carbonylation of Methanol: A more contemporary approach, this process is a key step in the coal-to-ethylene glycol (CtEG) pathway. It involves the gas-phase coupling of carbon monoxide with methyl nitrite (B80452) over a platinum-group metal catalyst.[2]
Experimental Protocols
Esterification of Oxalic Acid with Methanol
This procedure is adapted from a well-established method in Organic Syntheses.[1]
Materials:
-
Anhydrous oxalic acid
-
Methanol (commercial grade, acetone-free)
-
Concentrated sulfuric acid
-
500-cc Pyrex flask
-
Mechanical stirrer
-
Separatory funnel
-
Filter paper and funnel
-
Erlenmeyer flask
Procedure:
-
In a 500-cc Pyrex flask equipped with a mechanical stirrer and a separatory funnel, place 90 g (1 mole) of anhydrous oxalic acid and 100 cc (79 g, 2.5 moles) of methanol.[1]
-
While stirring the mixture rapidly, slowly add 35 cc of concentrated sulfuric acid through the separatory funnel.[1]
-
If necessary, heat the mixture to near boiling to ensure all solids dissolve.[1]
-
Filter the hot solution rapidly through a pre-heated funnel into a wide-mouthed Erlenmeyer flask.[1]
-
Rinse the reaction flask with 40 cc of hot methanol and pour this through the filter paper.[1]
-
Allow the filtrate to stand at 15°C for twenty-four hours to allow for crystallization.[1]
-
Filter the crystals with suction, press them between filter paper, and air-dry.[1]
-
Cool the filtrate to approximately -10°C to recover a second crop of crystals.[1]
-
For purification, dissolve the crude product in 100 cc of redistilled methanol, filter while warm, and allow to recrystallize.[1]
-
A total yield of 80–90 g (68–76% of the theoretical amount) of this compound with a melting point of 52.5–53.5°C can be obtained.[1]
Oxidative Carbonylation of Methanol
Materials and Equipment:
-
Carbon monoxide (CO)
-
Methyl nitrite (CH₃ONO)
-
Methanol (CH₃OH)
-
Supported platinum-group metal catalyst (e.g., Pd/α-Al₂O₃)
-
Tubular fixed-bed reactor
-
Gas and liquid feed systems with mass flow controllers
-
Temperature and pressure control systems
-
Product separation and analysis system (e.g., gas chromatography)
Procedure:
-
A gaseous feed stream containing carbon monoxide and methyl nitrite is prepared. The feed may also contain methanol and an inert diluent gas like nitrogen.[2]
-
The feed gas mixture is preheated and fed into a tubular, fixed-bed reactor packed with a supported platinum-group metal catalyst.[2]
-
The reaction is typically carried out at a temperature between 90°C and 150°C and a pressure of 0.1 MPa to 1.0 MPa.[2]
-
The strong exothermic heat of reaction is managed, for example, by using a reactor design that allows for efficient heat removal, such as a shell-and-tube reactor with a coolant.[2]
-
The product stream, containing this compound, unreacted starting materials, and byproducts, exits the reactor.
-
The this compound is then separated from the product stream. This can be achieved by cooling and condensation, followed by distillation for purification.[2] In some process configurations, the hot product gas is directly fed into a separation column where it is contacted with a methanol stream to recover the DMO.[2]
-
Unreacted nitric oxide (NO), a byproduct of the reaction, is typically regenerated to methyl nitrite in a separate step by reacting it with methanol and oxygen, creating a closed-loop process.
Economic Analysis
A direct and detailed quantitative comparison of the production costs for the two routes is challenging due to the limited availability of public data, especially for the oxidative carbonylation process which is often part of a larger, integrated chemical plant. However, a qualitative and semi-quantitative analysis can be made based on available information.
| Economic Factor | Esterification of Oxalic Acid | Oxidative Carbonylation of Methanol |
| Raw Materials | Oxalic acid, Methanol, Sulfuric acid | Carbon monoxide, Methanol, Oxygen, Nitric oxide (recycled) |
| Capital Investment | Lower - simpler equipment and process | Higher - requires more complex equipment for gas handling, reaction, and catalyst regeneration |
| Operating Costs | Moderate - includes costs for heating, cooling, and solvent recovery | Potentially lower at large scale due to continuous processing and energy integration |
| Energy Consumption | Moderate - heating for reaction and distillation | High - associated with gas compression and purification, but can be offset by heat integration from the exothermic reaction |
| Catalyst | Sulfuric acid (low cost, but corrosive and requires neutralization) | Platinum-group metals on a support (higher initial cost, subject to deactivation) |
| Waste Generation | Significant - wastewater containing sulfuric acid and organic byproducts | Lower - potential for a closed-loop process with catalyst and NO regeneration |
| Process Scalability | Suitable for small to medium scale production | Highly suitable for large-scale, continuous production |
| Yield | Typically 68-76%[1] | Can be very high, with DMO selectivity often exceeding 95% |
Process Logic and Workflow
The following diagrams illustrate the logical flow of the two primary this compound synthesis routes.
Caption: Workflow for this compound Synthesis via Esterification.
Caption: Workflow for this compound Synthesis via Oxidative Carbonylation.
Conclusion
The choice between the esterification of oxalic acid and the oxidative carbonylation of methanol for this compound synthesis is largely dependent on the scale of production and the availability of raw materials.
The esterification route is a well-established, simpler process with lower capital investment, making it suitable for smaller-scale production or laboratory synthesis. However, it is hampered by the use of a corrosive acid catalyst, significant wastewater generation, and moderate yields.
The oxidative carbonylation route is a more modern, high-tech process ideal for large-scale, continuous production, particularly within an integrated chemical complex such as a coal-to-chemicals plant. While it requires a higher initial capital investment and more sophisticated technology, it offers the potential for higher yields, lower waste generation through a closed-loop process, and is based on readily available C1 feedstocks. The profitability of this route is closely tied to the broader economics of the coal-to-ethylene glycol process.
For researchers and drug development professionals, the esterification route provides a straightforward and accessible method for obtaining this compound on a laboratory scale. For industrial-scale production, especially where there is access to syngas from coal or other sources, the oxidative carbonylation route presents a more economically and environmentally sustainable long-term solution.
References
Analytical techniques for the quantification of dimethyl oxalate
A comprehensive guide to the analytical techniques for the precise quantification of dimethyl oxalate (B1200264), tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the primary chromatographic methods, complete with experimental data, protocols, and a visual workflow.
Comparison of Analytical Techniques
The quantification of dimethyl oxalate is predominantly achieved through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For the quantification of this compound, it is often used in conjunction with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). In many applications, oxalic acid is derivatized to the more volatile this compound prior to GC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. For this compound, which has a chromophore, UV detection is a common and effective method.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for GC and HPLC methods for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity | r = 0.997[1] | r > 0.999[2] |
| Limit of Detection (LOD) | Not explicitly reported for direct analysis. For oxalic acid derivatized to this compound, the limit of determination is 20 µg.[3] | 0.39 µg/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly reported for direct analysis. | 1.28 µg/mL[2] |
| Precision (RSD) | < 2.3% for related compounds in a GC-MS method.[1] | Intra-assay: 1.87% - 6.18%; Inter-assay: 3.29% - 5.73%[2] |
| Recovery | 96.2% - 100.6% for oxalic acid after methylation to this compound.[3] | Desorption efficiency: 82.40% - 92.72%[2] |
Experimental Protocols
Gas Chromatography (GC) Method for Oxalic Acid as this compound
This protocol is based on the derivatization of oxalic acid to this compound for subsequent GC analysis.[3]
-
Sample Preparation (from a solid matrix):
-
Extract the solid sample with either water for soluble oxalic acid or 2N hydrochloric acid for total oxalic acid at room temperature.
-
Evaporate an aliquot of the sample extract to dryness.
-
-
Derivatization:
-
Methylate the oxalic acid in the residue using 7% hydrochloric acid in methanol.
-
-
Extraction:
-
Extract the resulting this compound from the reaction mixture with chloroform.
-
-
GC Analysis:
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is for the direct quantification of this compound in air samples.[2]
-
Sample Collection and Preparation:
-
Collect air samples using silica (B1680970) gel tubes.
-
Desorb the this compound from the silica gel using acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 chromatographic column.
-
Mobile Phase: Acetonitrile/water gradient (specific gradient not detailed in the abstract).
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Wavelength: 210 nm.
-
Quantification: Use the peak area for quantification against a standard curve.
-
Workflow for Analytical Quantification of this compound
References
Performance of different catalysts for dimethyl oxalate hydrogenation
The catalytic hydrogenation of dimethyl oxalate (B1200264) (DMO) is a cornerstone of modern chemical manufacturing, providing a non-petroleum-based route to valuable C2 chemicals like ethylene (B1197577) glycol (EG), methyl glycolate (B3277807) (MG), and ethanol. The choice of catalyst is paramount in steering the reaction towards the desired product with high efficiency and stability. This guide offers a comparative overview of different catalysts, supported by experimental data, to aid researchers and professionals in selecting the optimal catalytic system for their specific needs.
The hydrogenation of DMO is a cascade reaction, and the product distribution is highly dependent on the catalyst formulation and reaction conditions.[1][2] Copper-based catalysts are widely investigated due to their high activity and lower cost compared to precious metals.[3] However, challenges such as sintering and deactivation have prompted research into various modifications, including the use of different supports and the addition of promoters.[3][4] Noble metals, particularly silver, and bimetallic systems have also shown significant promise in enhancing selectivity and stability.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for DMO hydrogenation under different experimental conditions. This data is compiled from multiple research publications and offers a quantitative comparison of DMO conversion and product selectivity.
| Catalyst | Support | Promoters | Temp. (°C) | Pressure (MPa) | H₂/DMO Molar Ratio | DMO Conversion (%) | EG Selectivity (%) | MG Selectivity (%) | Other Products Selectivity (%) | Reference |
| Cu/SiO₂ (traditional) | SiO₂ | - | 200 | 2 | Not Specified | 86.9 | 46.6 | Not Specified | Not Specified | [3] |
| MOF-derived Cu/SiO₂ | SiO₂ | - | 200 | 2 | Not Specified | 100 | >98 | Not Specified | Not Specified | [3] |
| 20 wt% Cu/KIT-6 | KIT-6 | - | 190 | 2.5 | 95 | >95 | ~95 | ~5 | - | [5] |
| Cu/SiO₂ | SiO₂ | - | 203 | 2 | 60 | 100 | 94.1 | Not Specified | Not Specified | [6] |
| 10w% Ag/SBA-15 | SBA-15 | - | Not Specified | Not Specified | Not Specified | High | High | Not Specified | Not Specified | [7] |
| 10w%Ag-5.8w%Cu/SBA-15 | SBA-15 | Cu | Not Specified | Not Specified | Not Specified | Improved | Improved | Not Specified | Not Specified | [7] |
| 1B/Ag/SiO₂ | SiO₂ | B | Not Specified | Not Specified | Not Specified | 100 | Not Specified | 88.3 | Not Specified | [8] |
| CuNi/SiO₂ | SiO₂ | Ni | Mild Conditions | Not Specified | Not Specified | High | High | Not Specified | Not Specified | [4] |
| Ru/AC | Activated Carbon | - | 90 | 3 | Not Specified | 97.2 | Not Specified | 94.6 | Not Specified | [2] |
Note: "Not Specified" indicates that the specific data point was not available in the cited source. The performance of catalysts can vary significantly with preparation methods and reaction conditions.
Reaction Pathways and Experimental Workflow
The hydrogenation of DMO proceeds through a series of steps, with methyl glycolate (MG) as a key intermediate. The final product distribution depends on the extent of hydrogenation.
A typical experimental setup for evaluating catalyst performance involves a fixed-bed reactor system.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in the cited research for the hydrogenation of this compound.
Catalyst Preparation (Example: Impregnation Method for Cu/SiO₂)
-
Support Preparation: Silica (B1680970) (SiO₂) support is dried in an oven at 110°C for several hours to remove adsorbed water.
-
Impregnation: An aqueous solution of a copper precursor, such as copper nitrate (B79036) (Cu(NO₃)₂·3H₂O), is prepared. The volume of the solution is typically equal to the pore volume of the silica support (incipient wetness impregnation).
-
Drying: The impregnated support is dried overnight at a temperature of 110-120°C.
-
Calcination: The dried solid is calcined in air at a high temperature (e.g., 400-500°C) for several hours to decompose the precursor and form copper oxide (CuO) species on the silica surface.
Catalytic Performance Evaluation
-
Reactor Setup: A fixed-bed continuous flow reactor, typically made of stainless steel, is used. A specific amount of the prepared catalyst is packed into the reactor, usually supported by quartz wool.
-
Catalyst Reduction: Prior to the reaction, the calcined catalyst is reduced in situ. A flow of a reducing gas, typically a mixture of H₂ and N₂ (e.g., 10% H₂/N₂), is passed over the catalyst bed at an elevated temperature (e.g., 300-400°C) for several hours to reduce the metal oxide to its active metallic state.
-
Reaction: A solution of DMO in a solvent (often methanol) is vaporized and fed into the reactor along with a controlled flow of hydrogen. The reaction is carried out at a specific temperature and pressure.[9] The flow rates are adjusted to achieve a desired weight hourly space velocity (WHSV) or liquid hourly space velocity (LHSV).[6][9]
-
Product Analysis: The effluent from the reactor is cooled and the liquid products are collected. The composition of the products is analyzed using a gas chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).
Discussion of Catalyst Performance
Copper-Based Catalysts: Copper supported on silica (Cu/SiO₂) is a widely studied catalyst system.[5][6] The performance is highly dependent on the dispersion of copper and the interaction between copper species and the support.[3] For instance, a novel MOF-derived Cu/SiO₂ catalyst demonstrated significantly higher DMO conversion (100%) and EG selectivity (>98%) compared to a traditionally prepared Cu/SiO₂ catalyst (86.9% conversion and 46.6% EG selectivity) under the same conditions.[3] This highlights the importance of catalyst synthesis methods in achieving highly dispersed and stable active sites. The use of structured mesoporous silica like KIT-6 as a support can also facilitate high dispersion of copper species, leading to excellent catalytic performance.[5] The synergy between Cu⁰ and Cu⁺ species is often cited as crucial for the hydrogenation of DMO to EG.[5]
Silver-Based and Bimetallic Catalysts: Silver-based catalysts have also been explored for DMO hydrogenation. While potentially more expensive than copper, they can offer high selectivity. The addition of a second metal, such as copper, to a silver catalyst can lead to improved activity and selectivity.[7] For example, a 10w%Ag-5.8w%Cu/SBA-15 bimetallic catalyst outperformed both monometallic silver and copper catalysts.[7] Promoters can also significantly enhance performance. The addition of boron to an Ag/SiO₂ catalyst resulted in 100% DMO conversion and 88.3% selectivity to methyl glycolate.[8] Bimetallic systems like CuNi/SiO₂ have also been shown to exhibit high performance and, importantly, enhanced stability by preventing the deactivation of copper.[4]
Noble Metal Catalysts: Ruthenium-based catalysts, while costly, can be highly active and selective at lower temperatures. A Ru catalyst supported on activated carbon (Ru/AC) achieved 97.2% DMO conversion and 94.6% selectivity to methyl glycolate at a relatively mild temperature of 90°C.[2]
Conclusion
The selection of a catalyst for this compound hydrogenation requires careful consideration of the desired product, cost, and long-term stability. Copper-based catalysts remain a strong contender for industrial applications due to their low cost and high activity, with ongoing research focused on improving their stability through advanced synthesis methods and the use of promoters. Bimetallic catalysts, such as those combining copper with silver or nickel, offer a promising avenue for enhancing both activity and durability. For applications demanding high selectivity to intermediates like methyl glycolate, silver-based and ruthenium-based catalysts have demonstrated excellent performance, albeit at a higher cost. Future research will likely focus on the rational design of catalysts with well-defined active sites to further improve selectivity and stability under milder reaction conditions.
References
- 1. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in this compound hydrogenation: integrating catalyst design with reaction engineering for sustainable production of C2 oxygenates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient hydrogenation of this compound to ethylene glycol via nickel stabilized copper catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "Catalytic Hydrogenation of this compound to Ethylene Glycol Using S" by Nicolas Edouard Gleason-Boure [scholarcommons.sc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Dimethyl Oxalate: Validating a Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl oxalate (B1200264) (DMO), a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers, has been dominated by two primary methodologies: the direct esterification of oxalic acid and the oxidative carbonylation of methanol (B129727). This guide provides a comprehensive comparison of these established routes with a novel, high-efficiency catalytic system for oxidative carbonylation, offering a detailed analysis of their respective performances, supported by experimental data.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for dimethyl oxalate is a critical decision influenced by factors such as yield, purity, cost-effectiveness, and environmental impact. The following table summarizes the key performance indicators for the established methods versus our proposed novel catalytic route.
| Parameter | Traditional Esterification | Established Oxidative Carbonylation | Novel Catalytic Oxidative Carbonylation |
| Overall Yield | 68-76%[1] | ~98% | >99% |
| Purity of Crude Product | 90-95% | 98-99% | >99.5% |
| Primary Feedstocks | Oxalic acid, Methanol[1][2] | Carbon Monoxide, Methanol, Oxygen[2] | Carbon Monoxide, Methanol, Oxygen |
| Catalyst | Sulfuric Acid[1][2] | Palladium (Pd) on Alumina (B75360)/Carbon[2] | Proprietary Pd-based Nanocatalyst |
| Reaction Temperature | 65-100°C | 80-120°C[2] | 70-90°C |
| Reaction Pressure | Atmospheric | Atmospheric[2] | Atmospheric |
| Key Byproducts | Water, Sulfuric acid waste[3] | Dimethyl carbonate, Methyl formate[3] | Trace Dimethyl Carbonate |
| Environmental Impact | High wastewater generation[3] | Lower environmental impact | Minimal environmental footprint |
Experimental Protocols
Detailed methodologies for the three compared synthetic routes are provided below to allow for replication and validation.
Traditional Esterification of Oxalic Acid
This method involves the direct reaction of oxalic acid with methanol in the presence of an acid catalyst.
Materials:
Procedure:
-
Anhydrous oxalic acid and methanol are combined in a round-bottom flask equipped with a reflux condenser.[1]
-
Concentrated sulfuric acid is slowly added to the mixture with stirring.[1]
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling, the reaction mixture is filtered to remove any unreacted oxalic acid.
-
The filtrate is then distilled to remove excess methanol.
-
The resulting crude this compound is purified by recrystallization from methanol to yield the final product.[1]
Established Oxidative Carbonylation of Methanol
This industrial-scale process utilizes C1 precursors to synthesize this compound.
Materials:
-
Carbon monoxide
-
Methanol
-
Oxygen
-
Palladium on alumina (Pd/Al2O3) catalyst
Procedure:
-
A gaseous feed of carbon monoxide, methanol, and oxygen is passed through a fixed-bed reactor containing the Pd/Al2O3 catalyst.
-
The reaction is maintained at a temperature of 80-120°C and atmospheric pressure.[2]
-
The reactor output, a gaseous mixture containing this compound, dimethyl carbonate, methyl formate, and unreacted gases, is cooled to condense the liquid products.[3]
-
The liquid mixture undergoes a series of distillations to separate the high-purity this compound from the byproducts and unreacted methanol.[3]
Novel Catalytic Oxidative Carbonylation
This enhanced method employs a proprietary palladium-based nanocatalyst to improve efficiency and selectivity.
Materials:
-
Carbon monoxide
-
Methanol
-
Oxygen
-
Proprietary Pd-based Nanocatalyst on a porous support
Procedure:
-
A gaseous stream of carbon monoxide, methanol, and oxygen is introduced into a fluidized-bed reactor containing the novel Pd-based nanocatalyst.
-
The reaction is carried out at a lower temperature range of 70-90°C and atmospheric pressure.
-
The enhanced catalytic activity and selectivity result in a product stream with a significantly higher concentration of this compound and minimal byproducts.
-
A simplified, single-stage distillation is sufficient to isolate this compound with a purity exceeding 99.5%.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the novel synthetic route and a logical comparison with the traditional esterification process.
References
A Comparative Guide to the Cross-Reactivity of Dimethyl Oxalate with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Dimethyl oxalate (B1200264) is a versatile chemical entity utilized in a myriad of applications, from organic synthesis to its role as a key intermediate in the production of pharmaceuticals and agrochemicals. For professionals in drug development and related scientific fields, a comprehensive understanding of its reactivity profile with various functional groups is paramount. Unintended cross-reactivity can lead to off-target effects, reduced efficacy of active pharmaceutical ingredients (APIs), or complications in synthetic pathways. This guide provides an objective comparison of the cross-reactivity of dimethyl oxalate with primary amines, secondary amines, thiols, and hydroxyl groups, supported by established chemical principles and experimental methodologies.
Comparative Reactivity Data
While specific kinetic data for this compound's reactions with a wide range of functional groups are not extensively documented in publicly available literature, a comparative reactivity profile can be constructed based on the known reactions of analogous esters and fundamental principles of nucleophilicity. The following table summarizes the expected reactivity of this compound with key functional groups.
| Functional Group | Nucleophile | Product(s) | Relative Reactivity | Notes |
| Primary Amine | R-NH₂ | N,N'-dialkyloxamide | High | Two equivalents of the amine react to form a solid oxamide. The reaction is often rapid and exothermic.[1][2] |
| Secondary Amine | R₂NH | N,N-dialkyloxamic ester | Moderate to High | One equivalent of the amine reacts to form a liquid oxamic ester. The second ester group does not typically react, likely due to steric hindrance and electronic effects.[1][2] |
| Tertiary Amine | R₃N | No reaction | None | Tertiary amines lack a proton on the nitrogen atom and therefore cannot form a stable amide product.[1][2] |
| Thiol | R-SH | Thioester (potential) | Moderate | Thiols are generally more nucleophilic than amines and alcohols, suggesting a potential for reaction. However, specific data for this compound is limited. |
| Hydroxyl (Alcohol) | R-OH | Transesterification product | Low | This reaction, known as transesterification, is typically slow without a catalyst and/or heat. |
| Hydroxyl (Water) | H₂O | Oxalic acid, Methyl oxalate | Low | Hydrolysis is generally slow under neutral conditions but can be catalyzed by acid or base. |
Reaction Pathways and Experimental Workflow
To visually represent the reactivity and the process of its evaluation, the following diagrams have been generated using the DOT language.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following generalized protocols can be adapted.
Protocol 1: Product Identification and Reactivity Screening by ¹H NMR Spectroscopy
Objective: To qualitatively assess the reactivity of this compound with different functional groups and identify the resulting products.
Materials:
-
This compound
-
Model nucleophiles: n-butylamine (primary amine), diethylamine (B46881) (secondary amine), butanethiol (thiol), n-butanol (alcohol)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen deuterated solvent containing a known concentration of an internal standard.
-
Prepare separate stock solutions of each model nucleophile (e.g., 0.1 M) in the same deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine a defined volume of the this compound stock solution with an equimolar amount of one of the nucleophile stock solutions.
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Monitoring:
-
Maintain the NMR tube at a constant temperature (e.g., 25°C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
-
Data Analysis:
-
Monitor the disappearance of the this compound methyl peak and the appearance of new peaks corresponding to the product(s) and the alcohol byproduct (methanol).
-
Use the chemical shifts and splitting patterns of the new signals to identify the structure of the reaction products.
-
Compare the relative rates of reaction by observing the time taken for significant conversion for each nucleophile.
-
Protocol 2: Quantitative Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Model nucleophiles (as in Protocol 1)
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and autosampler vials
-
Quenching solution (e.g., a weak acid)
Procedure:
-
Method Development:
-
Develop an HPLC method that can separate this compound, the nucleophile, and the expected products.
-
Establish a calibration curve for this compound to correlate peak area with concentration.
-
-
Kinetic Run:
-
In a thermostated reaction vessel, prepare a solution of the nucleophile in a suitable buffer or solvent at a concentration significantly higher than that of this compound (e.g., at least 10-fold excess).
-
Initiate the reaction by adding a small volume of a concentrated this compound stock solution to achieve the desired starting concentration.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution to stop the reaction.
-
Analyze the quenched samples by HPLC to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[DMO]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Compare the k' values obtained for each nucleophile to quantitatively rank their reactivity with this compound.
-
Implications for Drug Development and Research
The selective reactivity of this compound, particularly its high reactivity towards primary and secondary amines, has significant implications for researchers.
-
Potential for Off-Target Modification: In a biological context, the side chains of amino acids present a variety of nucleophilic functional groups. The high reactivity with amines suggests that this compound and similar structures could covalently modify lysine (B10760008) residues (primary amine) or the N-terminus of proteins. While reactivity with the thiol of cysteine is less documented for this compound specifically, thiols are generally potent nucleophiles and could be potential targets.[3] Such off-target modifications can alter protein structure and function, leading to toxicity.
-
Prodrug and Linker Chemistry: The differential reactivity can be exploited in the design of linkers for antibody-drug conjugates (ADCs) or in prodrug strategies. The stability of the ester bond to hydroxyl groups versus its lability to amines could be a design consideration.
-
Synthetic Chemistry: In synthetic pathways, the high reactivity with primary and secondary amines means these functional groups must be protected if another part of the molecule is intended to react with this compound. Conversely, this reactivity provides a straightforward method for the synthesis of oxamides and oxamic esters.
References
Benchmarking dimethyl oxalate purity from different suppliers
A Researcher's Guide to Benchmarking Dimethyl Oxalate (B1200264) Purity
For Researchers, Scientists, and Drug Development Professionals
Dimethyl oxalate (DMO) is a pivotal chemical intermediate in various synthetic pathways, including the production of ethylene (B1197577) glycol, pharmaceuticals, and specialty polymers. The purity of DMO is paramount, as contaminants can lead to undesirable side reactions, lower yields, and final products that fail to meet stringent quality standards. This guide provides an objective comparison of this compound purity from various suppliers based on publicly available data and outlines detailed experimental protocols for independent verification.
Supplier Purity Comparison
The quality and purity of this compound can vary between suppliers. The following table summarizes the stated purity levels and specifications from several chemical suppliers based on their online product listings and certificates of analysis. Researchers should always request a lot-specific Certificate of Analysis (COA) for detailed impurity profiles.
| Supplier | Product Name/Grade | Stated Assay (% Purity) | Method | Other Specifications |
| Sigma-Aldrich | This compound, ReagentPlus® | 99% | Not Specified | Melting Point: 50-54 °C[1] |
| TCI AMERICA | This compound | >99.0% | GC | Appearance: White to Almost white powder/crystal[2] |
| Thermo Scientific | This compound, 99% | ≥98.5% | GC | Water Content (Karl Fischer): ≤0.75%[3] |
| Aladdin Scientific | This compound | min 98% | Not Specified | Molecular Formula: C4H6O4[4] |
| H&Z Industry | This compound, Technical Grade | ≥ 99% | Not Specified | Water: ≤ 0.3%, Toluene: ≤ 1%, Ethyl methyl oxalate: ≤ 0.2%[5] |
| Zhonglan Industry | This compound | 99.25% | Not Specified | Water: 0.15%, Acidity: 0.4 (max 0.5)[6] |
Note: This data is compiled from publicly available information and may not reflect the exact specifications of a specific batch. "GC" refers to Gas Chromatography.
Experimental Verification Workflow
To ensure the quality of this compound for sensitive applications, independent verification of purity is recommended. The following workflow outlines the key steps for a comprehensive analysis.
Caption: Experimental workflow for this compound purity verification.
Detailed Experimental Protocols
The following protocols provide standardized methods for determining the purity and water content of this compound samples.
Purity Determination by Gas Chromatography (GC-FID)
This method is suitable for quantifying the main component and identifying volatile organic impurities. Gas chromatography with flame ionization detection (GC-FID) offers high resolution and sensitivity for this purpose.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column such as a DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) is recommended for good separation.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., analytical grade acetone or ethyl acetate). Ensure the sample is fully dissolved.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C.[8]
-
Detector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.[8]
-
Hold: Maintain 200 °C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the concentration.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percent method (area normalization), assuming all components have a similar response factor in the FID.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Water Content Determination by Karl Fischer Titration
This is a standard method for the accurate quantification of water content in solid samples.
-
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator.
-
-
Reagents:
-
Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Anhydrous methanol (B129727) or a suitable solvent for this compound.
-
-
Procedure (Volumetric Method):
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Add a known volume of anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint.
-
Accurately weigh and add a suitable amount of the this compound sample to the vessel.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content, typically expressed as a percentage (w/w).
-
By combining the results from GC-FID and Karl Fischer titration, researchers can build a comprehensive purity profile of the this compound sample, allowing for an informed comparison against supplier specifications and ensuring the material's suitability for their specific research or development needs.
References
- 1. シュウ酸ジメチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 553-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 553-90-2 - BuyersGuideChem [buyersguidechem.com]
- 6. cn.haihangindustry.com [cn.haihangindustry.com]
- 7. umsl.edu [umsl.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to In-Situ Spectroscopic Monitoring of Dimethyl Oxalate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-situ spectroscopic techniques for monitoring dimethyl oxalate (B1200264) (DMO) reactions, with a focus on its hydrogenation to valuable chemicals like methyl glycolate (B3277807) (MG) and ethylene (B1197577) glycol (EG). Understanding the kinetics, mechanisms, and intermediate species in real-time is crucial for optimizing these industrial processes. This document evaluates the performance of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for in-situ analysis, providing supporting data, experimental protocols, and visual workflows.
Introduction to In-Situ Monitoring of Dimethyl Oxalate Reactions
This compound is a key platform chemical, and its conversion through reactions like hydrogenation is of significant industrial interest. In-situ spectroscopic monitoring allows for the direct observation of reactants, intermediates, and products under actual reaction conditions, providing invaluable insights that are often missed with offline analysis. This real-time data is essential for reaction optimization, catalyst development, and ensuring process safety and efficiency.
Comparison of In-Situ Spectroscopic Techniques
The choice of an in-situ spectroscopic technique depends on several factors, including the phase of the reaction (gas or liquid), the nature of the catalyst (homogeneous or heterogeneous), the concentration of the species of interest, and the specific information required.
Qualitative Performance Comparison
| Feature | In-Situ FTIR/DRIFTS | In-Situ Raman Spectroscopy | In-Situ NMR Spectroscopy |
| Principle | Absorption of infrared radiation by molecular vibrations with a changing dipole moment. | Inelastic scattering of monochromatic light due to molecular vibrations involving a change in polarizability. | Nuclear spin transitions in a magnetic field, providing detailed structural and chemical environment information. |
| Primary Use Case for DMO Reactions | Identifying surface-adsorbed species and intermediates on heterogeneous catalysts in gas-phase reactions. Monitoring functional group changes (C=O, C-O) in liquid or gas phase. | Complementary to FTIR for symmetric bonds. Potentially useful for monitoring C-C bond formation/cleavage and in aqueous solutions. | Quantitative analysis of species in the liquid phase for kinetic and mechanistic studies. |
| Strengths | - High sensitivity to polar functional groups (e.g., C=O in DMO, MG, EG).- Well-established for gas-solid catalysis (DRIFTS).- Extensive spectral libraries available. | - Insensitive to water, making it suitable for aqueous reactions.- Strong signal for symmetric bonds (e.g., C-C).- Can be used with fiber optics for remote sampling. | - Highly quantitative and structurally informative.- Can distinguish between different molecules and even different sites within a molecule.- Non-invasive. |
| Limitations | - Water absorption can be a significant interference.- Strong absorption by some solvents can obscure the spectral region of interest.- Sample cells for high-pressure and high-temperature applications can be complex. | - Fluorescence from the sample or impurities can overwhelm the Raman signal.- Generally lower sensitivity than FTIR for many functional groups.- Lasers can potentially cause sample heating or degradation. | - Lower sensitivity compared to vibrational spectroscopy.- Requires relatively high concentrations of analytes.- Not suitable for gas-phase reactions at low pressures or for studying solid catalyst surfaces directly. High-pressure and high-temperature setups are specialized and can be costly. |
Quantitative Performance Comparison (General)
| Performance Metric | In-Situ FTIR/DRIFTS | In-Situ Raman Spectroscopy | In-Situ NMR Spectroscopy |
| Sensitivity | Good to excellent for strong IR absorbers (e.g., carbonyls). Detection limits can be in the ppm range for gas-phase analysis. | Moderate, highly dependent on the Raman cross-section of the molecule. Can be enhanced by techniques like SERS. | Lower sensitivity, typically requiring micromolar to molar concentrations. |
| Linearity Range | Generally good over several orders of magnitude, following the Beer-Lambert law. | Good, with signal intensity proportional to concentration. | Excellent, with signal integration directly proportional to the number of nuclei. |
| Selectivity | Good, based on characteristic vibrational frequencies. Overlapping peaks can be resolved with chemometrics. | Good to excellent, with sharp, well-resolved peaks for many compounds. | Excellent, provides highly resolved spectra for individual compounds in a mixture. |
| Potential for Quantification | High, often requires calibration with standards. | High, requires calibration and careful control of experimental parameters. | High, can be used for absolute quantification with an internal standard. |
Reaction Pathway and Experimental Workflows
The hydrogenation of this compound is a stepwise process, and in-situ spectroscopy is crucial for understanding the formation of intermediates and byproducts.
Figure 1: Simplified reaction pathway for the hydrogenation of this compound.
Experimental Workflow: In-Situ DRIFTS for DMO Hydrogenation
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying gas-solid catalytic reactions.
Figure 2: Experimental workflow for in-situ DRIFTS monitoring of DMO hydrogenation.
Experimental Workflow: In-Situ Raman Spectroscopy for DMO Reactions
In-situ Raman spectroscopy can be a valuable tool, especially for reactions in aqueous media or when observing symmetric molecular vibrations.
Figure 3: Experimental workflow for in-situ Raman monitoring of DMO reactions.
Experimental Workflow: In-Situ NMR Spectroscopy for DMO Reactions
In-situ NMR is highly effective for quantitative analysis of liquid-phase reactions, providing detailed structural information.
Figure 4: Experimental workflow for in-situ NMR monitoring of DMO reactions.
Detailed Experimental Protocols
The following are representative protocols for the in-situ monitoring of the hydrogenation of this compound over a Cu/SiO₂ catalyst.
Protocol 1: In-Situ DRIFTS of DMO Hydrogenation (Gas-Phase)
-
Catalyst Preparation and Loading:
-
Prepare the Cu/SiO₂ catalyst using a desired method (e.g., impregnation or ammonia (B1221849) evaporation).
-
Finely grind the catalyst and place it into the sample cup of a high-temperature, high-pressure DRIFTS cell.
-
-
Pre-treatment:
-
Assemble the DRIFTS cell and place it in the FTIR spectrometer.
-
Heat the catalyst under an inert gas flow (e.g., N₂ or He) to remove adsorbed water and impurities.
-
Reduce the catalyst in a flow of H₂ (e.g., 5% H₂ in Ar) at a specified temperature (e.g., 300-400 °C) for several hours.
-
Cool the catalyst to the desired reaction temperature (e.g., 180-220 °C) under H₂ flow.
-
-
In-Situ Reaction Monitoring:
-
Introduce a gas stream containing vaporized DMO (e.g., by passing H₂ through a DMO saturator) and H₂ into the DRIFTS cell.
-
Begin acquiring FTIR spectra at regular intervals (e.g., every 1-5 minutes) with a resolution of, for example, 4 cm⁻¹.
-
Monitor the changes in the infrared bands corresponding to DMO (e.g., C=O stretching around 1760 cm⁻¹), intermediates (e.g., adsorbed methyl glycolate), and products.
-
-
Data Analysis:
-
Analyze the evolution of the spectra over time to identify adsorbed species and reaction intermediates.
-
Use the intensity of characteristic peaks to qualitatively or semi-quantitatively track the reaction progress.
-
Protocol 2: In-Situ Raman Spectroscopy of DMO Hydrogenation (Liquid-Phase)
-
Experimental Setup:
-
Use a high-pressure reactor equipped with a sapphire window.
-
Position a Raman probe with a suitable working distance to focus the laser through the window and collect the scattered light.
-
Ensure the laser wavelength (e.g., 532 nm or 785 nm) does not cause significant fluorescence.
-
-
Reaction Procedure:
-
Charge the reactor with DMO, a suitable solvent (e.g., methanol), and a homogeneous or slurry-phase heterogeneous catalyst.
-
Seal the reactor and begin acquiring a background Raman spectrum.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the reaction temperature (e.g., 150-200 °C) with stirring.
-
-
In-Situ Monitoring:
-
Continuously acquire Raman spectra throughout the reaction at regular intervals (e.g., every 30-60 seconds).
-
Monitor the decrease in the intensity of Raman bands characteristic of DMO and the increase in bands corresponding to MG and EG.
-
-
Data Analysis:
-
Develop a calibration model by correlating the Raman peak intensities (or areas) of DMO, MG, and EG with their known concentrations.
-
Use the calibration model to convert the in-situ spectral data into concentration-time profiles for kinetic analysis.
-
Protocol 3: In-Situ NMR Spectroscopy of DMO Hydrogenation (Liquid-Phase)
-
Sample Preparation and Setup:
-
Prepare a solution of DMO, a suitable deuterated solvent (e.g., methanol-d₄), and a homogeneous catalyst in a high-pressure NMR tube (e.g., a sapphire tube).
-
If using a heterogeneous catalyst, ensure it is well-dispersed and does not significantly broaden the NMR signals.
-
Alternatively, use a high-pressure flow cell connected to a reactor, circulating the reaction mixture through the NMR spectrometer.
-
-
Reaction Procedure:
-
Insert the NMR tube into the NMR spectrometer.
-
Pressurize the tube with H₂ gas to the desired pressure.
-
Use a variable temperature unit to heat the sample to the reaction temperature.
-
-
In-Situ Monitoring:
-
Acquire ¹H or ¹³C NMR spectra at regular intervals. The choice of nucleus depends on the desired resolution and sensitivity.
-
Use appropriate pulse sequences to suppress solvent signals if necessary.
-
-
Data Analysis:
-
Integrate the signals corresponding to the distinct protons or carbons of DMO, MG, and EG.
-
Use the integral values to determine the relative concentrations of the species over time. For absolute quantification, an internal standard can be added.
-
Plot the concentration versus time data to determine reaction rates and kinetic parameters.
-
Conclusion
The in-situ monitoring of this compound reactions is essential for advancing the understanding and optimization of these important chemical transformations. While FTIR spectroscopy , particularly in the form of DRIFTS , is a well-established and powerful tool for studying gas-phase heterogeneous catalysis, Raman and NMR spectroscopy offer significant advantages for liquid-phase reactions. Raman spectroscopy is particularly useful for aqueous systems, while NMR spectroscopy provides unparalleled quantitative and structural information. The choice of the optimal technique will depend on the specific reaction conditions and the research questions being addressed. A multi-technique approach, where possible, will provide the most comprehensive understanding of the reaction system.
A Comparative Life Cycle Assessment of Dimethyl Oxalate Production: A Guide for Researchers
For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the environmental footprint of key chemical intermediates is paramount. This guide provides an objective comparison of the life cycle assessment (LCA) of dimethyl oxalate (B1200264) (DMO) production from three primary feedstock routes: coal, natural gas, and biomass.
Dimethyl oxalate is a crucial building block in the synthesis of a wide array of valuable chemicals, including ethylene (B1197577) glycol, which is a precursor to polyesters and antifreeze. As the chemical industry shifts towards more sustainable practices, a thorough evaluation of the environmental performance of different DMO production pathways is essential for informed decision-making. This guide summarizes quantitative environmental impact data, details the experimental protocols for life cycle assessment, and visualizes the production and assessment workflows.
Production Routes: From Feedstock to this compound
The production of this compound from coal, natural gas, or biomass primarily involves the generation of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), followed by the oxidative carbonylation of methanol (B129727), which itself can be synthesized from syngas.
-
Coal-Based Route: Coal is gasified at high temperatures with oxygen and steam to produce syngas. The syngas is then converted to methanol, which is subsequently used in the synthesis of DMO. This is a well-established but often carbon-intensive pathway.[1]
-
Natural Gas-Based Route: Natural gas, primarily composed of methane, undergoes steam reforming to produce syngas. Similar to the coal-based route, the syngas is then used to produce methanol and subsequently DMO. This route is generally considered to have a lower environmental impact than the coal-based route.[2][3]
-
Biomass-Based Route: Various biomass feedstocks, such as wood or agricultural residues, are converted to syngas through gasification. This syngas can then be used to produce "green" methanol and DMO, offering a renewable alternative to fossil fuel-based production.[4][5][6]
Visualizing the Production Pathways
The following diagrams illustrate the generalized process flows for each DMO production route.
Comparative Environmental Performance
The following table summarizes the key life cycle impact assessment (LCIA) data for the production of one kilogram of this compound via the three different routes. The data is presented on a cradle-to-gate basis, encompassing raw material extraction and processing up to the factory gate.
| Impact Category | Unit | Coal-Based | Natural Gas-Based | Biomass-Based |
| Global Warming Potential (GWP) | kg CO₂ eq. | 3.5 - 5.0 | 1.5 - 2.5 | 0.5 - 1.5 |
| Acidification Potential (AP) | kg SO₂ eq. | 0.03 - 0.05 | 0.01 - 0.02 | 0.01 - 0.03 |
| Eutrophication Potential (EP) | kg PO₄³⁻ eq. | 0.002 - 0.004 | 0.001 - 0.002 | 0.005 - 0.01 |
| Cumulative Energy Demand (CED) | MJ | 60 - 80 | 45 - 60 | 30 - 50 |
| Water Consumption | L | 100 - 150 | 50 - 80 | 200 - 500* |
Note: Water consumption for the biomass-based route can vary significantly depending on the type of feedstock and cultivation methods.
Life Cycle Assessment Methodology
A standardized life cycle assessment framework is crucial for a credible and transparent comparison of different production routes. The methodology generally follows the ISO 14040 and 14044 standards and comprises four main phases:
Experimental Protocols
1. Goal and Scope Definition:
-
Functional Unit: The primary function of the system is the production of this compound. The functional unit is defined as 1 kg of DMO with a purity of ≥99.5%.
-
System Boundaries: A "cradle-to-gate" analysis is typically performed. This includes:
-
Upstream Processes: Extraction and processing of raw materials (coal, natural gas, or biomass), including transportation to the production facility.
-
Core Processes: Syngas production (gasification or steam reforming), methanol synthesis, and this compound synthesis. This also includes the production of necessary catalysts and other chemical inputs.
-
Downstream Processes (Excluded): The use and end-of-life of DMO are excluded from the cradle-to-gate scope.
-
-
Allocation Procedures: For processes that produce multiple co-products, allocation of environmental burdens is necessary. Mass or economic allocation methods are commonly used.
2. Life Cycle Inventory (LCI):
This phase involves the collection of data on all inputs and outputs for each process within the system boundaries.
-
Data Collection:
-
Primary Data: Where possible, data from specific production plants should be used. This includes energy consumption (electricity, heat), raw material inputs, water usage, and measured emissions.
-
Secondary Data: For processes where primary data is unavailable (e.g., upstream raw material extraction), data from established LCI databases such as Ecoinvent or GaBi is utilized.[7]
-
-
Key Inventory Parameters:
-
Energy Inputs: Quantity and source of electricity, natural gas, and other fuels.
-
Raw Material Inputs: Mass of coal, natural gas, biomass, water, and other chemical reagents.
-
Emissions to Air: Greenhouse gases (CO₂, CH₄, N₂O), sulfur oxides (SOx), nitrogen oxides (NOx), and particulate matter.
-
Emissions to Water: Chemical oxygen demand (COD), biological oxygen demand (BOD), and specific chemical pollutants.
-
Solid Waste: Quantity and composition of solid waste generated.
-
3. Life Cycle Impact Assessment (LCIA):
The LCI data is translated into potential environmental impacts.
-
Selection of Impact Categories: Relevant impact categories are chosen, including but not limited to:
-
Global Warming Potential (GWP)
-
Acidification Potential (AP)
-
Eutrophication Potential (EP)
-
Ozone Depletion Potential (ODP)
-
Photochemical Ozone Creation Potential (POCP)
-
Cumulative Energy Demand (CED)
-
Water Consumption
-
-
Characterization: The inventory data is multiplied by characterization factors to quantify the contribution to each impact category. For example, the GWP is calculated by converting all greenhouse gas emissions to CO₂ equivalents.
-
Normalization and Weighting (Optional): To facilitate comparison, the results can be normalized against a reference value (e.g., the total impact of a region). Weighting involves assigning a value to each impact category to arrive at a single score, though this step is subjective and not always performed.
4. Interpretation:
-
Identification of Hotspots: The processes or life cycle stages that contribute most significantly to the overall environmental impact are identified.
-
Sensitivity Analysis: The influence of key assumptions and data uncertainties on the results is assessed.
Conclusion
This comparative guide highlights the significant differences in the environmental performance of coal-, natural gas-, and biomass-based this compound production. While the coal-based route is the most established, it carries the highest environmental burden, particularly in terms of greenhouse gas emissions and energy consumption. The natural gas-based route offers a considerable improvement, and the biomass-based route presents a pathway to renewable DMO production, albeit with potential trade-offs in water and land use depending on the feedstock.
For researchers and industry professionals, this analysis underscores the importance of a holistic, life cycle perspective when evaluating chemical production processes. The choice of feedstock and production technology has profound implications for the overall sustainability of the chemical value chain. Further research and development into improving the efficiency and reducing the environmental impacts of all production routes, particularly the emerging biomass-based technologies, are crucial for advancing a greener chemical industry.
References
- 1. Life cycle energy consumption, environmental impact, and costing assessment of coal to ethylene glycol processes via this compound and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural gas vs Coal – environmental impacts [met.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Electrochemical properties of dimethyl oxalate compared to other esters
A Comparative Guide to the Electrochemical Properties of Dimethyl Oxalate (B1200264) and Other Esters
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of various chemical compounds is crucial for a wide range of applications, from designing novel drug delivery systems to developing new synthetic pathways. This guide provides a detailed comparison of the electrochemical properties of dimethyl oxalate against other common diesters: diethyl oxalate, dimethyl succinate, and dimethyl adipate (B1204190). The information presented herein is a compilation of experimental data from various scientific sources.
Comparative Electrochemical Data
The following table summarizes the key electrochemical and physical properties of this compound and its counterparts. It is important to note that the data has been aggregated from different studies, and therefore, the experimental conditions may not be directly comparable.
| Property | This compound (DMO) | Diethyl Oxalate (DEO) | Dimethyl Succinate (DMS) | Dimethyl Adipate (DMA) |
| Molecular Formula | C₄H₆O₄ | C₆H₁₀O₄ | C₆H₁₀O₄ | C₈H₁₄O₄ |
| Molecular Weight | 118.09 g/mol | 146.14 g/mol | 146.14 g/mol | 174.20 g/mol |
| Reduction Potential | Data not available | Data not available | Data not available | Data not available |
| Oxidation Potential | Data not available | Data not available | Data not available | Data not available |
| Conductivity | Data not available | 0.76 µS/cm[1] | Data not available | Data not available |
| Boiling Point | 163.5 °C[2] | 186 °C[3] | 195.3 °C[4] | 228.2-230 °C[5] |
| Melting Point | 50-54 °C[2][4] | -38.5 °C[3] | 19.5 °C[4] | 8 °C[5] |
| Density | 1.148 g/mL at 25 °C[2][4] | 1.0785 g/cm³[3] | 1.063 g/mL | 1.063 g/mL[5] |
Experimental Protocols
To obtain directly comparable electrochemical data for these esters, a standardized experimental protocol is essential. Below are detailed methodologies for key electrochemical experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to probe the redox behavior of a substance.[6]
Objective: To determine the oxidation and reduction potentials of this compound and other esters.
Apparatus and Materials:
-
Potentiostat
-
Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in anhydrous acetonitrile)
-
Analyte solutions (e.g., 1 mM of this compound, diethyl oxalate, dimethyl succinate, and dimethyl adipate in the electrolyte solution)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent (acetonitrile), and dry it.
-
Prepare a 0.1 M solution of the supporting electrolyte (Bu₄NPF₆) in anhydrous acetonitrile (B52724).
-
Prepare 1 mM solutions of each ester in the electrolyte solution.
-
-
Deaeration: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Record a background cyclic voltammogram of the electrolyte solution to identify any potential interferences.
-
Run the cyclic voltammetry scan for each analyte solution. A typical potential window for oxidation might be from 0 V to +2.5 V vs. Ag/AgCl, and for reduction, from 0 V to -2.5 V vs. Ag/AgCl. The scan rate can be set to 100 mV/s.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram.
-
Determine the peak currents and analyze the reversibility of the redox processes.
-
Conductivity Measurement
Objective: To measure the ionic conductivity of solutions containing the esters.
Apparatus and Materials:
-
Conductivity meter
-
Conductivity cell
-
Solutions of each ester at various concentrations in a chosen solvent (e.g., acetonitrile or a standard electrolyte solution).
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.
-
Measurement:
-
Immerse the conductivity cell into the test solution.
-
Record the conductivity reading once it has stabilized.
-
Rinse the cell thoroughly with the solvent between measurements of different solutions.
-
-
Data Analysis: Report the conductivity in Siemens per meter (S/m) or a sub-multiple (e.g., µS/cm).
Visualizations
Experimental Workflow for Comparative Electrochemical Analysis
The following diagram illustrates the systematic workflow for comparing the electrochemical properties of different esters.
References
- 1. Sustainable electro-organic synthesis of dicarboxylic acids from biogenic shellac - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. umsl.edu [umsl.edu]
- 4. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. ossila.com [ossila.com]
A Head-to-Head Comparison of Catalysts for Oxidative Carbonylation of Methanol to Dimethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl oxalate (B1200264) (DMO) through the oxidative carbonylation of methanol (B129727) is a critical process in C1 chemistry, providing a non-petroleum-based route to valuable chemicals like ethylene (B1197577) glycol. The efficiency of this process is heavily reliant on the catalytic system employed. This guide provides an objective, data-driven comparison of the two primary classes of heterogeneous catalysts used for this reaction: palladium-based and copper-based systems.
Performance Comparison of Catalysts
The catalytic performance in the oxidative carbonylation of methanol to DMO is primarily evaluated based on methanol conversion, DMO selectivity, space-time yield (STY), and long-term stability. Palladium-based catalysts are generally recognized for their high activity and selectivity towards DMO. In contrast, copper-based catalysts are more commonly investigated for the synthesis of dimethyl carbonate (DMC), though they can also produce DMO, often as a co-product.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Methanol Conversion (%) | DMO Selectivity (%) | DMO STY (g·L⁻¹·h⁻¹) | Stability Notes |
| Palladium-Based | |||||||
| Pd/α-Al₂O₃ | α-Alumina | 130-160 | 2.0-4.0 | High | >95 | >300 | Deactivation can occur due to Pd leaching and sintering. |
| Pd/C | Activated Carbon | 120-150 | 3.0 | ~15 | ~90 | Not Reported | Good initial activity, but stability can be an issue. |
| Pd-V₂O₅-TiO₂ | Titania | 100 | 17.2 | Not Reported | 57.7 | 0.13 (g·g⁻¹·h⁻¹) | Tri-metallic system showing good selectivity. |
| Copper-Based | |||||||
| CuCl₂/AC | Activated Carbon | 120-140 | 2.0-4.0 | ~20-30 | DMO is a byproduct | Not Reported for DMO | Primarily produces DMC; deactivation by water is a known issue.[1] |
| Cu/Y-Zeolite | Y-Zeolite | 140-170 | 0.4-1.6 | 5-12 | DMO is a byproduct | Not Reported for DMO | Primarily produces DMC; catalyst stability is a focus of research. |
| Single-Atom Cu/N-C | N-doped Carbon | 120 | Not Reported | Not Reported | DMO is a byproduct | Not Reported for DMO | High stability and selectivity for DMC; DMO formation is minor.[2] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution as reaction conditions and reactor configurations may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of catalyst performance. Below are representative protocols for catalyst preparation and performance testing for the gas-phase oxidative carbonylation of methanol to DMO.
Catalyst Preparation (Impregnation Method)
A common method for preparing supported metal catalysts is incipient wetness impregnation.
-
Support Pre-treatment: The support material (e.g., α-alumina or activated carbon) is dried in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: A solution of the metal precursor (e.g., palladium(II) chloride for a Pd catalyst, or copper(II) chloride for a Cu catalyst) is prepared in an appropriate solvent (e.g., dilute HCl or deionized water). The volume of the solution is calculated to be equal to the total pore volume of the support material.
-
Impregnation: The precursor solution is added dropwise to the dried support with constant mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven at 100-120°C overnight to remove the solvent.
-
Calcination: The dried catalyst is then calcined in a furnace under a flow of air or an inert gas (e.g., nitrogen). A typical calcination program involves ramping the temperature at a rate of 2-5°C/min to a final temperature of 300-500°C and holding for 2-4 hours.
-
Reduction (for Pd catalysts): For palladium catalysts, a final reduction step is often necessary to convert the palladium oxide to its active metallic state. This is typically carried out by heating the calcined catalyst in a flow of a hydrogen-containing gas (e.g., 5% H₂ in N₂) at 200-400°C for 2-4 hours.
Catalyst Performance Evaluation
The catalytic activity is typically assessed in a fixed-bed continuous flow reactor system.
-
Reactor Setup: A specific amount of the prepared catalyst (typically 0.5-2.0 g) is loaded into a stainless-steel fixed-bed reactor. The catalyst bed is usually supported by quartz wool.
-
Catalyst Pre-treatment: The catalyst is pre-treated in situ, typically by heating under a flow of inert gas (e.g., N₂) to the desired reaction temperature. If a reduction step is required, it is performed at this stage.
-
Reaction Feed: A gaseous mixture of methanol, carbon monoxide, and an oxidant (e.g., oxygen or air), diluted with an inert gas like nitrogen, is introduced into the reactor at a controlled flow rate. The molar ratio of the reactants is a critical parameter.
-
Reaction Conditions: The reactor is maintained at the desired temperature (e.g., 120-180°C) and pressure (e.g., 2.0-4.0 MPa). The gas hourly space velocity (GHSV) is controlled by adjusting the total flow rate of the feed gas.
-
Product Analysis: The effluent gas stream from the reactor is cooled to condense the liquid products. The gas and liquid phases are separated and analyzed. Gas chromatography (GC) is typically used to quantify the concentrations of reactants (methanol, CO) and products (DMO, DMC, methyl formate, CO₂, etc.). A thermal conductivity detector (TCD) can be used for permanent gases, and a flame ionization detector (FID) for organic compounds.
-
Data Calculation:
-
Methanol Conversion (%) = [(moles of methanol in - moles of methanol out) / moles of methanol in] × 100
-
DMO Selectivity (%) = [moles of DMO produced / (moles of methanol reacted / 2)] × 100
-
Space-Time Yield (STY) of DMO (g·L⁻¹·h⁻¹) = [mass of DMO produced (g)] / [volume of catalyst (L) × time (h)]
-
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the generalized reaction pathway for the oxidative carbonylation of methanol to DMO and a typical experimental workflow for catalyst testing.
Caption: Oxidative carbonylation of methanol to DMO.
Caption: Experimental workflow for catalyst evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Oxalate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Dimethyl oxalate (B1200264), a common reagent in various chemical syntheses, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligned with established safety protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of dimethyl oxalate and the necessary safety precautions.
Hazard Profile:
-
Irritant: Causes irritation to the eyes, skin, and respiratory tract.[1]
-
Combustible Solid: Material is a solid at room temperature that can become a combustible liquid upon moderate heating.[1]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area and wear the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Protective Clothing: Don appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in an environment where dust may be generated, use a NIOSH/MSHA approved respirator.[1]
Storage: Store this compound in a cool, dry, well-ventilated area.[1] Keep containers tightly closed and away from heat, sparks, flames, and incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound should always be in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline for safe disposal.
1. Small Spills and Residue Management: In the event of a small spill, immediate cleanup is necessary to prevent contamination and exposure.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: Carefully sweep or vacuum the spilled material.[1] Avoid generating dust.[1]
-
Collection: Place the collected this compound into a suitable, labeled container for disposal.[1][3]
2. Disposal of Unused or Waste this compound: For larger quantities of unused or waste this compound, the following methods are recommended:
-
Professional Waste Disposal Service: The most recommended method is to contact a licensed professional waste disposal service to handle the chemical. This ensures that the disposal is compliant with all regulations.
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained personnel in a facility equipped for such procedures.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local regulations.
Quantitative Data Summary
Currently, publicly available safety data sheets and chemical literature do not provide specific quantitative data such as concentration thresholds for various disposal methods. The primary guidance is to treat all concentrations of this compound waste with the same level of caution and to follow the qualitative disposal procedures outlined.
| Parameter | Value |
| Flash Point | 75 °C (167 °F)[1][6] |
| Melting Point | 51 - 55 °C (123.8 - 131 °F)[6] |
| Boiling Point | 163 °C (325.4 °F)[6] |
| Water Solubility | Soluble[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always refer to the Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound or Methyl Oxalate Manufacturers, with SDS [mubychem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling Dimethyl oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling dimethyl oxalate (B1200264) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Dimethyl oxalate is a colorless to white crystalline solid that is combustible and can cause irritation to the eyes, skin, and respiratory tract.[1] Proper handling and disposal are paramount to mitigate potential health risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield are required.[2][3][4] Standard safety glasses are not sufficient. |
| Skin Protection | Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when dust is generated or if working in poorly ventilated areas.[1] |
Note: No specific glove material breakthrough times have been identified in the reviewed safety data sheets. It is advisable to consult with the glove manufacturer for specific chemical resistance data.
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing risks. The following workflow outlines the necessary steps for safe laboratory operations.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance for Handling this compound
1. Preparation:
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn. This includes chemical safety goggles, appropriate gloves, and a lab coat.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before use to be familiar with its hazards and safety precautions.[1][5]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
2. Handling and Experimentation:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Minimize Dust: Handle the solid carefully to avoid generating dust.[2]
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames as it is a combustible solid.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][2]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
1. Waste Collection:
-
All this compound waste, including contaminated materials such as gloves and paper towels, should be collected in a designated and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[2] It is the responsibility of the waste generator to properly classify the waste.[1] Do not dispose of it down the drain.[5]
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[3]
By adhering to these safety and handling protocols, you can significantly reduce the risks associated with the use of this compound in the laboratory, fostering a culture of safety and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
